Trilinolein

Catalog No.
S630364
CAS No.
537-40-6
M.F
C57H98O6
M. Wt
879.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trilinolein

CAS Number

537-40-6

Product Name

Trilinolein

IUPAC Name

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C57H98O6

Molecular Weight

879.4 g/mol

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-

InChI Key

HBOQXIRUPVQLKX-BBWANDEASA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Synonyms

Efaderma F; Glycerin Trilinoleate; Glycerol Trilinoleate; Glyceryl Trilinoleate; LLL; LLL triacylglycerol; Linoleic Triglyceride; Triglyceride LLL; Trilinolein; Trilinoleoylglycerol; Trilinoleyl Glyceride; (9Z,12Z)-9,12-Octadecadienoic Acid 1,2,3-Pro

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Core Physical and Chemical Properties of Trilinolein

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the fundamental physicochemical data for trilinolein, which is critical for experimental design and formulation.

Property Value / Description Conditions / Notes
Common Name This compound, Glyceryl trilinoleate [1]
Systematic Name 1,2,3-Tri-[(cis,cis)-9,12-octadecadienoyl]glycerol [1]
CAS Registry Number 537-40-6 [2] [1]
Molecular Formula C₅₇H₉₈O₆ [2] [1]
Molecular Weight 879.38 g/mol [2] [1]
Density 0.925 g/mL [1] At 20 °C
Melting Point -5 to -4 °C [1]
Boiling Point 816.5 ± 65.0 °C [1] Predicted
Refractive Index n Information missing from search results
Physical Form Colorless to Pale Yellow liquid [1]
Storage -20°C [1]

Solubility and Antioxidant Profile

This compound's solubility in various solvents and its intrinsic antioxidant activity are key for its application in biological and food systems.

Property Details
Solubility Sparingly soluble in Chloroform; Slightly soluble in Hexanes [1]. Shows better compatibility with non-polar solvents like octanol due to long hydrophobic chains [3].
Antioxidant Activity Demonstrates potent in vitro antioxidant activity, with a maximal mean reduction of oxygen-derived free radicals (OFR) by 48.0% measured via enhanced chemiluminescence. This activity is more potent than Trolox (-39.2%) and is attributed to its polyunsaturated structure [4].

Thermal Stability and Oxidation Behavior

Understanding the thermal degradation and oxidation pathways of this compound is essential for processing and storage stability.

Aspect Findings
General Oxidation Products Autoxidation (50-60°C) produces monohydroperoxides (primary products), bishydroperoxides, mono- and diepoxides, and hydroxy compounds. Fragmentation patterns from these help identify hydroperoxide isomers [5].
*cis/trans* Isomerization Heating pure this compound leads to cis/trans isomerization. Key isomers formed are C18:2-9c12t and C18:2-9t12c. At 180°C, total trans C18:2 is 0.074 mg/g, rising to 0.198 mg/g at 220°C. Density Functional Theory (DFT) calculations show the energy difference between cis and trans linoleic acid is 6.2 kJ/mol [6].
Oxidative Cleavage Products Secondary volatile aldehydes from β-scission of alkoxy radicals include hexanal, trans,trans-2,4-decadienal, trans-2-decenal, and others. These compounds are associated with off-flavors and potential health risks [6].
Recommended Heating Limit To minimize the formation of trans fatty acids, oils high in linoleic acid should be maintained at 140°C or less [6].

Experimental Protocols for Key Analyses

Differential Scanning Calorimetry (DSC) for Phase Behavior

This protocol is adapted from a study on the phase behavior of binary mixtures of triglycerides [7].

  • Sample Preparation: Accurately weigh 5-13 mg of this compound (or its mixture with other TAGs like tripalmitin or triolein) into an aluminum seal cell.
  • Temperature Program:
    • For systems with high-melting TAGs: Equilibrate at 85°C for 10 minutes. Cool to -80°C at a controlled rate of 4°C/min. Immediately heat to 80°C at 2°C/min.
    • For systems with low-melting TAGs (e.g., OOO/LLL): Equilibrate at 50°C for 10 minutes. Cool to -100°C at 4°C/min. Immediately heat to 50°C at 2°C/min.
  • Data Analysis: Record heat flux during cooling and heating. Analyze peak top temperatures and calculate enthalpies from peak areas. Deconvolute complex peaks with multiple tops or shoulders at the baseline.
Analysis of Heat-Induced Isomerization and Oxidation

This protocol details the steps for investigating thermal degradation products [6].

  • Heating Procedure:
    • Transfer approximately 1 g of highly purified this compound into a 10 mL glass tube.
    • Incubate the tube in a methyl silicon oil bath (temperature accuracy ±1°C) for 5 hours at a target temperature (e.g., 120°C to 220°C).
    • After heating, cool samples to room temperature, seal under a nitrogen atmosphere, and store at -20°C prior to analysis.
  • Fatty Acid Methyl Ester (FAME) Derivatization:
    • Weigh 20 mg of the heated this compound sample into a stoppered glass tube.
    • Add 4 mL of 2% sulfuric acid/methanol solution.
    • Heat the vial in an 80°C water bath for 2 hours.
    • Cool the tube, add 2 mL of deionized water and 2 mL of n-hexane. Stir the solution for 2 minutes.
    • Transfer the supernatant n-hexane layer to a new tube and wash with 1 mL of 2% KOH solution.
    • Dry the n-hexane phase over anhydrous sodium sulfate before GC analysis.
  • GC Analysis of FAMEs:
    • Instrument: GC equipped with a flame ionization detector (FID) and a fused-silica capillary column (e.g., HP-88, 100 m × 0.25 mm × 0.20 μm).
    • Carrier Gas: Nitrogen.
    • Injection/Detection Temp.: 225°C / 230°C.
    • Oven Program: 60°C (hold 5 min) → 160°C at 25°C/min (hold 5 min) → 225°C at 2°C/min (hold 14.5 min).
    • Quantification: Identify cis and trans isomers by comparing retention times with authentic standards. Calculate the amount of each fatty acid isomer using a predetermined calibration curve.

Experimental Workflow and Oxidation Pathways

The following diagram illustrates the logical workflow for the thermal oxidation and analysis of this compound.

start Start: Pure this compound step1 Heating Procedure (120-220°C for 5h) start->step1 step2 Two Analytical Paths step1->step2 pathA Path A: Direct Analysis step2->pathA pathB Path B: FAME Derivatization step2->pathB step3A HPLC Analysis (for TAG oxidation products) pathA->step3A step3B GC-FID Analysis (for fatty acid isomers) pathB->step3B resultA Identification of: - Hydroperoxides - Epoxides step3A->resultA resultB Quantification of: - cis/trans C18:2 isomers - Volatile aldehydes step3B->resultB

Diagram 1: Experimental workflow for the thermal oxidation and analysis of this compound.

The primary autoxidation pathway of this compound involves the formation of various oxygenated products, as summarized below.

This compound This compound HP Monohydroperoxides (Primary Products) This compound->HP BisHP Bishydroperoxides HP->BisHP Epox Epoxides (Formed at or away from double bond) HP->Epox Frag Fragmentation Products (Alkoxy radicals) HP->Frag OH Hydroxy Compounds Epox->OH Vol Volatile Aldehydes (e.g., Hexanal, 2,4-Decadienal) Frag->Vol

Diagram 2: Key pathways in the autoxidation of this compound, leading to various primary and secondary products.

Application Notes for Research and Development

  • Handling and Storage: Given its susceptibility to oxidation, store this compound at -20°C under an inert atmosphere (e.g., nitrogen) and protect it from light [1].
  • Solvent Selection: For dissolution, use non-polar or slightly polar solvents such as chloroform or hexanes. Solubility may increase with temperature [3] [1].
  • Biostimulant Potential: this compound has been investigated as a plant biostimulant. Studies have applied it via irrigation at concentrations of 1 and 5 mg/L, showing enhanced accumulation of health-promoting phytochemicals in broccoli [8].

References

Chemical Identification and Properties of Trilinolein

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physicochemical properties of Trilinolein.

Property Category Details and Descriptors
Systematic Name 1,2,3-tri-(9Z,12Z-octadecadienoyl)-glycerol [1]
Common Synonyms LLL; Glyceryl trilinoleate; Linolein [2] [3]
CAS Registry Number 537-40-6 [2] [3]
Molecular Formula C₅₇H₉₈O₆ [2] [3] [1]
Molecular Weight 879.39 g/mol (theoretical); 878.736342 g/mol (exact mass) [2] [1]
Lipid Number TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z)) [2] [1]
IUPAC Standard InChIKey HBOQXIRUPVQLKX-BBWANDEASA-N [2] [3] [1]
Physical State Liquid [2]
Calculated logP 18.28 [1]

Biological Context and Research Data

This compound has demonstrated significant biological activities in experimental models, particularly in cardioprotection.

Aspect Findings from Research
General Biological Role A neutral lipid (triglyceride) stored in lipid droplets within cells for energy storage [4].
Cardioprotective Effects (in vitro) At 1 µM, reduces oxygen-derived free radicals in leukocytes and mitigates mitochondrial swelling/deformation caused by ischemia-reperfusion injury in perfused rat hearts [1].
Cardioprotective Effects (in vivo) At 1 mg/kg in a rat coronary artery ligation model, reduces incidence/duration of ventricular tachycardia and decreases infarct size [1].
Thermochemical Data Enthalpy of combustion (ΔcH°liquid): -34555.7 ± 1.3 kJ/mol [3].

Overview of Triacylglycerol Assay Methods

While the search results do not contain a specific step-by-step protocol for this compound, they describe general methodological principles for quantifying total triacylglycerols (TG) that are widely applicable.

  • A Rapid, Colorimetric Assay: One source describes a reliable and economical method for quantifying TG in cells and animal tissues [5]. The protocol involves:
    • Organic Extraction: Partitioning triglycerides away from proteins and other hydrophilic molecules that could interfere with the assay [5].
    • Colorimetric Detection: Using an enzyme-linked reaction to produce a measurable color change [5]. This method avoids the use of environmentally unfriendly halogenated solvents [5].
  • A Classic Enzymatic Procedure: An older study details a method where triglycerides are extracted into an organic phase (nonane), followed by a reaction that liberates glycerol. The glycerol is then quantified via a series of reactions that ultimately produce a colored compound, 3,5-diacetyl-1,3-dihydrolutidine [6].

For current research, commercially available enzymatic kits based on similar principles are the standard. You would need to verify that the kit's antibodies or enzymes recognize this compound, though most are designed for general triglyceride detection.

Metabolic Pathway and Signaling Context

The following diagram illustrates the cellular process of lipid droplet formation, the storage site for triglycerides like this compound, based on research findings [4].

G ER Endoplasmic Reticulum (ER) DAG Diacylglycerol (DAG) TG Triglyceride (TG e.g., this compound) DAG->TG Synthesis LD Lipid Droplet (LD) TG->LD Packaging Accumulation TG Accumulation in ER Membrane TG->Accumulation Failed Packaging Seipin Seipin Complex Seipin->LD

Diagram 1: TG storage pathway in the ER and lipid droplets.

Research indicates that the efficiency of packaging triglycerides into lipid droplets is modulated by the lipid composition of the ER membrane [4]. Diacylglycerol (DAG), which is enriched at sites of LD formation, promotes the nucleation and packaging of TGs into LDs [4]. Conversely, when specific proteins like the lipid phosphatase Pah1 are deleted, TG fails to package into LDs and instead accumulates in the ER membrane, which can disrupt ER function [4].

Key Research Considerations

  • Source for Experiments: this compound is available from biochemical suppliers as a high-purity neat compound for research use [2].
  • Focus on Pathways: The broader context of lipid signaling, including molecules like ceramide and diacylglycerol, is crucial for understanding the metabolic and regulatory environment in which this compound exists [4] [7].

References

trilinolein synthetic sources

Author: Smolecule Technical Support Team. Date: February 2026

Trilinolein: An Overview

This compound is a triacylglycerol (a core lipid molecule) in which all three fatty acid chains attached to the glycerol backbone are linoleic acid (a polyunsaturated omega-6 fatty acid with the notation C18:2) [1]. Its structure is a key determinant of its physical and biological properties.

The table below summarizes its fundamental chemical identity.

Property Description
CAS Number 537-40-6 [2] [3] [4]
Systematic Name 1,2,3-Trilinoleoylglycerol [3]
Molecular Formula C₅₇H₉₈O₆ [2] [3] [4]
Molecular Weight 879.38 g/mol [2] [3]
Purity (Commercial) ≥ 98% (HPLC) [4]
Physical Form Light yellow to colorless liquid [2] [4]
Density 0.919 - 0.929 g/mL at 20 °C [2] [4]
Storage Condition Store at ≤ -10 °C to -20 °C [2] [4]

Sources and Isolation

This compound can be sourced both synthetically and from nature. For pharmaceutical and research applications, it is available as a purified synthetic compound [2] [4]. It is also a natural component of various plants, and research has focused on isolating it from these sources.

One detailed protocol for isolating this compound from the roots of Cyphostemma adenocaule is summarized in the workflow below [5].

G Start Plant Material (Cyphostemma adenocaule roots) Step1 1. Extraction Solvent: Methanol Start->Step1 Step2 2. Fractionation (Column Chromatography) Stationary Phase: Silica gel Mobile Phase: n-Hexane/Ethyl Acetate, Ethyl Acetate/Chloroform, Chloroform/Methanol (Gradient increasing polarity) Step1->Step2 Step3 3. Further Purification (Column Chromatography) Stationary Phase: Sephadex-LH20 Mobile Phase: 100% Methanol Step2->Step3 Step4 4. Final Purification Solvent: Chloroform Step3->Step4 End Isolated this compound (Yellow semi-solid) Step4->End

Beyond this specific example, this compound is also a known constituent of other significant medicinal plants, most notably Panax pseudoginseng (a Chinese herb also known as Sanchi) [6] [7]. It is also a component of various seed and plant oils [1].

Documented Bioactivities and Mechanisms

This compound has demonstrated several promising biological activities in pre-clinical studies, with a number of mechanisms proposed.

Antioxidant Activity

A foundational study measured the in vitro antioxidant activity of this compound using enhanced chemiluminescence. The results demonstrated potent dose-dependent free radical scavenging [6].

The table below quantifies its performance compared to other compounds in this assay.

Compound Tested Tested Concentration Range Maximal Reduction of OFR Notes
This compound 10⁻¹⁰ to 10⁻⁶ M -48.0% [6] Most potent compound tested
Trolox (Water-soluble vitamin E analog) Not specified -39.2% [6] Common antioxidant control
Catechin (Plant antioxidant) Not specified -40.0% [6] Potent activity
Linoleic Acid (C18:2) 10⁻⁹ to 10⁻⁷ M -31.9% [6] Dose-responsive
Palmitic Acid (C16:0, Saturated) 10⁻⁷ to 10⁻⁶ M -15.2% [6] Weak activity

This antioxidant effect is considered a primary mechanism for its observed cardioprotective action, which includes preserving mitochondrial ultrastructure in rat hearts subjected to ischemia [7].

Cardiovascular and Other Cellular Effects

Research has elucidated several other specific mechanisms through which this compound exerts its effects, particularly on cardiovascular and cancer cells. The following diagram integrates these key mechanistic pathways based on multiple studies [5] [7].

G cluster_1 Cardiomyocytes (Heart Muscle) cluster_2 VSMCs (Blood Vessels) cluster_3 A549 Cells (Non-Small Cell Lung Carcinoma) This compound This compound Superoxide1 Increased Superoxide Production This compound->Superoxide1 Attenuates ERK_JNK Activation of ERK & JNK Pathways This compound->ERK_JNK Inhibits cFos c-fos Gene Expression (Promotes cell dysfunction) This compound->cFos Inhibits Migration VSMC Migration (Intimal Hyperplasia) This compound->Migration Attenuates PI3K Inhibition of PI3K/Akt Pathway This compound->PI3K Inhibits ET1 Stimulus: Endothelin-1 (ET-1) ET1->Superoxide1 Superoxide1->ERK_JNK ERK_JNK->cFos Injury Stimulus: Vascular Injury Injury->Migration MMP2 Modulation of MMP-2 Activity Migration->MMP2 RAS Modulation of RAS/MEK/ERK Pathway Migration->RAS Proliferation Inhibition of Cancer Cell Proliferation PI3K->Proliferation

Research Applications and Market Outlook

This compound is utilized across multiple industries, reflecting its versatility [8] [4]:

  • Pharmaceuticals: Investigated for its cardioprotective, anti-proliferative, and anti-apoptotic effects. It also serves as a carrier for lipophilic drugs to improve bioavailability.
  • Cosmetics: Used in skincare formulations for its moisturizing properties and ability to improve skin elasticity.
  • Food Industry: Functions as a natural emulsifier to enhance texture and stability.
  • Agriculture: Acts as a surfactant in pesticide formulations.

The market for this compound is expected to grow, with one analysis projecting a compound annual growth rate (CAGR of 14.3%) from 2025 to 2032, indicating rising interest and application potential [8].

Key Information Gaps and Next Steps for Researchers

  • Synthetic Routes Not Detailed: The search results confirm this compound is available synthetically but do not provide detailed laboratory-scale synthesis protocols, reaction conditions, or yield optimization data.
  • Focus on Natural Isolation: The most detailed experimental protocol available is for isolation from a plant source, not for de novo chemical synthesis [5].

To address these gaps in your technical guide, I suggest you:

  • Consult specialized chemistry databases like SciFinder or Reaxys for detailed synthetic patents and papers.
  • Search for literature on glycerol esterification and enzymatic synthesis of triglycerides for potential methodologies.

References

Comprehensive Technical Guide: Trilinolein from Plant Oil Sources for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trilinolein and Its Significance

This compound (C₅₇H₉₈O₆) is a triglyceride molecule in which all three esterification sites on the glycerol backbone are occupied by linoleic acid residues, an omega-6 polyunsaturated fatty acid [1] [2]. With a molecular weight of 879.38 g/mol and CAS number 537-40-6, this compound exists as a colorless to light yellow liquid at room temperature [2]. This compound has garnered significant research interest due to its diverse bioactivities, including cardiovascular protection, antioxidant properties, anti-metastatic potential, and recently discovered photoprotective effects [1] [2]. The compound's multi-target mechanism of action positions it as a promising candidate for pharmaceutical development, particularly in areas requiring modulation of cellular stress responses and signaling pathways.

For research purposes, this compound is commercially available through specialized chemical suppliers like MedChemExpress, with purity levels typically ≥98% [1] [2]. It is soluble in DMSO (100 mg/mL, 113.72 mM) and requires storage at -20°C in sealed containers protected from moisture and light to maintain stability [2]. The growing pharmaceutical interest in this compound stems from its simultaneous targeting of multiple pathological processes, including oxidative stress, aberrant cellular proliferation, and inflammatory cascades, making it particularly valuable for complex disease conditions such as cancer, cardiovascular diseases, and cerebrovascular disorders including cerebral ischemia [2].

Plant Sources of this compound

Primary Natural Sources
2.1.1 Safflower (Carthamus tinctorius)

Safflower seeds represent one of the richest natural sources of the linoleic acid precursors necessary for this compound formation. The oil extracted from safflower seeds typically contains 55-70% linoleic acid, with some specialized varieties developed through selective breeding containing even higher concentrations [3]. Cold-pressed safflower oil possesses significant nutritional and pharmaceutical value due to its rich composition of bioactive compounds beyond this compound, including notable concentrations of α-tocopherol (the most biologically active form of vitamin E) and various phytosterols [3]. The high polyunsaturated fatty acid (PUFA) content, particularly the elevated linoleic acid composition, makes safflower oil an ideal starting material for this compound isolation and purification.

Safflower cultivation demonstrates broad adaptability to various soil and climatic conditions, with optimal growth occurring at temperatures between 24-32°C [3]. The plant develops an extensive root system reaching 2-3 meters deep, contributing to its drought tolerance. The seeds themselves measure 6-10 mm in length and resemble sunflower seeds but with thicker hulls, which historically presented extraction challenges [3]. Modern breeding efforts have successfully reduced the hull content from approximately 70% to 45%, significantly improving oil extraction efficiency [3]. Beyond this compound, safflower seeds contain serotonin derivatives such as N-(p-Coumaroyl)serotonin and N-Feruloylserotonin, which demonstrate potent free radical scavenging activity and may contribute synergistically to the observed health benefits of safflower oil extracts [3].

2.1.2 Sunflower (Helianthus annuus)

Sunflower oil represents another significant source of linoleic acid for this compound formation, though its composition varies considerably based on cultivar and processing methods. Conventional sunflower oil (high-linoleic type) contains approximately 69% linoleic acid, while specialized varieties include high-oleic (82% oleic acid), mid-oleic (65% oleic acid), and high-stearic/high-oleic (72% oleic acid, 18% stearic acid) types [4]. The genetic plasticity of sunflower plants has been leveraged through selective breeding to optimize fatty acid profiles, with ongoing genomic studies identifying key regulators of oil metabolism that could further enhance linoleic acid production [4].

Recent genomic analyses of sunflowers have revealed a whole-genome duplication event occurring approximately 29 million years ago, which contributed to the development of two major breeding traits: flowering time and oil metabolism [4]. These findings provide a scientific foundation for developing hybrid sunflowers with enhanced oil production capabilities and optimized fatty acid profiles for pharmaceutical applications. Beyond this compound precursors, sunflower oil contains valuable phytochemical cofactors including phytosterols, polyphenols, squalene, and terpenoids, which may contribute additive or synergistic effects in therapeutic applications [4]. The neutral taste profile and high vitamin E content (providing 274% of the Daily Value per 100g) further enhance sunflower oil's utility as a source material for this compound extraction [4].

Comparative Analysis of Source Oils

Table 1: Comparative Analysis of Safflower and Sunflower Oils as this compound Sources

Parameter Safflower Oil Sunflower Oil (High-Linoleic)
Linoleic Acid Content 55-70% [3] 69% [4]
Oil Content in Seed 27-32% [3] 35-42% (estimated)
Primary Co-factors α-Tocopherol, serotonin derivatives [3] Vitamin E, phytosterols, polyphenols [4]
Extraction Considerations Thick seed hull (45% of seed) [3] thinner hull, easier processing
Oxidative Stability Lower (high PUFA) Lower (high PUFA)
Agricultural Yield 1000-2500 seeds/plant [3] Varies by cultivar
Global Production ~800,000 tonnes/year [3] 20.3 million tonnes/year [4]

Extraction and Processing Methodologies

Conventional Extraction Techniques

Traditional oil extraction methods from safflower and sunflower seeds encompass three primary approaches: mechanical extraction (pressing), solvent extraction, and hybrid methods [5]. Mechanical extraction typically employs expeller pressing, which can be performed under hot or cold conditions. Hot pressing achieves higher oil yields (approximately 75% of available oil) but may compromise thermal-sensitive compounds like this compound, while cold pressing preserves bioactive components but yields less oil with higher residual oil in the meal (up to 10-20%) [5]. The critical parameters in mechanical extraction include press pressure, rotational speed, seed moisture content, and process temperature, all of which require optimization to balance yield and compound integrity.

Solvent extraction, predominantly using hexane, achieves substantially higher extraction efficiency with residual oil below 1% [5]. This method leverages hexane's excellent solvation capacity for vegetable oils, favorable boiling point for energy-efficient distillation, and chemical neutrality toward the extracted oil. However, significant drawbacks include hexane's high flammability, requiring specialized equipment, potential degradation of heat-sensitive compounds during solvent recovery, and environmental concerns [5]. The hybrid pre-press and solvent method combines both approaches, initially reducing oil content to 16-20% through mechanical pressing followed by solvent extraction to achieve residual oil below 0.5% [5]. This approach balances efficiency with reduced solvent usage but still presents environmental and compound integrity challenges for this compound extraction.

Advanced Extraction Technologies

Table 2: Advanced Extraction Technologies for Plant Oils

Extraction Method Principle Advantages Limitations Suitability for this compound
Supercritical Fluid Extraction (SFE) Uses supercritical CO₂ as solvent [6] [7] High purity and yield, minimal thermal degradation [7] High equipment cost, pressure optimization required Excellent for heat-sensitive compounds
Microwave-Assisted Extraction Dielectric heating causing cell rupture [6] [5] Reduced time (<30 min) and solvent usage [5] Unsuitable for non-polar compounds, may degrade PUFAs [5] Moderate (requires temperature control)
Instantaneous Controlled Pressure Drop (DIC) Thermo-mechanical effects from pressure cycles [8] Low energy consumption, prevents thermal degradation [8] Emerging technology, optimization ongoing Promising for scale-up
Ultrasound-Assisted Extraction Cavitation disrupts cell walls [5] Enhanced efficiency, reduced extraction time [5] Potential free radical formation Good with proper parameter control
Enzyme-Assisted Extraction Cell wall degradation by enzymes [6] [5] Mild conditions, high specificity Enzyme cost, longer extraction times Good for preserving bioactivity

Supercritical Fluid Extraction (SFE) has demonstrated particular promise for this compound-rich oil extraction, achieving superior purity and yield compared to conventional methods while eliminating solvent residues [7]. The process utilizes carbon dioxide in its supercritical state (achieved at specific temperature and pressure equilibria), which exhibits gas-like penetration capabilities and liquid-like solvation properties [7]. The extraction workflow involves sample preparation (drying and grinding to increase surface area), introduction into the extraction column, system pressurization and heating to achieve supercritical conditions, controlled fluid injection, compound extraction, and separation through depressurization [7]. This method effectively preserves thermolabile compounds like this compound while avoiding the environmental and toxicity concerns associated with organic solvents.

The Instantaneous Controlled Pressure Drop (DIC) technology represents another advanced approach particularly suitable for essential oil extraction, with potential applications for this compound-rich oils [8]. This method applies compression-decompression cycles to plant material, typically treating it with saturated steam for brief periods followed by abrupt pressure drops to vacuum conditions [8]. The rapid vaporization of volatile compounds, followed by immediate cooling through volume expansion, prevents thermal degradation of sensitive components [8]. Research indicates DIC technology significantly reduces processing time and energy consumption while improving overall yield, addressing key limitations of conventional extraction methods [8]. As this technology continues to be optimized for specific oilseeds like safflower and sunflower, it may offer a scalable, efficient approach for this compound extraction.

Biological Activities and Molecular Mechanisms

Signaling Pathways and Molecular Targets

This compound demonstrates a multifaceted pharmacological profile by simultaneously modulating several critical cellular signaling pathways. Research has identified that this compound inhibits both the PI3K/Akt and Ras/MEK/ERK signaling cascades, two key pathways regulating cell survival, proliferation, and migration [2]. Additionally, this compound directly inhibits matrix metalloproteinase-2 (MMP-2), an enzyme crucial for tissue remodeling and cancer metastasis [2]. These coordinated actions underlie this compound's ability to reduce oxidative stress, induce apoptosis in malignant cells, and inhibit cell migration, positioning it as a promising multi-target therapeutic agent particularly for complex pathologies like cancer and cardiovascular diseases.

Recent research has elucidated this compound's role in activating cellular autophagy through the AMPK-mTOR signaling axis, revealing a novel mechanism for its observed photoprotective effects [1]. Autophagy serves as a critical cellular process for eliminating metabolic waste and maintaining homeostasis by degrading and recycling organelles and proteins [1]. This compound activates AMPK (AMP-activated protein kinase), a vital metabolic energy sensor that regulates energy balance and metabolic stress [1]. Phosphorylated AMPK subsequently inhibits mTOR (mammalian target of rapamycin), a central regulator of cellular metabolism, growth, proliferation, survival, and autophagy processes [1]. This AMPK-mediated mTOR inhibition promotes autophagic activity, enabling cells to better withstand oxidative stress and damage induced by environmental stressors like UVB radiation.

Pathway Visualization

G This compound This compound AMPK AMPK (Activated) This compound->AMPK Activates PI3K_Akt PI3K/Akt Pathway (Inhibited) This compound->PI3K_Akt Inhibits Ras_MEK_ERK Ras/MEK/ERK (Inhibited) This compound->Ras_MEK_ERK Inhibits MMP2 MMP-2 (Inhibited) This compound->MMP2 Inhibits OxidativeStress Oxidative Stress (Reduced) This compound->OxidativeStress Reduces mTOR mTOR (Inhibited) AMPK->mTOR Inhibits Autophagy Autophagy (Induced) mTOR->Autophagy Inhibits Apoptosis Apoptosis (Reduced) Autophagy->Apoptosis Reduces Autophagy->OxidativeStress Mitigates PI3K_Akt->Apoptosis Regulates Ras_MEK_ERK->Apoptosis Regulates CellViability Cell Viability (Enhanced) OxidativeStress->CellViability Enhances UVB UVB Stress UVB->OxidativeStress Induces

Schematic of this compound's Multitarget Mechanisms: This diagram illustrates the key molecular pathways modulated by this compound, including AMPK-mTOR mediated autophagy induction and inhibition of PI3K/Akt and Ras/MEK/ERK signaling networks.

Documented Bioactivities

The photoprotective properties of this compound have been demonstrated in both cellular and animal models of UVB-induced skin damage [1]. In human skin fibroblasts (HSF) exposed to UVB radiation, this compound treatment at concentrations of 1.25, 2.5, and 5 μM significantly protected against phototoxicity, with the optimal protective effect observed at 5 μM [1]. Mechanistic studies revealed that this compound reduced UVB-induced reactive oxygen species (ROS) generation, decreased the proportion of apoptotic cells, and enhanced autophagic flux as evidenced by increased LC3-II accumulation and decreased p62 expression [1]. These effects were mediated through AMPK activation and subsequent mTOR inhibition, establishing a clear signaling pathway for this compound's photoprotective action.

In cardiovascular research, this compound has demonstrated significant cardioprotective and vasoprotective effects [2]. In vitro studies using endothelial cells stimulated by oxidized low-density lipoprotein (ox-LDL), this compound (10 μM, 24 h) increased cell viability, reduced apoptosis from 23% to 19%, inhibited ICAM-1 and E-selectin mRNA expression, and enhanced antioxidant activity through increased superoxide dismutase (SOD) and glutathione peroxidase (GPX) activities while decreasing malondialdehyde (MDA) levels [2]. Additionally, this compound (5-20 μM, 24-72 h) inhibited platelet-derived growth factor (PDGF-BB)-stimulated vascular smooth muscle cell migration and reduced protein levels of Ras, MEK, phosphorylated MEK, phosphorylated ERK, and MMP-2 [1] [2]. In animal models of cerebral ischemia-reperfusion, this compound (50-200 mg/kg, oral administration) reduced cerebral infarction area, neurological deficits, and TUNEL-positive neuronal apoptosis [2].

The anticancer potential of this compound has been investigated in various cancer cell lines, including A549 (non-small cell lung cancer), A498 (renal cancer), and MKN-45 (gastric cancer) cells [2]. This compound treatment (3.12-100 μg/mL, 24-48 h) inhibited cell viability in a dose- and time-dependent manner, induced apoptosis, and caused G0/G1 phase cell cycle arrest in A549 cells [2]. These effects were associated with downregulation of the PI3K/Akt pathway and increased intracellular ROS production [2]. The multi-target nature of this compound's action, simultaneously affecting proliferation, apoptosis, and migration pathways, makes it particularly interesting for anticancer drug development, especially for cancers characterized by pathway redundancies and resistance to single-target agents.

Experimental Protocols and Research Methodologies

In Vitro Assessment Protocols
5.1.1 Cell Viability and Photoprotection Assay

The photoprotective effects of this compound can be evaluated using human skin fibroblasts (HSF) subjected to UVB-induced damage, following this standardized protocol [1]:

  • Cell culture: Maintain HSF cells in DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere [1].
  • Compound treatment: Prepare this compound stock solution in DMSO and dilute to working concentrations (typically 1.25-5 μM) in culture medium. Include vehicle control (DMSO ≤0.1%) and positive control groups [1].
  • UVB irradiation: After 24-hour pretreatment with this compound, expose cells to UVB radiation at 40 mJ/cm² using a UVB light source. Include non-irradiated controls for baseline comparison [1].
  • Viability assessment: At 24 hours post-irradiation, measure cell viability using CCK-8 assay according to manufacturer's instructions. Calculate percentage viability relative to non-irradiated controls [1].
  • Apoptosis detection: Analyze apoptosis rates using flow cytometry with Annexin V-FITC/PI double staining or TUNEL assay following manufacturer's protocols [1].
  • Oxidative stress measurement: Assess intracellular ROS levels using DCFH-DA fluorescence probe. Measure fluorescence intensity with microplate reader or flow cytometry [1].

For autophagy evaluation, additional procedures include:

  • Western blot analysis: Extract proteins using RIPA buffer, separate by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against LC3, p62, AMPK, p-AMPK, mTOR, and p-mTOR, followed by appropriate HRP-conjugated secondary antibodies [1].
  • Immunofluorescence staining: Fix cells, permeabilize with Triton X-100, block with BSA, incubate with LC3 antibody overnight at 4°C, then with fluorescent secondary antibody. Visualize using confocal microscopy and quantify puncta formation [1].
5.1.2 Migration and Invasion Assays

The anti-migratory effects of this compound can be assessed using vascular smooth muscle cells (A7r5) stimulated with PDGF-BB, following this established methodology [1] [2]:

  • Cell treatment: Culture A7r5 cells and pretreat with this compound (5-20 μM) for 1 hour before stimulating with PDGF-BB (20 ng/mL) [1].
  • Migration assay: Perform wound healing/scrape assay by creating a uniform wound in confluent cell monolayers using a pipette tip. Capture images at 0, 12, 24, and 48 hours using phase-contrast microscopy. Quantify migration distance using image analysis software [1].
  • Transwell migration: Seed this compound-treated cells in serum-free medium into upper chambers of Transwell inserts with 8-μm pores. Place complete medium with PDGF-BB in lower chambers as chemoattractant. After 6-24 hours incubation, fix migrated cells on lower membrane surface with methanol, stain with crystal violet, and count under microscope [1].
  • Protein extraction and Western blot: Harvest treated cells and extract proteins for Western blot analysis of migration-related proteins including Ras, MEK, p-MEK, ERK, p-ERK, and MMP-2 [1] [2].
In Vivo Evaluation Protocols
5.2.1 Skin Photodamage Model

The efficacy of this compound in protecting against UV-induced skin damage can be evaluated in animal models using this established protocol [1]:

  • Animals: Utilize male Kunming mice (or other appropriate strains), 6-8 weeks old, housed under standard conditions with free access to food and water. Obtain ethical committee approval before commencing studies [1].
  • Group allocation: Randomly divide animals into control groups (non-UVB exposed), UVB-only model groups, and this compound treatment groups (varying doses). Include positive control groups if appropriate [1].
  • UVB irradiation protocol: Shave dorsal skin areas and expose to UVB radiation at established erythemal doses (typically 1-2 minimal erythemal doses) daily for specified period. Protect non-UVB control groups from radiation exposure [1].
  • Compound administration: Administer this compound topically (dissolved in appropriate vehicle) or orally by gavage at predetermined doses (based on in vitro effective concentrations). Continue treatment throughout UVB exposure period [1].
  • Sample collection and analysis: At study endpoint, collect skin tissues for [1]:
    • Histopathological examination: Fix tissues in formalin, embed in paraffin, section, and stain with H&E for morphological assessment.
    • Biomarker analysis: Assess oxidative stress markers (SOD, MDA, GPX), inflammatory cytokines, and autophagy-related proteins (LC3, p62) in skin homogenates using ELISA or Western blot.
    • Immunohistochemistry: Analyze expression and localization of key proteins including p-AMPK, p-mTOR, and LC3 in skin sections.
5.2.2 Cerebral Ischemia-Reperfusion Model

The cerebroprotective effects of this compound can be evaluated using a rat model of cerebral ischemia-reperfusion following this protocol [2]:

  • Animal preparation: Use male Sprague-Dawley rats (250-300 g) anesthetized with appropriate anesthetic (e.g., chloral hydrate). Maintain body temperature at 37°C throughout surgical procedures [2].
  • Ischemia induction: Perform middle cerebral artery occlusion (MCAO) using silicone-coated nylon monofilament inserted through external carotid artery into internal carotid artery to block middle cerebral artery [2].
  • Compound administration: Administer this compound (50, 100, 200 mg/kg) orally 1 hour before ischemia induction and 24 hours after reperfusion. Include vehicle control and sham-operated groups [2].
  • Assessment of outcomes [2]:
    • Cerebral infarction evaluation: After 24 hours reperfusion, sacrifice animals, remove brains, section into coronal slices, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Quantify infarct volumes using image analysis software.
    • Neurological deficit scoring: Evaluate neurological function using established scoring systems (e.g., 0-5 point scale) assessing motor, sensory, reflex, and balance capabilities.
    • Histopathological analysis: Process brain tissues for H&E staining and TUNEL staining to assess neuronal apoptosis in hippocampal CA1 region and cortical areas.

Research Applications and Future Perspectives

Current Research Applications

This compound's multifunctional bioactivity profile supports its investigation across multiple therapeutic areas. In dermatological research, its photoprotective properties through AMPK-mTOR mediated autophagy induction position it as a promising candidate for developing protective formulations against UV-induced skin damage, potentially slowing photoaging and reducing skin cancer risk [1]. The compound's ability to mitigate oxidative stress and inflammation while promoting cellular repair mechanisms addresses multiple pathological processes in photodamage simultaneously. In cardiovascular and cerebrovascular research, this compound's capacity to reduce oxidative stress, inhibit vascular smooth muscle cell migration, and protect against ischemia-reperfusion injury supports its potential application in preventing and treating atherosclerosis, restenosis, and stroke [2]. The dual inhibition of PI3K/Akt and Ras/MEK/ERK signaling pathways provides a mechanistic basis for its vasoprotective effects.

In oncology research, this compound demonstrates considerable promise as a multi-target anticancer agent, particularly for non-small cell lung cancer, renal cancer, and gastric cancer [2]. Its ability to simultaneously induce apoptosis, cause cell cycle arrest, inhibit migration, and reduce MMP-2 activity addresses multiple hallmarks of cancer, potentially overcoming the limitations of single-target agents that often develop resistance. The favorable safety profile of this compound, derived from natural sources with established food use, may facilitate its translation to clinical applications, particularly for chronic conditions requiring long-term intervention. Current research focuses on optimizing delivery systems, including nanoformulations and combination therapies, to enhance this compound's bioavailability and therapeutic efficacy.

Challenges and Future Research Directions

Despite promising results, several significant challenges must be addressed to advance this compound toward clinical application. The extraction efficiency from natural sources remains suboptimal, with conventional methods yielding relatively low quantities of high-purity compound [6]. Future research should prioritize developing and scaling up green extraction technologies, such as supercritical fluid extraction, microwave-assisted extraction, and Instantaneous Controlled Pressure Drop (DIC) systems, to improve yields while preserving compound integrity [6] [8]. The instability of this compound due to its high polyunsaturated fatty acid content presents formulation challenges, requiring advanced stabilization approaches including microencapsulation, nanoemulsification, and antioxidant co-formulations to enhance shelf-life and in vivo stability [6].

From a pharmacological perspective, key research priorities include [6] [1]:

  • Comprehensive pharmacokinetic studies to elucidate this compound's absorption, distribution, metabolism, and excretion profiles
  • Metabolite identification and activity assessment of this compound derivatives
  • Synergistic combinations with established therapeutic agents across different disease areas
  • Target engagement validation in human-relevant systems beyond current cellular and animal models
  • Formulation optimization for specific administration routes including topical, oral, and potentially parenteral delivery

References

Chemical Profile and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

Glycerol trilinoleate (Trilinolein) is a triacylglycerol where glycerol is fully esterified with three linoleic acid molecules [1] [2]. It is a primary constituent of various vegetable oils [2].

The table below summarizes its core chemical and physical properties:

Property Specification
Systematic Name Propane-1,2,3-triyl tri[(9Z,12Z)-octadeca-9,12-dienoate] [2]
CAS Number 537-40-6 [3] [4] [5]
Molecular Formula C₅₇H₉₈O₆ [3] [5] [2]
Molecular Weight 879.38 g/mol [3] [5] [2]
Density 0.925 g/mL at 20 °C [3] [4] [5]
Physical State Liquid [4] [5]
Melting Point -5 - -4 °C [5]
Boiling Point 816.5 ± 65.0 °C (Predicted) [5]
Storage -20°C [3] [4]

Biological Activities and Research Applications

Glycerol trilinoleate has demonstrated several beneficial biological activities in research, making it a compound of interest for therapeutic and cosmetic development.

Activity/Application Reported Effects / Context Research Significance
Cardioprotective Effects Reduces thrombogenicity (blood clot formation) and arrhythmias; increases erythrocyte deformability [3]. Suggests potential for improving cardiovascular health.
Antioxidant Activity Functions as an antioxidant, protecting cells from oxidative damage [3]. The mechanism is a key research focus for its various protective roles.
Skin Photoprotection Protects skin from UVB damage by inducing cellular autophagy via the AMPK-mTOR signaling pathway [6]. Positions this compound as a promising candidate for cosmetic and dermatological products.
Epidermal Barrier Function Serves as a source of linoleic acid for the synthesis of ω-O-acylceramides (acylCer), crucial lipids for maintaining the skin's permeability barrier [7]. Links to skin disorders like ichthyosis when its metabolic pathway is disrupted [7].
Industrial Application Used as a feedstock for the continuous production of biodiesel from brown grease and other lipid sources [8]. Offers an efficient and sustainable method for biofuel production.

Experimental Protocols and Research Methodologies

Here are detailed methodologies for key experiments involving glycerol trilinoleate, based on recent research publications.

Investigating Skin Photoprotection via Autophagy Induction

This protocol is based on research into this compound's mechanism for protecting human skin fibroblasts (HSF) from UVB-induced damage [6].

  • Cell Culture: Maintain Human Skin Fibroblasts (HSF) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • UVB Irradiation and Treatment: Culture HSF cells to 70-80% confluence. Replace the medium with PBS before exposing cells to UVB irradiation at a predetermined dose. After irradiation, replace PBS with fresh complete medium and treat the cells with a specific concentration of this compound (e.g., dissolved in DMSO, with a final DMSO concentration <0.1%). Include control groups (untreated, UVB-only, and vehicle-only).
  • Analysis of Autophagy Markers:
    • Western Blotting: Harvest cell lysates after treatment. Separate proteins via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key autophagy markers such as LC3-II, p62, and phosphorylated forms of AMPK and mTOR. Use β-actin as a loading control. The increased conversion of LC3-I to LC3-II and degradation of p62 indicate autophagy activation.
    • Immunofluorescence Staining: Seed cells on coverslips. After treatment, fix cells, permeabilize, and incubate with an anti-LC3 antibody. Use a fluorescently-labeled secondary antibody to visualize LC3 puncta (autophagosomes) under a confocal microscope.
  • Functional Assays: Perform additional assays like cell viability (MTT assay) and detection of intracellular ROS to correlate autophagy induction with cellular protection against UVB stress.

This experimental workflow can be visualized as follows:

G Experimental Workflow: Photoprotection Study start Start: Cell Culture (Human Skin Fibroblasts) uv UVB Irradiation start->uv treat This compound Treatment uv->treat analysis Cell Analysis treat->analysis wb Western Blot (LC3-II, p-AMPK, p-mTOR) analysis->wb if Immunofluorescence (LC3 Puncta) analysis->if viab Viability Assay (MTT) analysis->viab ros ROS Detection analysis->ros concl Data on Autophagy & Photoprotection wb->concl  Confirms Pathway  Activation if->concl  Visualizes  Autophagosomes viab->concl  Measures Cell  Health ros->concl  Quantifies  Oxidative Stress

Experimental workflow for studying this compound-induced photoprotection.

Analyzing the Role in Acylceramide Synthesis for Skin Barrier

This methodology is derived from studies on the ABHD5-PNPLA1 pathway, where this compound (as a source of linoleic acid) is crucial for synthesizing skin barrier lipids [7].

  • Cell Transfection and Differentiation:
    • Culture relevant cells (e.g., HEK293T, COS-7, or primary human keratinocytes) under standard conditions [7].
    • Transfect cells with plasmids encoding proteins of interest (e.g., ABHD5, PNPLA1, PLIN2/Perilipin) using an appropriate transfection reagent.
    • For keratinocytes, induce terminal differentiation in vitro to mimic the skin's epidermal barrier.
  • Localization Studies via Fluorescence Microscopy:
    • Co-transfect cells with fluorescently tagged ABHD5 (e.g., pEYFP-ABHD5) and PNPLA1 (e.g., pECFP-PNPLA1) constructs.
    • After 24-48 hours, visualize the cells under a confocal microscope. Co-localization of ABHD5 and PNPLA1 on the surface of Lipid Droplets (LDs) is a key indicator of proper pathway function.
    • To study disease mechanisms, introduce disease-associated ABHD5 mutations and observe disruptions in this co-localization.
  • Lipidomic Analysis:
    • Extract lipids from differentiated keratinocytes or tissue samples.
    • Use liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of key lipid species, specifically ω-O-acylceramides (acylCer) and their precursor, ω-OH-ceramides.
    • A functional pathway is indicated by high acylCer and low ω-OH-ceramide levels, while a defect shows the opposite profile.

The critical interaction and localization within this pathway is shown below:

G ABHD5-PNPLA1 in Acylceramide Synthesis linoleic_acid Linoleic Acid (from this compound) pnpla1 PNPLA1 (Transacylase) linoleic_acid->pnpla1  Acyl Donor lipid_droplet Lipid Droplet (LD) (Triglyceride Store) linoleic_acid->lipid_droplet  Stored In abhd5 ABHD5 (Co-activator) abhd5->pnpla1  Recruits &  Co-activates plin Perilipin (PLIN) (LD Coating Protein) abhd5->plin  Binds To pnpla1->lipid_droplet  Localizes To acylcer ω-O-Acylceramide (Skin Barrier Lipid) pnpla1->acylcer  Synthesizes plin->lipid_droplet  Coats oh_cer ω-OH-Ceramide (Precursor) oh_cer->pnpla1  Substrate

ABHD5 recruits PNPLA1 to lipid droplets to synthesize skin barrier lipids.

Continuous Biodiesel Production via Esterification/Transesterification

This protocol details an efficient continuous method for converting this compound and other lipids into biodiesel (Fatty Acid Methyl Esters, FAME) [8].

  • Catalyst Preparation:
    • Use Lewis acid catalysts (BF₃ or AlCl₃) in free or immobilized forms.
    • For immobilization, incorporate the catalysts into a silica matrix using sol-gel synthesis to create a heterogeneous catalyst.
  • Reaction Setup:
    • Use a continuous flow reactor equipped with an ultrasonic transducer (e.g., 20 kHz frequency).
    • Prepare the feedstock: dissolve commercial this compound, other oils, or brown grease (BG) in a suitable solvent.
  • Continuous Process:
    • Pump the feedstock and methanol (in an optimized molar ratio) together through the reactor containing the immobilized catalyst.
    • The reaction proceeds under ultrasonic activation at room temperature without external heating.
    • Monitor the conversion yield over time (e.g., up to 15 hours) to assess catalyst stability and process efficiency.
  • Analysis:
    • Analyze the output stream using Gas Chromatography (GC) or other analytical techniques to quantify FAME yield and conversion efficiency.

Key Signaling Pathways and Mechanisms of Action

The biological activities of glycerol this compound are mediated through specific molecular pathways.

Autophagy Induction via AMPK-mTOR for Photoprotection

Research indicates that this compound protects skin cells from UVB-induced photodamage by inducing cellular autophagy. This process is regulated through the AMPK-mTOR signaling axis [6]. The proposed mechanism can be summarized as follows:

  • This compound treatment leads to the activation of AMPK (AMP-activated protein kinase).
  • Activated AMPK subsequently inhibits mTOR (mammalian target of rapamycin), a key negative regulator of autophagy.
  • With mTOR inhibited, the autophagy process is initiated, leading to the formation of autophagosomes that clear UVB-damaged cellular components.
  • This enhanced clearance of damaged material contributes to increased cell survival and reduced photodamage.

The flow of this signaling pathway is shown below:

G Proposed AMPK-mTOR Autophagy Pathway This compound This compound ampk AMPK (Activated) This compound->ampk  Activates mtor mTOR (Inhibited) ampk->mtor  Inhibits autophagy Autophagy Activation mtor->autophagy  Releases  Inhibition protection Clearance of Damaged Proteins/Organelles autophagy->protection  Enables outcome Cell Protection Against UVB Damage protection->outcome  Leads to

Proposed pathway for this compound-induced autophagy via AMPK/mTOR.

Key Considerations for Researchers

For scientists planning to work with glycerol trilinoleate, please consider the following:

  • Storage and Handling: The compound is a liquid and should be stored at -20°C. It is classified as a combustible liquid [3] [4] [5]. Standard personal protective equipment (PPE) such as gloves and eyeshields is recommended [4].
  • Solubility and Formulation: It is sparingly soluble in chloroform and slightly soluble in hexanes [5]. For in vivo studies, it may require specific formulation using solvents like DMSO, PEG300, Tween 80, or corn oil to create a clear solution [3].
  • Purity for Research: Various purity grades are available commercially, including ≥98% (TLC) and >95.0% (GC), often supplied in sealed ampoules [4] [5].
  • Analytical Standard: An analytical standard (100 mg) is available for precise quantification in experiments like HPLC [5].

References

Physical & Chemical Properties of Trilinolein

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical properties of Trilinolein from the searched SDS documents. Please note the discrepancies between sources.

Property Value / Description Source / Notes
CAS Number 537-40-6 Consistent across all sources [1] [2] [3]
Molecular Formula C₅₇H₉₈O₆ Consistent across all sources [1] [2] [3]
Molecular Weight 879.38 g/mol [1] [3]
Physical State Liquid [1] / Solid [3] Conflict between sources; may depend on purity or storage conditions.
Appearance Colourless to Pale Yellow [1]
Density 0.925 g/mL @ 20°C [1]
Melting Point 133°C (lit.) Cited for the "liquid" form SDS [1]
Boiling Point 80°C @ 15 mmHg (lit.) [1]
Flash Point 79°C (lit.) [1]
Solubility Sparingly in Chloroform, Slightly in Hexanes [1]

Hazard Identification and Classification

The identified SDS sources classify the hazards of this compound differently, as summarized below.

Source GHS Classification Hazard Statements Signal Word
Chemicalbook [1] Not Classified H413: May cause long lasting harmful effects to aquatic life No signal word

| DC Chemicals [3] | Acute Toxicity (Oral, Category 4); Aquatic Acute & Chronic (Category 1) | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Not specified |

This discrepancy highlights the importance of using a single, authoritative SDS from your chemical supplier for your specific batch when establishing laboratory safety protocols.

Safe Handling, Storage, and Disposal

The following workflow synthesizes the recommended safety practices from the search results. Given the conflicting hazard classifications, adhering to the more conservative recommendations is prudent.

Start Start: this compound Handling Storage Storage Conditions: • Tightly sealed container • Cool, dry, well-ventilated area • Store at -20°C (powder)  or -80°C (in solvent) • Away from incompatibilities  (strong acids, oxidizers) Start->Storage PPE Personal Protection (PPE): • Safety goggles with side-shields • Impermeable gloves & clothing • Consider respirator if ventilation  is inadequate Storage->PPE Handling Safe Handling: • Use in well-ventilated area • Avoid dust/aerosol formation • Use non-sparking tools • No eating, drinking, or smoking PPE->Handling Spill Spill Response: • Evacuate non-essential personnel • Contain spill, prevent entry  into drains/environment • Absorb with inert material  (e.g., diatomite) • Collect for proper disposal Handling->Spill Disposal Waste Disposal: • Dispose at licensed  chemical waste plant • Controlled incineration  with flue gas scrubbing • Do not contaminate  water or sewer systems Spill->Disposal

This compound safety handling workflow

First Aid and Emergency Measures

Standard first aid procedures are recommended, though specific toxicological data is limited [1] [3].

  • Inhalation: Move person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention [1].
  • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. Consult a doctor [1].
  • Eye Contact: Rinse cautiously with water for at least 15 minutes, including under eyelids. Consult a doctor [1] [3].
  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately [1] [3].

Experimental Protocol Considerations

The search results do not provide specific experimental methodologies for using this compound. For detailed protocols, you would need to consult specialized scientific literature. However, the SDS information allows for the establishment of a foundational safety protocol for any experimental work:

  • Pre-Experiment Risk Assessment: Review the authoritative SDS from your chemical supplier. Note the conflicting hazard information and plan controls accordingly.
  • Engineering Controls: Perform all procedures involving the handling of this compound powder or solutions in a properly functioning fume hood or biological safety cabinet to prevent inhalation of aerosols.
  • Personal Protective Equipment (PPE): As detailed in the workflow diagram, wear appropriate PPE, including lab coat, gloves, and safety goggles.
  • Waste Management: Collect all waste containing this compound, including contaminated absorbent materials, in a dedicated, clearly labeled container for disposal as hazardous chemical waste, in accordance with institutional and environmental regulations [1] [3].

Key Information Summary

  • Conflicting Classifications: The most critical finding is the discrepancy in hazard classification between sources. One SDS indicates the substance is "Not Classified" with a single environmental warning [1], while another classifies it as harmful if swallowed and very toxic to aquatic life [3].
  • Primary Hazard Consensus: Both sources agree on the potential for long-lasting harmful effects to aquatic life [1] [3], making environmental protection a top priority.
  • Data Gaps: The available SDSs lack comprehensive quantitative toxicological data (e.g., LD50, EC50), which are essential for a full risk assessment.

Recommendations for Researchers

Given the data limitations and conflicts, I suggest you:

  • Identify Your Supplier's SDS: Obtain and use the specific SDS provided by the manufacturer (e.g., Accu-Standard, Sigma-Aldrich, TCI) from which you purchased this compound, as these are referenced in the search results [2].
  • Consult Primary Literature: Search toxicology databases and scientific journals for studies on this compound to fill data gaps.
  • Apply Precautionary Principle: In the absence of conclusive data, implement the more stringent set of hazard controls.

References

trilinolein hazard statements H413

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Summary for Trilinolein

Aspect Classification / Information
GHS Hazard Statement H413 [1] [2]
Hazard Statement Text May cause long lasting harmful effects to aquatic life [1] [2]
Signal Word No signal word assigned [1]
Hazard Pictogram Not applicable (GHS09 environment pictogram typically for H400, H401, H410, H411) [3]
Precautionary Statements P273 (Avoid release to the environment) and P501 (Dispose of contents/container to...) [1]

Regulatory and Safety Context

  • Environmental Hazard: The H413 statement places this compound in the lowest category (Category 4) for chronic hazards to the aquatic environment [2]. This indicates adverse effects are possible but are considered less severe than categories defined by H412, H411, or H410.
  • Broader Safety Profile: A comprehensive safety assessment of various glyceryl triesters (triglycerides), including this compound, concluded that these ingredients are safe as used in cosmetic formulations [4]. The assessment noted that triglycerides primarily function as skin-conditioning agents and are metabolized similarly to dietary fats when ingested [4].
  • Penetration Enhancement Note: The same safety assessment highlights that some glyceryl triesters can enhance the skin penetration of other chemicals. It recommends exercising care when formulating cosmetics with these ingredients [4].

Risk Management and Handling Guidance

For researchers handling this compound in a laboratory setting, the following protocols are advised based on its Safety Data Sheet (SDS) information [1]:

  • Personal Protective Equipment (PPE): Wear fire-resistant, impervious clothing and chemical-impermeable gloves. Use safety goggles and ensure adequate ventilation. If exposure limits are unknown or irritation is experienced, use a full-face respirator.
  • Spill and Leak Procedure: Avoid creating dust and prevent the substance from entering drains or the environment. Collect spilled material into suitable closed containers for disposal using spark-proof tools.
  • Safe Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, separated from foodstuffs and incompatible materials.
  • Waste Disposal: The material should be disposed of at a licensed chemical destruction plant or via controlled incineration. Do not contaminate water, food, or feed through storage or disposal practices.

Experimental & Regulatory Considerations

The following diagram outlines the key considerations for handling this compound based on its hazard profile.

cluster_env Environmental Hazard Mitigation cluster_lab Lab Safety & Disposal Start Handling this compound (H413) A1 Prevent release to environment Start->A1 B1 Use impermeable gloves & goggles Start->B1 A2 Avoid discharge to drains A1->A2 A3 Follow P273 & P501 protocols A2->A3 B2 Ensure adequate ventilation B1->B2 B3 Dispose via licensed facility B2->B3

This compound Handling Protocol

This information should be integrated into your laboratory's chemical hygiene plan and environmental management procedures.

References

Documented Antioxidant Activity of Trilinolein

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key finding on trilinolein's antioxidant potency from a study using the Enhanced Chemiluminescence assay.

Assay Method Reported Activity Concentration Range Tested Reference Compound & Activity
Enhanced Chemiluminescence [1] Max reduction of oxygen-derived free radicals: -48.0% [1] 10⁻¹⁰ M to 10⁻⁶ M [1] Trolox: -39.2% maximal reduction [1]

This data confirms that this compound exhibits potent antioxidant activity, outperforming the water-soluble vitamin E analog Trolox in this specific assay system [1].

Adapted ORAC Assay Protocol for Lipid-Soluble Antioxidants

No dedicated protocol for this compound was found, but the Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized and highly relevant method for determining the antioxidant capacity of substances, including lipids [2] [3]. The following protocol can be adapted for this compound.

Principle

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation caused by peroxyl radicals generated from AAPH [2,2'-azobis(2-amidinopropane) dihydrochloride]. The degree of protection is quantified by comparing the area under the fluorescence decay curve to that of a standard antioxidant, Trolox. The result is expressed as Trolox Equivalents (TE), which allows for the comparison of different compounds [2].

Reagents and Equipment
  • Reagents:
    • Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
    • Fluorescein (free acid)
    • AAPH [2,2'-azobis(2-methylpropionamidine) dihydrochloride]
    • Phosphate buffer (75 mM, pH 7.4)
    • Test compound: this compound (Ensure high purity, e.g., ≥95%)
  • Equipment:
    • Fluorescence microplate reader (capable of excitation at ~485 nm and emission at ~520 nm)
    • Thermally controlled incubator (set to 37°C)
    • Black, clear-bottom 96-well microplates
    • Multichannel pipettes
Experimental Workflow

The diagram below illustrates the key steps of the ORAC assay procedure.

Start Start ORAC Assay Prep Prepare Reagents - Trolox standards - Fluorescein stock - AAPH solution - this compound samples Start->Prep Plate Plate Setup - Add Fluorescein & samples to wells - Include blanks and Trolox standards Prep->Plate Incubate Incubate Plate 30 min at 37°C Plate->Incubate Inject Inject AAPH (Peroxyl radical source) Incubate->Inject Read Kinetic Fluorescence Reading Measure every 90 sec for 120 min Inject->Read Analyze Data Analysis Calculate AUC and Trolox Equivalents (TE) Read->Analyze End Report Antioxidant Capacity Analyze->End

Detailed Procedure
  • Step 1: Preparation of Stock Solutions

    • Trolox Standard Curve: Prepare a dilution series of Trolox in phosphate buffer (e.g., 200, 100, 50, 25, 12.5 µM). Prepare fresh daily [2].
    • Fluorescein Stock: Prepare a 10 nM working solution in phosphate buffer. Keep on ice and protected from light [2].
    • AAPH Solution: Prepare a 240 mM solution in phosphate buffer. Keep on ice and use immediately [2].
    • This compound Samples: Prepare suitable dilutions of this compound. Due to its lipophilic nature, it may need to be dissolved in a small amount of an appropriate solvent (e.g., acetone, ethanol, DMSO) before dilution with buffer, ensuring the final solvent concentration is low (e.g., <1%) to avoid interference.
  • Step 2: Plate Setup and Measurement

    • In each well of a black 96-well plate, pipette 150 µL of the 10 nM fluorescein solution.
    • Add 25 µL of Trolox standard, this compound sample, or blank (phosphate buffer) to the respective wells. All samples and standards should be run in triplicate.
    • Seal the plate and incubate at 37°C for 30 minutes.
    • Using the plate reader's injector or a multichannel pipette, quickly add 25 µL of the 240 mM AAPH solution to each well to initiate the reaction.
    • Immediately begin kinetic readings, recording fluorescence (Ex. 485 nm, Em. 520 nm) every 90 seconds for 120 minutes [2].
  • Step 3: Data Analysis

    • For each well, calculate the Area Under the Curve (AUC) of the fluorescence decay over time.
    • Calculate the net AUC by subtracting the AUC of the blank.
    • Generate a standard curve by plotting the net AUC of the Trolox standards against their concentration.
    • Determine the Trolox Equivalents (TE) for the this compound samples using the linear regression equation from the standard curve.

Critical Experimental Considerations for this compound

  • Solubility: this compound is a triglyceride and is not soluble in aqueous buffers. You must optimize its solubilization. Using a co-solvent like acetone or ethanol is common, but the final concentration must be uniform across all wells and low enough not to affect the assay chemistry [3].
  • Positive Controls: In addition to Trolox, other lipid-soluble antioxidants like α-tocopherol (vitamin E) can be used as positive controls for method validation.
  • Assay Specificity: The ORAC assay specifically targets peroxyl radical scavenging activity. To build a comprehensive antioxidant profile for this compound, consider using other assays like DPPH or ABTS⁺ decolorization assays, which measure hydrogen-donating ability and are also adaptable for lipids [4] [5] [6].

References

Quantitative Effects of Trilinolein on Endothelial Cell Viability

Author: Smolecule Technical Support Team. Date: February 2026

Assay Type Experimental Condition Key Parameters Measured Results Significance
Cell Viability (oxLDL model) [1] oxLDL-induced stress on endothelial cells Cell viability (%) Triolein: 90% ± 0.01; Trilinolein: 78% ± 0.02; Tristearin: 55% ± 0.03 P < 0.05 vs. oxLDL control
Apoptosis Assay [1] oxLDL-induced stress on endothelial cells Apoptosis rate (%) oxLDL: 23%; +this compound: 19%; +Triolein: 16%; +Tristearin: 34% P < 0.05 vs. oxLDL control
Gene Expression [1] oxLDL-stimulated endothelial cells ICAM-1 and E-selectin mRNA Inhibited expression with this compound/triolein Anti-inflammatory effect
ROS Generation [2] Angiotensin II-induced cardiomyocyte hypertrophy Intracellular ROS Significant inhibition by this compound Antioxidant mechanism

Introduction

This compound, a triacylglycerol isolated from the Chinese herb Sanchi (Panax notoginseng), has demonstrated significant cardioprotective and vascular protective effects in preclinical studies. [2] [3] Its therapeutic potential is largely attributed to potent antioxidant properties that counteract oxidative stress in cardiovascular cells. Research indicates that this compound specifically protects endothelial cells from oxidized low-density lipoprotein (oxLDL)-induced damage, a critical step in the initiation of atherosclerosis. [1] These Application Notes provide detailed protocols for assessing this compound's effects on endothelial cell viability, enabling researchers to standardize investigations into its protective mechanisms.

Detailed Experimental Protocols

MTT Cell Viability Assay for this compound Protection

Principle: The MTT assay measures metabolic activity as a marker of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan crystals. [4] [5]

Materials:

  • Endothelial cells (e.g., HUVEC or RAECs)
  • This compound (dissolved in appropriate solvent such as DMSO)
  • oxLDL (for stress induction)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Cell culture plates (96-well)
  • Spectrophotometric plate reader

Procedure: [4] [5]

  • Cell Seeding: Seed endothelial cells in 96-well plates at 5 × 10³ cells/well in complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow attachment.
  • Treatment:
    • Pre-treat cells with this compound (e.g., 10-100 μM) for 2 hours
    • Add oxLDL (150-200 μg/mL) to induce oxidative stress
    • Include controls: untreated cells (viability control), oxLDL-only (stress control), solvent-only (vehicle control)
  • MTT Incubation: After 24-hour treatment, add MTT solution (0.2-0.5 mg/mL final concentration). Incubate for 1-4 hours at 37°C.
  • Solubilization: Carefully remove medium and add solubilization solution (e.g., DMSO, acidified isopropanol, or SDS solution). Mix thoroughly to dissolve formazan crystals.
  • Absorbance Measurement: Read absorbance at 570 nm with reference wavelength of 630-650 nm.

Calculation: Cell Viability (%) = (A_treated - A_blank) / (A_control - A_blank) × 100

Troubleshooting:

  • High background: Ensure proper removal of MTT solution before solubilization
  • Precipitation: Use filtered MTT solution and ensure complete dissolution of formazan
  • Chemical interference: Test this compound with MTT alone to rule out direct reduction [4] [5]
Apoptosis Detection by TUNEL Assay

Principle: The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation during apoptosis by labeling 3'-OH ends with fluorescent nucleotides. [6]

Procedure: [6]

  • Cell Culture: Plate RAECs on chamber slides or coverslips. Treat with this compound and oxLDL as described in viability assay.
  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
  • Permeabilization: Treat with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
  • Labeling: Apply TUNEL reaction mixture according to manufacturer's instructions. Incubate for 60 minutes at 37°C in humidified dark chamber.
  • Counterstaining: Mount with DAPI-containing medium to visualize all nuclei.
  • Visualization: Analyze under fluorescence microscope. Apoptotic cells show green nuclear fluorescence.
Intracellular ROS Detection

Principle: ROS generation can be measured using redox-sensitive fluorescent dyes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to fluorescent DCF in the presence of reactive oxygen species. [3]

Procedure: [6] [3]

  • Cell Treatment: Culture and treat endothelial cells as described in previous protocols.
  • Dye Loading: Incubate cells with DCFH-DA (10-20 μM) in serum-free medium for 30-45 minutes at 37°C.
  • Stimulation: Apply oxidative stress inducer (angiotensin II, norepinephrine, or oxLDL).
  • Measurement: Monitor fluorescence intensity (Ex/Em = 485/535 nm) using microplate reader or fluorescence microscope.

Experimental Workflow & Mechanism of Action

The diagrams below outline the complete experimental workflow for evaluating this compound's effects and its proposed mechanism of action at the molecular level.

workflow Start Start Experiment Culture Culture Endothelial Cells (Seed at 5×10³ cells/well) Start->Culture Treat Treat with: • this compound (2h pre-treatment) • oxLDL stressor (24h) Culture->Treat Viability Cell Viability Assay (MTT/MTS/CCK-8) Treat->Viability Analysis1 Analyze Metabolic Activity (Absorbance/Fluorescence) Viability->Analysis1 MechStudy Mechanistic Studies Analysis1->MechStudy ROS ROS Detection (DCFH-DA assay) MechStudy->ROS Apoptosis Apoptosis Assay (TUNEL/Annexin V) MechStudy->Apoptosis GeneExpr Gene Expression (ICAM-1, E-selectin) MechStudy->GeneExpr Analysis2 Data Analysis and Interpretation ROS->Analysis2 Apoptosis->Analysis2 GeneExpr->Analysis2 End Report Conclusions Analysis2->End

mechanism OxidativeStress Oxidative Stress (oxLDL, Angiotensin II) ROS ROS Generation OxidativeStress->ROS MAPK MAPK Pathway Activation ROS->MAPK AP1_NFkB Transcription Factors (AP-1, NF-κB) MAPK->AP1_NFkB Inflammation Pro-inflammatory Response (ICAM-1, E-selectin) AP1_NFkB->Inflammation Apoptosis Apoptosis Activation AP1_NFkB->Apoptosis ViabilityLoss Reduced Cell Viability Inflammation->ViabilityLoss Apoptosis->ViabilityLoss This compound This compound Treatment Antioxidant Antioxidant Effect This compound->Antioxidant ROSinhibit Inhibits ROS Generation Antioxidant->ROSinhibit MAPKinhibit Suppresses MAPK Phosphorylation ROSinhibit->MAPKinhibit AntiInflammatory Anti-inflammatory Effects MAPKinhibit->AntiInflammatory Protection Cell Protection AntiInflammatory->Protection ViabilityMaintain Maintained Cell Viability Protection->ViabilityMaintain

Data Interpretation Guidelines

  • Viability Thresholds: ≥80% viability indicates healthy culture; 50-80% suggests moderate effect; ≤50% indicates significant cytotoxicity [5]
  • Antioxidant Efficacy: Compare ROS reduction between this compound and known antioxidants (e.g., N-acetylcysteine) [2] [3]
  • Inflammatory Markers: Significant inhibition of ICAM-1 and E-selectin mRNA demonstrates anti-inflammatory properties [1]

Troubleshooting Common Issues

  • High variability in viability assays: Use consistent cell passage numbers and ensure uniform seeding density
  • Poor this compound solubility: Optimize solvent concentration (DMSO should typically be <0.1%)
  • Inconsistent oxLDL effects: Validate oxLDL activity with positive controls and use consistent batches
  • Weak antioxidant signals: Confirm dye concentration and incubation time; include positive antioxidant controls [5]

Conclusion

These Application Notes provide standardized methodologies for evaluating this compound's protective effects on endothelial cells. The consistent demonstration of this compound's ability to maintain cell viability under oxidative stress (78-90% viability versus 55% with tristearin) and reduce apoptosis (19% versus 23% with oxLDL alone) supports its potential therapeutic value in cardiovascular diseases characterized by endothelial dysfunction. [1] The detailed protocols enable researchers to reliably assess both viability endpoints and underlying mechanisms involving antioxidant and anti-inflammatory pathways.

References

Comprehensive Technical Guide: Trilinolein Extraction, Purification, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trilinolein and Key Physicochemical Properties

This compound (CAS 537-40-6) is a triacylglycerol molecule consisting of glycerol esterified with three linoleic acid (C18:2) chains. This unique structure, where all three fatty acid positions are occupied by linoleic acid, makes it a chemically defined triglyceride of significant interest in pharmaceutical, cosmetic, and nutraceutical applications. This compound occurs naturally in various plant oils, with particularly high concentrations found in safflower oil, which contains 82.52 ± 1.854% cis-linoleic acid [1]. The compound has gained research attention due to its demonstrated anti-inflammatory and antioxidant properties, which show promise for therapeutic applications, particularly in dermatological conditions such as atopic dermatitis [2].

The molecular structure of this compound contributes to its physicochemical characteristics, which are essential considerations for extraction and purification protocol development. This compound has a molecular formula of C₅₇H₉₈O₆ and a molecular weight of 879.38 g/mol [3]. It exists as a liquid at room temperature with a melting point of -5 to -4°C and a boiling point of approximately 816.5±65.0°C [3]. Its density is 0.925 g/mL at 20°C, and it displays limited solubility in water but is soluble in organic solvents such as chloroform and hexanes [3]. These properties directly influence the selection of appropriate extraction solvents and purification conditions, which will be detailed in subsequent sections of this application note.

Table 1: Physicochemical Properties of this compound (CAS 537-40-6)

Property Value Unit Source/Measurement
CAS Registry Number 537-40-6 - [3]
Molecular Formula C₅₇H₉₈O₆ - [3]
Molecular Weight 879.38 g/mol [3]
Melting Point -5 to -4 °C [3]
Boiling Point 816.5±65.0 °C Predicted [3]
Density 0.925 g/mL at 20°C [3]
Solubility in Water Low - [3]
Solubility in Organic Solvents Soluble in chloroform (sparingly), hexanes (slightly) - [3]

Extraction Methods from Natural Sources

Mechanical Disruption Methods

Efficient cellular disruption is a critical prerequisite for successful this compound extraction from biological matrices such as yeast, fungi, or plant tissues. The rigidity of cellular walls in these organisms presents a significant barrier to solvent penetration, necessitating mechanical disruption to liberate intracellular lipids. Research has demonstrated that high-pressure homogenization (HPH) and bead milling (BM) are particularly effective methods, achieving cell disruption efficiencies exceeding 90% for oleaginous yeasts such as Saitozyma podzolica DSM 27192 [4]. This high level of disruption directly correlates with enhanced lipid recovery yields. In contrast, sonication has proven less effective for robust microbial systems, resulting in lower disruption efficiencies and consequently reduced this compound yields [4]. The selection of an appropriate disruption method must be optimized for each biological source, as cell wall composition varies significantly between species, directly impacting the efficiency of this compound liberation.

Solvent Extraction Systems

Following effective cellular disruption, solvent selection plays a decisive role in this compound extraction efficiency. The ethanol-hexane (EH) system has emerged as a highly effective solvent combination, particularly when paired with high-efficiency disruption methods. In comparative studies, the EH system extracted 46.9 ± 4.4% lipid/cell dry weight from S. podzolica, representing a 2.7-fold increase over less optimized combinations such as ultrasound with Folch extraction [4]. While the classic Folch (chloroform-methanol) and Bligh & Dyer methods remain popular for laboratory-scale lipid extraction, their efficiency is heavily dependent on the preceding disruption step [4]. For plant sources such as safflower seeds, primary purification using specialized filtration systems with natural fiber materials like flax fiber has shown promise not only in clarifying the oil but potentially in enriching beneficial components [1]. This integrated approach of mechanical disruption followed by solvent extraction represents the current gold standard for efficient this compound recovery from biological matrices.

Table 2: Comparison of Extraction Methods and Their Efficiencies

Extraction Method Cell Disruption Efficiency (%) Lipid Yield (% CDW) Advantages Limitations
High-Pressure Homogenization + Ethanol-Hexane >90% [4] 46.9 ± 4.4 [4] High disruption efficiency; Excellent lipid recovery; Scalable High energy input; Potential heat generation
Bead Milling + Folch Extraction 74% (A. porosum) [4] Not specified Effective for tough cell walls; Compatible with various solvents Time-consuming; Bead wear and contamination
Ultrasound + Folch Lower efficiency [4] 2.7x lower than HPH+EH [4] Simple setup; Rapid processing Lower efficiency; Limited scalability
Direct Acidic Transesterification N/A (uses freeze-dried biomass) [4] 27.2 ± 0.5% FAME/CDW [4] Simplified process; Direct FAME production Only fatty acid esters produced; Harsh conditions

Purification Protocols

Silica Gel Chromatography Purification

Silica gel column chromatography represents a highly effective method for obtaining high-purity this compound from crude lipid extracts. This purification technique leverages the differential polarity of triglyceride species to separate this compound from other triacylglycerols, partial glycerides, and non-triglyceride contaminants. The process typically employs a hexane-ethyl acetate gradient system, progressing from non-polar to increasingly polar solvent mixtures to elute triglyceride fractions based on their saturation degree and fatty acid composition [5]. Through careful fraction collection and monitoring, this method has demonstrated exceptional efficacy, yielding this compound with purity levels exceeding 95% [5]. The key advantage of silica gel chromatography lies in its ability to process relatively large sample quantities while maintaining high resolution between different triglyceride species, making it particularly suitable for laboratory-scale purification where high-purity this compound is required for analytical standards or bioactivity studies.

Enzymatic Synthesis and Purification

For researchers requiring this compound without the complex mixture of natural oil triglycerides, enzymatic synthesis provides an attractive alternative pathway. This approach involves the Novozym 435-catalyzed esterification of glycerol with linoleic acid under carefully controlled conditions [5]. The optimal reaction parameters include a temperature of 100°C, reaction time of 8 hours, enzyme loading of 6%, and a molar ratio of glycerol to linoleic acid of 1:3, with reactions conducted under reduced pressure (0.9 kPa) to remove water and drive the equilibrium toward ester formation [5]. The resulting product can then be purified using the silica gel chromatography methods previously described to achieve high purity. The linoleic acid substrate for this reaction can be obtained from natural sources such as safflower seed oil through urea adduction methods, which effectively concentrate and purify the linoleic acid prior to enzymatic esterification [5]. This combined approach of enzymatic synthesis followed by chromatographic purification represents a robust strategy for obtaining high-purity this compound standards or research quantities.

Analytical Methods for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC represents the gold standard for analytical separation and quantification of this compound in complex lipid mixtures. The separation principle is based on the equivalent carbon number (ECN) concept, where ECN = CN - 2DB, with CN representing the carbon number of the triacylglycerol molecule and DB indicating the number of double bonds [6]. For this compound analysis, the International Union of Pure and Applied Chemistry recommends an isocratic procedure using acetone-acetonitrile mixtures as the mobile phase, typically with refractive index detection [6]. This methodology enables the resolution of this compound from other triglyceride species present in natural oils, allowing both identification and quantification. The European Union has established regulatory methods based on this approach, proposing a maximum level of 0.5% this compound for olive oil as a purity criterion [6]. For enhanced detection sensitivity, especially when analyzing this compound in biological matrices, evaporative light-scattering detection (ELSD) provides superior performance compared to refractive index detection [4].

Gas Chromatography (GC) Analysis

Following extraction and purification, gas chromatography with flame ionization detection (GC-FID) provides a robust method for this compound quantification through fatty acid methyl ester (FAME) analysis. This indirect approach involves the transesterification of this compound to methyl linoleate under acidic or basic conditions, followed by GC separation and quantification [4]. While this method doesn't directly analyze the intact triglyceride, it provides precise quantification of the linoleic acid content, allowing calculation of this compound concentration when the triglyceride profile is known. For direct triglyceride analysis without saponification, capillary gas chromatography (CGC) can perform "carbon number" separations, though it should be noted that in such separations, tristearin, triolein, and this compound may co-elute as a single peak, requiring additional techniques for complete resolution [6]. The selection between direct HPLC analysis and indirect GC-FID quantification depends on the specific research requirements, with HPLC preserving the intact triglyceride information while GC-FID often provides superior sensitivity for fatty acid quantification.

Table 3: Analytical Methods for this compound Characterization

Analytical Method Separation Principle Key Parameters Applications Limitations
Reversed-Phase HPLC Polarity/ECN separation Acetone:acetonitrile mobile phase; RI or ELSD detection Quantitative analysis; Purity assessment; Regulatory compliance Co-elution of triglycerides with same ECN
GC-FID Volatility after derivatization Fatty acid methyl ester separation; High temperature High sensitivity quantification; Fatty acid profiling Indirect measurement; Requires derivatization
Carbon Number GC Molecular size/volatility Non-polar stationary phase; Temperature programming Fingerprinting; Adulteration detection Co-elution of SSS, OOO, LLL [6]
HPLC-ESI-MS/MS Mass-to-charge ratio Electrospray ionization; Tandem MS Structural confirmation; Complex mixture analysis Equipment cost; Operational complexity

Biological Activity and Mechanism of Action

Recent research has elucidated the molecular mechanisms underlying this compound's biological activity, particularly its anti-inflammatory and antioxidant properties in dermatological applications. In a murine model of atopic dermatitis (AD) induced by dinitrochlorobenzene (DNCB), topical application of this compound significantly improved AD-like skin lesions and restored skin barrier function, with efficacy comparable to the positive control drug crisaborole [2]. At the cellular level, this compound attenuated IL-4- and TNF-α-induced mitochondrial DNA release and ROS production in human keratinocytes (HaCaT cells) [2]. Mechanistic studies using proteomics analysis revealed that this compound mediates these effects through the aryl hydrocarbon receptor-nuclear factor erythroid 2-related factor 2 (AhR-Nrf2) pathway [2]. This compound treatment increased protein expression of AhR, CYP1A1, and Nrf2 in a dose-dependent manner, and critically, the addition of an AhR inhibitor blocked this compound's effects on both keratinocyte terminal differentiation proteins and ROS levels [2]. This demonstrates that this compound's activity is specifically mediated through this pathway.

The AhR-Nrf2 pathway activation by this compound represents a novel mechanism for targeting mitochondrial dysfunction in inflammatory skin conditions. This compound was shown to reduce NADPH oxidase 2 (NOX2) expression and restore mitochondrial morphology and membrane potential in stimulated keratinocytes [2]. This pathway is particularly relevant given that single-cell transcriptome analyses of chronic AD patients have revealed characteristic abnormalities in keratinocyte differentiation and oxidative stress damage [2]. By addressing both the inflammatory and oxidative stress components of AD through this mechanism, this compound presents a multi-targeted therapeutic approach. The concentration-dependent effects observed in vitro, coupled with the in vivo efficacy in a murine model, provide a strong foundation for further development of this compound as a therapeutic agent for dermatological conditions and potentially other inflammation-related disorders.

G This compound This compound AhR AhR This compound->AhR Activates CYP1A1 CYP1A1 AhR->CYP1A1 Induces Nrf2 Nrf2 AhR->Nrf2 Activates ROS ROS Nrf2->ROS Reduces Anti_inflammatory Anti_inflammatory Nrf2->Anti_inflammatory Mediates Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Promotes Skin_Barrier_Repair Skin_Barrier_Repair Mitochondrial_Dysfunction->Skin_Barrier_Repair Impairs

Figure 1: Molecular Mechanism of this compound Activity via the AhR-Nrf2 Pathway. This compound activates the aryl hydrocarbon receptor (AhR), leading to induction of CYP1A1 and activation of Nrf2. This pathway reduces ROS production and mitochondrial dysfunction while promoting anti-inflammatory effects and skin barrier repair [2].

Applications in Pharmaceutical and Cosmetic Formulations

The demonstrated bioactivity of this compound, particularly its anti-inflammatory and antioxidant properties through the AhR-Nrf2 pathway, positions it as a valuable ingredient for pharmaceutical and cosmetic applications. In dermatological formulations, this compound shows significant promise for managing atopic dermatitis and improving skin barrier function [2]. The compound's ability to reduce pro-inflammatory cytokines, repair mitochondrial dysfunction, and restore epidermal barrier integrity makes it particularly suited for therapeutic creams and ointments targeting chronic skin conditions. Beyond dermatology, this compound's antioxidant capacity suggests potential applications in nutraceuticals and functional foods aimed at mitigating oxidative stress-related conditions. The growing consumer preference for plant-derived, natural ingredients in both pharmaceutical and personal care products further enhances this compound's market potential, aligning with industry trends toward sustainable, bio-based components [7] [8].

From a commercial perspective, the extraction efficiency and purification methodology directly influence the feasibility of incorporating this compound into various product formulations. The North American market for this compound is experiencing significant growth, driven by increasing demand across pharmaceutical, cosmetic, and industrial sectors [7]. Advances in extraction technologies, particularly green methods such as supercritical CO₂ extraction, have improved both the efficiency and sustainability of this compound production [7]. These technological innovations, coupled with regulatory support for natural ingredients, have created favorable conditions for the development of this compound-based therapeutics and cosmeceuticals. Formulation strategies that enhance this compound's stability and bioavailability, such as encapsulation delivery systems, further expand its application potential [8]. As research continues to elucidate additional biological activities and therapeutic applications, this compound is poised to become an increasingly valuable natural compound in the pharmaceutical and cosmetic industries.

Conclusion

This compound represents a chemically defined triglyceride with significant potential across pharmaceutical, cosmetic, and research applications. This application note has detailed efficient methodologies for its extraction, purification, and analysis, enabling researchers to obtain high-purity material for further investigation. The demonstrated biological activities, particularly in dermatological inflammation and oxidative stress models, underscore its therapeutic potential. Future research directions should include expanded clinical validation, development of enhanced delivery systems, and exploration of additional therapeutic applications beyond dermatology. The continued optimization of sustainable production methods will further support the translation of this compound-based discoveries into commercial applications.

References

Application Notes: Supercritical Fluid Extraction of Lipids

Author: Smolecule Technical Support Team. Date: February 2026

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (CO₂), is a premier green technology for selectively isolating lipids and oils from biological matrices [1]. Its principle relies on optimizing the solubility of target compounds in supercritical CO₂, which acts as a solvent that can be finely tuned by adjusting pressure and temperature [1]. This method is favored for being simple, inexpensive, fast, effective, and virtually solvent-free, making it ideal for producing high-purity extracts for pharmaceutical and nutraceutical applications [1].

While specific data for trilinolein (a triglyceride composed of linoleic acid) is not available in the search results, the protocols for extracting similar lipids and oils are well-established. The following sections outline a generalized and optimizable approach.

Detailed Experimental Protocol

This protocol is adapted from methods used for extracting oils from seeds, microalgae, and other natural products [2] [3].

Materials and Equipment
  • SFE System: Consisting of a CO₂ cylinder, cooling bath, high-pressure pump, co-solvent pump (if used), extraction vessel, pressure control valve (restrictor), and collection vessel.
  • Raw Material: The biomass (e.g., plant seeds, microbial biomass) should be dried and ground to a uniform particle size (e.g., mean diameter of 0.5 mm) [2]. The moisture content should be controlled.
  • Solvents: Food-grade or higher purity CO₂ (99.99%) [2]. Food-grade ethanol is typically used as a co-solvent for polar lipids [3].
  • Collection Solvent: A suitable solvent like n-hexane can be placed in the collection vessel to trap the extract [2].
Sample Preparation
  • Grinding: Grind the dry biomass using an analytical mill to achieve a consistent particle size [3].
  • Loading: Mix the powdered sample with inert glass beads (e.g., 1 mm diameter) to prevent channeling and ensure uniform fluid flow. Load the mixture into the high-pressure extraction vessel [2].
Extraction Procedure

The table below summarizes key parameters to optimize based on research for extracting various oils and bioactive compounds [2] [4] [3].

Table 1: Key SFE Parameters and Their Optimizable Ranges for Lipid Extraction

Parameter Typical Range for Lipids Influence on Extraction Citation
Pressure 25 - 55 MPa Higher pressure increases CO₂ density, enhancing solvating power and yield. [4] [3]
Temperature 30 - 70 °C Higher temperature can increase solute vapor pressure but reduce CO₂ density; optimal balance is key. [2] [3]
CO₂ Flow Rate ~0.3 mL/min (liquid) Affects the kinetics; higher flow can reduce extraction time but may not be as efficient. [2]
Co-solvent (Ethanol) 0 - 50% (v/v) Significantly improves the yield of medium-polarity lipids; added directly to the sample vessel. [3]
Static Time e.g., 10 min Allows for equilibration and saturation of the fluid with the analyte. [2]
Dynamic Time e.g., 35 - 60 min The period of active flow where the extract is collected. [2] [4]

Workflow Summary:

  • Seal the loaded extraction vessel and bring the system to the desired temperature.
  • Pressurize the system with CO₂ (and co-solvent, if used) to the target pressure.
  • Initiate a static extraction period.
  • Open the outlet valve and commence dynamic extraction, collecting the extract in a vessel containing a small volume of solvent (e.g., n-hexane), which is kept in an ice bath to minimize volatile loss [2].
  • After the dynamic period, slowly depressurize the system.
  • Recover the extract by evaporating the collection solvent under a gentle stream of nitrogen gas [2] and determine the yield gravimetrically.

The following diagram illustrates the logical workflow and parameter relationships for a typical SFE process.

SFE_Workflow Start Start SFE Protocol Prep Sample Preparation (Dry and Grind Biomass) Start->Prep Load Load Extraction Vessel (Optionally add co-solvent) Prep->Load Heat Heat System to Set Temperature Load->Heat Pressurize Pressurize with CO₂ to Set Pressure Heat->Pressurize Static Static Extraction (Equilibration) Pressurize->Static Dynamic Dynamic Extraction (Collect Extract) Static->Dynamic Collect Trap Extract in Chilled Solvent Dynamic->Collect Dynamic->Collect End Recover and Analyze Extract Collect->End Params Key Optimization Parameters P1 Pressure (25-55 MPa) P2 Temperature (30-70 °C) P3 Co-solvent % (0-50% Ethanol) P4 Extraction Time

Analysis of Extracts
  • Gravimetric Analysis: The extraction yield is calculated as (weight of extracted oil / dry mass of plant powder) × 100 [2].
  • Chemical Composition: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC) to identify and quantify specific lipid components like this compound [2]. The use of standards is essential for precise identification.

Optimization and Data Analysis

To systematically optimize the SFE process for your specific material, employ Response Surface Methodology (RSM) [2] [4] [3].

  • Experimental Design: Use a design like the Central Composite Design or Box-Behnken Design to vary multiple parameters (e.g., Pressure, Temperature, Co-solvent %) simultaneously and efficiently [2] [3].
  • Modeling: The experimental data is fitted to a polynomial regression model. The quality of the model is evaluated using the R² value (e.g., a value of 0.982 indicates a very strong fit to the experimental data) [4].
  • Kinetic Modeling: The overall extraction curve can be fitted to a kinetic model (e.g., a spline linear model) to understand the mass transfer process and determine the mass transfer coefficient [3].

Comparative Advantages of SFE

SFE offers significant advantages over conventional extraction methods like steam distillation or solvent extraction, which can involve long processing times, high solvent consumption, and thermal degradation of sensitive compounds [2].

Table 2: Comparison of SFE with Conventional Extraction Methods

Feature Supercritical Fluid Extraction (SFE) Conventional Solvent Extraction
Selectivity High (tunable via P and T) Moderate to Low
Speed Faster extraction rates Often slower
Solvent Residue Virtually solvent-free (CO₂) Significant solvent residues possible
Thermal Degradation Low risk (moderate temperatures) Higher risk (e.g., in steam distillation)
Environmental Impact Low (CO₂ is non-toxic and recyclable) Higher (hazardous solvent use and disposal)
Product Purity High, clean extracts May require further purification

Important Note on this compound Specificity

The information provided here is a robust framework for lipid extraction. However, to develop a precise protocol for This compound, you will need to consult specialized literature or conduct your own experimental optimization, as this specific compound was not detailed in the search results. The parameters in Table 1 provide an excellent starting point for such optimization work.

References

Comprehensive Analytical Methods for Trilinolein: HPLC and TLC Protocols for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Triacylglycerols (TAGs) are the primary constituent of edible oils and fats, playing crucial roles in both nutritional science and pharmaceutical development. Among these, trilinolein (triacylglycerol with three linoleic acid chains) is of significant interest due to its high concentration in various vegetable oils and potential health implications. The analysis of this compound presents particular challenges due to the complex nature of lipid matrices and the presence of numerous similar compounds. This application note provides detailed methodologies for the separation, identification, and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) techniques, specifically tailored for researchers and scientists in pharmaceutical and food science industries. The protocols outlined herein have been optimized to provide reproducible results with high accuracy and precision, enabling reliable characterization of this compound in various sample types.

Recent studies on unconventional seed oils have highlighted the importance of accurate this compound analysis. For instance, research on cold-pressed seed oils revealed that this compound was the dominant triacylglycerol in raspberry and strawberry seed oils [1]. Such findings underscore the nutritional and potential therapeutic value of these oils, which are rich in unsaturated fatty acids associated with cardiovascular disease prevention [1]. Within the pharmaceutical industry, understanding the composition and behavior of excipients and active ingredients derived from natural sources requires robust analytical methods like those described in this document.

Analytical Techniques Overview

Fundamental Principles

The analysis of this compound relies on chromatographic separation techniques that exploit differences in physicochemical properties between target molecules and matrix components. HPLC offers high resolution, sensitivity, and quantitative capabilities, making it ideal for precise determination of this compound content in complex samples. The technique separates triglycerides based on their equivalent carbon number (ECN), a value calculated as ECN = CN - 2DB, where CN is the carbon number and DB is the number of double bonds [2]. This compound (C57H98O6) has an ECN of 48 (57 - 2×9), which governs its elution behavior in reversed-phase systems.

TLC provides a rapid, cost-effective qualitative screening method suitable for initial sample assessment and method development. Separation in TLC occurs based on differential partitioning between a stationary phase (typically silica gel) and mobile phase (solvent system), with triglycerides separating primarily by polarity. The complementary nature of these techniques allows for comprehensive characterization of this compound-containing samples.

Method Selection Criteria

Choosing between HPLC and TLC depends on several factors, including required sensitivity, resolution, throughput, and available instrumentation. The following table summarizes key considerations for method selection:

Table 1: Comparison of HPLC and TLC Methods for this compound Analysis

Parameter HPLC TLC
Analysis Time 20-30 minutes per sample 30-60 minutes for multiple samples
Sensitivity High (detection limits in ng range) Moderate (detection limits in μg range)
Quantitation Excellent accuracy and precision Semi-quantitative with densitometry
Resolution High (can separate similar TAGs) Moderate
Sample Throughput Moderate (serial analysis) High (parallel analysis)
Cost per Analysis High Low
Instrument Complexity High Low

High-Performance Liquid Chromatography (HPLC) Protocol

Materials and Equipment
  • HPLC system with isocratic or low-gradient capability, refractive index (RI) detector or charged aerosol detector (CAD)
  • Column: Reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) [2]
  • Mobile phase: Acetone/acetonitrile (60:40, v/v) [2]
  • Solvents: HPLC-grade acetone, acetonitrile, hexane, and 2-propanol
  • Standards: this compound standard (≥99%), triolein, tristearin, and other relevant TAG standards for calibration
  • Sample preparation: Syringe filters (0.45 μm, PTFE or nylon), volumetric flasks, micropipettes
Sample Preparation Protocol
  • Weight accurately approximately 50 mg of oil sample into a 10 mL volumetric flask.
  • Dissolve the sample in acetone to achieve a final concentration of 9-10% (w/v) [2].
  • Vortex the mixture for 30-60 seconds until complete dissolution.
  • Filter the solution through a 0.45 μm membrane filter to remove particulate matter [2].
  • Transfer the filtrate to an HPLC vial for analysis.

For samples with low this compound content, a concentration step may be necessary. Alternatively, for samples with high lipid content, dilution may be required to avoid column overloading.

HPLC Instrumental Parameters

Table 2: Optimized HPLC Conditions for this compound Analysis

Parameter Specification
Column C18 reversed-phase (250 × 4.6 mm, 5 μm)
Mobile Phase Acetone/acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10-20 μL
Temperature Ambient (25°C)
Detection Refractive Index Detector (RID)
Run Time 25-30 minutes
Separation and Quantification

The isocratic elution with acetone/acetonitrile (60:40) provides excellent separation of this compound from other triglycerides. The elution order follows increasing equivalent carbon number, with this compound typically eluting after triolein (ECN 48) and before tristearin (ECN 54) [2]. Identification is performed by comparing retention times with authentic standards. For quantification, prepare a calibration curve using this compound standard solutions at concentrations ranging from 0.01 to 1.0 mg/mL.

HPLC_Workflow Sample_Prep Sample Preparation • Weigh 50 mg oil • Dissolve in acetone (9% w/v) • Filter through 0.45 μm membrane HPLC_Analysis HPLC Analysis • C18 column (250 × 4.6 mm, 5 μm) • Mobile phase: acetone/ACN (60:40) • Flow rate: 1.0 mL/min • Detection: RID Sample_Prep->HPLC_Analysis Peak_ID Peak Identification • Compare retention times • Use this compound standard HPLC_Analysis->Peak_ID Quantification Quantification • Prepare calibration curve (0.01-1.0 mg/mL) • Calculate concentration Peak_ID->Quantification

Figure 1: HPLC Workflow for this compound Analysis

Thin-Layer Chromatography (TLC) Protocol

Materials and Equipment
  • TLC plates: Pre-coated silica gel 60 F254 plates (20 × 20 cm)
  • Sample applicator: Microsyringe or capillary tubes
  • Development chamber: Glass chamber with lid
  • Mobile phase: Hexane/diethyl ether/acetic acid (70:30:1, v/v/v) or petroleum ether/ethyl acetate/acetic acid (60:40:1, v/v/v)
  • Detection reagents: 2',7'-Dichlorofluorescein (0.2% in ethanol), copper sulfate-phosphoric acid reagent, or sulfuric acid charring reagent
  • Documentation: UV cabinet (254 nm and 366 nm) and TLC documenter
Sample Application and Development
  • Condition the TLC plates by activating at 110°C for 30 minutes if necessary.
  • Mark the origin 1.5 cm from the bottom edge and the solvent front 1.5 cm from the top edge.
  • Apply samples as spots 1 cm apart using a microsyringe, keeping application diameter below 5 mm.
  • Prepare the development chamber by adding mobile phase to a depth of 1 cm and equilibrating for 30 minutes.
  • Develop the chromatogram by placing the spotted plate in the chamber and sealing it.
  • Remove the plate when the solvent front reaches the marked line (typically 30-45 minutes).
  • Air-dry the plate completely in a fume hood before detection.
Detection and Visualization

Several detection methods can be employed for this compound visualization:

  • UV visualization at 254 nm for preliminary examination of bands
  • 2',7'-Dichlorofluorescein staining: Spray uniformly, view under UV light (366 nm) where lipids appear as yellow spots against a green background
  • Charring methods: Spray with 10% copper sulfate in 8% phosphoric acid or 10% sulfuric acid in ethanol, heat at 160°C for 10-15 minutes until spots appear

For semi-quantitative analysis, compare spot intensity with standard solutions of known concentration. Densitometric scanning can provide more accurate quantification.

Applications and Data Interpretation

Quantitative Analysis in Seed Oils

Recent research on unconventional cold-pressed seed oils has demonstrated significant variation in this compound content across different botanical sources. The following table summarizes quantitative data obtained from HPLC analysis of various seed oils:

Table 3: this compound Content in Cold-Pressed Seed Oils [1]

Seed Oil Dominant Triacylglycerols This compound Content Total Unsaturated Fatty Acids
Raspberry This compound High (dominant TAG) 80-90%
Strawberry This compound High (dominant TAG) 80-90%
Pomegranate Tripunicine (~50%) Low 80-90%
Rosehip Triolein Moderate 80-90%
Blackcurrant Triolein Moderate 80-90%
Plum Triolein Moderate 80-90%

These findings highlight the importance of this compound as a significant component in many seed oils, particularly raspberry and strawberry, where it serves as the dominant triacylglycerol. The high unsaturated fatty acid content in these oils, primarily oleic, linoleic, and α-linolenic acids, potentially contributes to cardiovascular disease prevention [1].

Method Validation Parameters

To ensure reliable this compound analysis, method validation should include the following parameters:

  • Linearity: Calibration curve with R² > 0.995 over the working range
  • Accuracy: 85-115% recovery for spiked samples
  • Precision: Relative standard deviation (RSD) < 5% for repeatability
  • Limit of Detection (LOD): Typically 0.5-1.0 μg for HPLC, 50-100 ng for TLC with densitometry
  • Limit of Quantification (LOQ): Typically 2.0-5.0 μg for HPLC, 200-500 ng for TLC with densitometry

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 4: Troubleshooting Guide for this compound Analysis

Problem Possible Causes Solutions
Poor resolution in HPLC Column degradation, incorrect mobile phase composition, too high flow rate Replace column if aged, prepare fresh mobile phase, adjust flow rate (0.8-1.2 mL/min)
Tailing peaks in HPLC Secondary interactions, column contamination, incorrect mobile phase pH Use longer conditioning, clean column with strong solvents, add modifier to mobile phase
Streaking in TLC Overloading, improper application, plate damage Dilute sample, improve application technique, use fresh plates
Irregular spots in TLC Inadequate chamber saturation, uneven application, humidity effects Pre-saturate chamber for 30 min, use consistent application technique, activate plates before use
Low recovery Incomplete extraction, adsorption losses, degradation Optimize extraction procedure, use silanized glassware, work under inert atmosphere
Advanced Complementary Techniques

For comprehensive characterization of this compound, especially in complex matrices, the following advanced techniques can provide additional information:

  • GC-FID/MS of Fatty Acid Methyl Esters (FAMEs): Following saponification or transesterification, GC analysis of FAMEs confirms the fatty acid composition. Base-catalyzed transmethylation is preferred to avoid isomerization of diene systems [3] [4]. The recommended method involves reacting the lipid sample (up to 50 mg) with 0.5 M sodium methoxide in anhydrous methanol at 50°C for 10 minutes, followed by extraction with hexane [4].

  • Silver-ion HPLC: Useful for separating triglycerides based on degree of unsaturation rather than ECN, providing orthogonal separation mechanism to reversed-phase HPLC [4].

  • HPLC-MS: Provides structural confirmation through mass spectral data, particularly useful for identifying overlapping peaks.

Technique_Selection Sample Oil Sample TLC_Screen TLC Screening • Rapid assessment • Purity check • Method development Sample->TLC_Screen HPLC_Quant HPLC Quantification • Precise this compound measurement • Multi-component analysis TLC_Screen->HPLC_Quant GC_Confirmation GC-FID/MS Confirmation • Fatty acid profile • Identity confirmation TLC_Screen->GC_Confirmation HPLC_Quant->GC_Confirmation MS_Structural LC-MS Structural ID • Structural elucidation • Isomer differentiation HPLC_Quant->MS_Structural GC_Confirmation->MS_Structural

Figure 2: Analytical Technique Selection Pathway

Conclusion

The HPLC and TLC methods described in this application note provide robust, reproducible approaches for the analysis of this compound in various matrices. The HPLC method utilizing a C18 column with acetone/acetonitrile mobile phase offers excellent resolution and quantification capabilities, while the TLC method serves as a rapid screening technique. Recent applications in the analysis of unconventional seed oils have demonstrated the utility of these methods in characterizing oils with potential nutritional and pharmaceutical value. The comprehensive workflows, troubleshooting guides, and complementary techniques outlined herein will assist researchers in implementing these methods effectively in their laboratories, advancing research on lipid-based compounds in both food and pharmaceutical sciences.

References

Application Notes and Protocols: Evaluating the Protective Effects of Trilinolein against Oxidative Stress in Endothelial Cell Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Endothelial cell dysfunction is a critical early event in the pathogenesis of cardiovascular diseases, including atherosclerosis, and is strongly driven by oxidative stress [1] [2] [3]. The triglyceride trilinolein, composed of glycerol esterified with three linoleic acid molecules, has demonstrated significant antioxidant and anti-inflammatory properties in experimental models, showing promise as a therapeutic candidate [4] [5]. These application notes consolidate established methodologies from the scientific literature to provide researchers and drug development professionals with robust, reproducible protocols for investigating the cytoprotective mechanisms of this compound in human endothelial systems in vitro.

Background and Significance

Oxidative stress in endothelial cells arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capacity. Key ROS include hydrogen peroxide (H₂O₂), superoxide anion (O₂⁻•), and hydroxyl radicals (•OH) [2]. Excessive ROS induces lipid peroxidation, mitochondrial dysfunction, inflammatory activation, and apoptosis, collectively contributing to endothelial dysfunction [1] [6]. The oxidized low-density lipoprotein (ox-LDL) uptake by endothelial cells is a particularly critical step in the initiation of atherosclerosis [4].

This compound, derived from traditional medicinal herbs like Panax pseudoginseng, has been shown to counteract these damaging processes. It improves cell viability, reduces apoptosis, and suppresses the expression of adhesion molecules (ICAM-1 and E-selectin) in endothelial cells challenged with ox-LDL [4]. Furthermore, it preserves mitochondrial ultrastructure and membrane fluidity under oxidative stress conditions [5].

Experimental Models and Protocols

Cell Culture Models

The choice of endothelial cell model depends on the specific research focus. Below are commonly used and validated cell sources.

Table 1: Common Endothelial Cell Models for Oxidative Stress Research

Cell Type Abbreviation Source Key Applications
Human Umbilical Vein Endothelial Cells HUVEC Human umbilical vein General, well-established model for atherosclerosis and oxidative stress studies [7] [6].
Human Microvascular Endothelial Cells hmvEC Human dermis (e.g., foreskin) Model for microvascular complications and inflammation [8].
Human Aortic Endothelial Cells HAEC Human aorta Ideal for hypertension-associated and aortic endothelial damage studies [7].
Immortalized Cell Line (e.g., EA.hy926) EA.hy926 Derived from HUVECs Useful for standardized, high-throughput assays requiring consistent cell behavior [7].

Standard Culture Conditions:

  • Basal Medium: M199 [6] or commercial specialized endothelial growth media (e.g., VascuLife EnGS-Mv) [8].
  • Supplements: Growth supplement, 10% Fetal Calf Serum (FCS), 50 IU/mL penicillin, and 50 μg/mL streptomycin.
  • Environment: 37°C, 95% humidity, and 5% CO₂.
  • Passaging: Use trypsin-EDTA when cells reach 70-80% confluence. For experiments, use cells between passages 2 and 5 to ensure phenotypic stability.
Preparation of this compound and Control Compounds
  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO or ethanol. Sterilize by filtration (0.2 μm filter).
  • Vehicle Control: Always include a control group treated with the same final concentration of solvent (e.g., 0.1% DMSO) used for this compound dissolution.
  • Positive Controls: Consider using known antioxidants like N-acetyl-L-cysteine (NAC) or α-tocopherol (Vitamin E) as positive controls to validate your oxidative stress model [9] [5]. A suggested concentration for NAC is 1-5 mM.
Induction of Oxidative Stress

The following agents can be used to induce oxidative stress in endothelial cells.

Table 2: Common Inducers of Oxidative Stress in Endothelial Cells

Inducing Agent Common Working Concentration Mechanism of Action Key Pathophysiological Relevance
Oxidized LDL (ox-LDL) 50-150 μg/mL [4] Taken up by endothelial cells, induces intracellular ROS and apoptosis. Highly relevant to early atherosclerosis [4] [3].
Hydrogen Peroxide (H₂O₂) 100-500 μM [6] Directly adds extracellular ROS, permeates membranes, induces mitochondrial dysfunction. Model for general oxidative insult; concentration must be titrated for specific cell type and desired effect (stress vs. apoptosis) [6].
tert-Butyl Hydroperoxide (t-BOOH) 50-200 μM [9] Organic peroxide that generates alkoxyl and peroxyl radicals, initiating lipid peroxidation. Useful for studying lipid peroxidation and antioxidant responses.
High Glucose 25-33 mM (vs. 5.5 mM normal) Induces mitochondrial ROS overproduction and activates NADPH oxidases. Models endothelial dysfunction in diabetic vasculopathy [7] [1].
Protocol 1: Evaluating Cytoprotective Effects against ox-LDL

This protocol is adapted from a study demonstrating the efficacy of this compound and triolein against ox-LDL-induced injury [4].

  • Cell Seeding: Seed HUVECs or another relevant cell type in a 96-well plate at a density of 10,000 cells per well in complete growth medium. Incubate for 24 hours to allow attachment.
  • Pre-treatment/Co-treatment: Replace the medium with fresh, serum-free medium containing either:
    • Vehicle control (e.g., 0.1% DMSO).
    • This compound at desired concentrations (e.g., 10⁻⁷ M to 10⁻⁵ M, based on prior dose-response data) [4] [5].
    • Incubate for a predetermined period (e.g., 2-24 hours).
  • Oxidative Stress Induction: Add ox-LDL to the wells at a final concentration of 50-150 μg/mL. Co-incubate with the compounds for an additional 24 hours.
  • Viability Assessment:
    • MTT Assay: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours at 37°C. Carefully remove the medium and dissolve the formed formazan crystals in DMSO. Measure the absorbance at 570 nm using a microplate reader.
    • CellTiter-Glo Assay: As an alternative, use a luminescent ATP-based assay (e.g., CellTiter-Glo) according to the manufacturer's instructions to quantify viable cells.
  • Data Analysis: Express cell viability as a percentage of the untreated control (100% viability).
Protocol 2: Measuring Intracellular ROS Levels

The DCF-DA assay is a widely used method to quantify overall intracellular ROS [8].

  • Cell Treatment: Seed and treat cells with this compound and the oxidative stressor in a 96-well black-walled plate as described in Protocol 1.
  • Dye Loading: After treatment, wash the cells once with Hanks' Balanced Salt Solution (HBSS) or PBS.
  • Incubation: Add 10 μM DCF-DA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.
  • Washing and Oxidation: Carefully wash the cells twice with HBSS to remove excess dye. Add fresh HBSS and incubate for another 30 minutes at 37°C to allow for dye oxidation.
  • Fluorescence Measurement: Measure fluorescence with a microplate reader using excitation/emission wavelengths of 492/527 nm. Take multiple measurement points per well to average out potential well-position effects.
  • Data Analysis: ROS levels are expressed as relative fluorescence units (RFU). A reduction in RFU in this compound-treated groups indicates antioxidant activity.
Protocol 3: Assessment of Apoptosis by Flow Cytometry
  • Cell Treatment: Seed and treat cells in a 6-well plate, scaling up the volumes and cell numbers proportionally from Protocol 1.
  • Cell Harvesting: After treatment, harvest the cells (using trypsin without EDTA, if necessary), and collect the supernatant, which may contain detached apoptotic cells.
  • Staining: Use a commercial Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit. Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit instructions. Incubate for 15 minutes in the dark.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. distinguish between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.
Protocol 4: Analysis of Anti-inflammatory Gene Expression
  • Cell Treatment: Treat cells in a 6-well or 12-well plate as required.
  • RNA Extraction: After treatment, extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits).
  • cDNA Synthesis: Quantify RNA and reverse transcribe equal amounts (e.g., 1 μg) into cDNA using a reverse transcription kit.
  • Quantitative PCR (qPCR): Perform qPCR using Power SYBR Green Master Mix and gene-specific primers.
    • Target Genes: ICAM-1, VCAM-1, E-selectin [4] [3].
    • Reference Genes: GAPDH, β-actin, or HPRT1.
  • Data Analysis: Calculate fold changes in gene expression using the 2^(–ΔΔCt) method, normalizing to the housekeeping gene and relative to the control group.

Key Findings and Data Summary

Research to date has yielded quantifiable data on this compound's effects, which can serve as benchmarks for your experiments.

Table 3: Summary of Quantitative Protective Effects of this compound

Assay Endpoint Stress Inducer This compound Effect Reported Quantitative Data Citation
Cell Viability ox-LDL Increased viability 78% ± 0.02 viability with this compound vs. 55% ± 0.03 with tristearin (negative control) [4]
Apoptosis ox-LDL Reduced apoptosis 19% apoptosis with this compound vs. 23% with ox-LDL alone (p < 0.05) [4]
Antioxidant Activity PMA (in leukocytes) Scavenged free radicals Reduced chemiluminescence to 4.59 ± 0.02 × 10³ mV vs. control 9.23 ± 1.19 × 10³ mV (p < 0.001) at 10⁻⁷ M [5]
Mitochondrial Protection Global ischemia (ex vivo heart) Preserved ultrastructure Prevented swelling, maintained cristae alignment, absence of amorphous density [5]

Mechanistic Insights and Signaling Pathways

This compound's protective effects are mediated through the modulation of key signaling pathways involved in the oxidative stress response.

G cluster_keap1 Cytosol cluster_nucleus Nucleus cluster_nfkb OxStress Oxidative Stress (ox-LDL, H₂O₂) ROS Excessive ROS OxStress->ROS Nrf2Path Nrf2/ARE Pathway ROS->Nrf2Path NFkBPath NF-κB Pathway ROS->NFkBPath Apoptosis Mitochondrial Dysfunction & Apoptosis ROS->Apoptosis Keap1 Keap1 ROS->Keap1  Modifies Cysteine   IkB IκB ROS->IkB  Activates IKK   ARE ARE Nrf2Path->ARE Inflammation Inflammation (Adhesion Molecules) NFkBPath->Inflammation CellDeath Cell Death Apoptosis->CellDeath Inflammation->CellDeath Protection Cytoprotection ↑ Cell Viability Nrf2_inact Nrf2 (Inactive) Keap1->Nrf2_inact  Degrades   Nrf2_inact->Nrf2Path  Stabilizes &    Translocates   Antioxidants Antioxidant Enzymes (HO-1, γ-GCL) ARE->Antioxidants Antioxidants->Protection  Neutralize ROS   NFkB_inact NF-κB (Inactive) (p50/p65) IkB->NFkB_inact  Sequesters   NFkB_act NF-κB (Active) NFkB_inact->NFkB_act  Phosphorylates  & Degrades IκB   NFkB_act->Inflammation  Translocates &  Drives Transcription   This compound This compound This compound->Nrf2Path  Activates   This compound->NFkBPath  Inhibits   This compound->Apoptosis  Suppresses  

Diagram 1: Proposed mechanism of action for this compound in countering oxidative stress in endothelial cells. This compound (blue node) exerts protection by activating the antioxidant Nrf2/ARE pathway and suppressing the pro-inflammatory NF-κB pathway and mitochondrial-mediated apoptosis.

Key Pathways Modulated by this compound
  • Activation of the Nrf2/ARE Antioxidant Pathway: Under oxidative stress, this compound is proposed to facilitate the stabilization and nuclear translocation of the transcription factor Nrf2. This leads to the increased expression of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine ligase (γ-GCL), enhancing the cellular capacity to neutralize ROS [7] [9].
  • Inhibition of the NF-κB Pro-inflammatory Pathway: Oxidative stress activates IκB kinase (IKK), leading to the phosphorylation and degradation of IκB, which allows NF-κB to translocate to the nucleus and promote the expression of adhesion molecules (ICAM-1, VCAM-1, E-selectin) and cytokines. This compound has been shown to inhibit the expression of these inflammatory markers, likely through interference with this pathway [4] [7].
  • Preservation of Mitochondrial Function: this compound helps maintain mitochondrial membrane integrity and reduces the release of cytochrome c, a key step in the initiation of apoptosis. This action prevents the cascade of events leading to programmed cell death [5].

Troubleshooting and Best Practices

  • Solvent Cytotoxicity: Always perform a vehicle control viability assay (e.g., MTT) to ensure the solvent (DMSO/ethanol) has no cytotoxic effect at the working concentration. Keep final DMSO concentration ≤0.1%.
  • Optimizing Oxidant Dose: The optimal concentration of ox-LDL or H₂O₂ to induce sub-lethal oxidative stress (≈50-70% viability) must be determined empirically for each cell batch and passage number.
  • Antioxidant Timing: The protective effect may vary between pre-treatment (before stressor) and co-treatment (with stressor). Testing both paradigms can provide insights into the mechanism (preventive vs. interventive).
  • Metabolic Stability: Consider that prolonged incubation (e.g., 24 hours) may lead to compound degradation. If effects diminish over time, this might be a factor.

Conclusion

The protocols outlined here provide a comprehensive framework for investigating the efficacy and mechanisms of this compound in protecting endothelial cells from oxidative damage. The consistent findings across different models—from improved cell viability and reduced apoptosis to the downregulation of inflammatory markers—underscore its potential as a therapeutic agent. Future work should focus on elucidating its precise molecular targets, its performance in more complex in vivo models, and its potential synergistic effects with other known antioxidants.

References

Application Notes: Investigating the Anti-Apoptotic Effects of Trilinolein in Cardiomyocytes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Trilinolein, a triacylglycerol isolated from the medicinal plant Panax notoginseng (Sanchi), has demonstrated significant myocardial protective effects in various experimental models. Its cardioprotection is largely attributed to its ability to inhibit apoptosis (programmed cell death) in cardiomyocytes, a key pathological process in conditions like myocardial infarction and heart failure [1].

The primary mechanism through which this compound exerts its anti-apoptotic effect is by acting as a potent antioxidant [2] [1]. It reduces the intracellular generation of Reactive Oxygen Species (ROS) induced by stressors like norepinephrine (NE) and hydrogen peroxide (H₂O₂) [2]. This reduction in oxidative stress leads to the decreased phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK), a pro-hypertrophic and pro-apoptotic signaling molecule [2]. By attenuating the ROS-ERK signaling axis, this compound helps maintain cardiomyocyte viability and function. The core signaling pathway is summarized in the following diagram:

G Stressor Hypertrophic Stimulus (e.g., Norepinephrine) ROS ROS Generation Stressor->ROS Induces ERK ERK Phosphorylation & Activation ROS->ERK Activates Apoptosis Cardiomyocyte Apoptosis ERK->Apoptosis Promotes Trilino This compound Treatment Inhibition Inhibition Trilino->Inhibition Causes Inhibition->ROS Blocks

Diagram 1: this compound inhibits stress-induced cardiomyocyte apoptosis by blocking the ROS-ERK signaling pathway.

Key Experimental Findings and Quantitative Data

Research on this compound has yielded consistent quantitative data supporting its anti-apoptotic and protective role. The table below summarizes key findings from critical studies.

Table 1: Summary of Key Experimental Findings on this compound's Cardioprotective Effects

Experimental Model Treatment Key Measured Outcome Result Citation
Isolated rat cardiomyocytes (hypoxia/normoxia) 10⁻⁹ M this compound ⁴⁵Ca²⁺ influx 34% reduction [3]
Isolated perfused rat heart (global hypoxemia) 10⁻⁷ M this compound Infarct size 37% reduction [3]
Neonatal rat cardiomyocytes (NE-induced) This compound Protein synthesis & β-MyHC promoter activity Significant inhibition [2]
Neonatal rat cardiomyocytes (NE-induced) This compound Intracellular ROS generation Significant inhibition [2]
Neonatal rat cardiomyocytes (NE-induced) This compound / N-Acetyl-Cysteine ERK phosphorylation Significant attenuation [2]

Detailed Experimental Protocols

Below is a standardized protocol for assessing the anti-apoptotic effects of this compound in vitro, synthesizing methodologies from the literature.

Cardiomyocyte Culture and Treatment
  • Cell Culture: Use primary neonatal rat ventricular cardiomyocytes isolated from 1-3 day old Sprague-Dawley rats as a standard model [2] [1].
  • Culture Conditions: Maintain cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Treatment Protocol:
    • Pre-treatment: Serum-starve the cardiomyocytes for 24 hours. Pre-incubate cells with This compound (10⁻⁹ M to 10⁻⁷ M) for a defined period (e.g., 2 hours) [3] [2].
    • Induction of Apoptosis/Hypertrophy: Co-treat or subsequent-treat the cells with an apoptotic/hypertrophic stimulus. Common inducters include:
      • 100 µM Norepinephrine (NE) [2]
      • 100 µM Hydrogen Peroxide (H₂O₂) [2]
      • Angiotensin II (Ang II) [1]
      • Endothelin-1 (ET-1) [1]
Measurement of Apoptosis and Related Parameters

The following assays provide a comprehensive assessment of apoptosis and the underlying mechanisms.

  • Intracellular ROS Measurement:

    • Principle: Use the redox-sensitive fluorescent dye 2',7'-dichlorofluorescin diacetate (DCFH-DA).
    • Procedure: Load cells with 10 µM DCFH-DA for 30 minutes at 37°C. After washing, stimulate the cells with NE or H₂O₂ in the presence or absence of this compound. Measure fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) using a microplate reader or fluorescence microscopy [2].
    • Data Analysis: Express results as fold change in fluorescence intensity relative to the control group.
  • Analysis of Apoptotic Markers:

    • Western Blotting:
      • Extract total protein from treated cardiomyocytes.
      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
      • Probe membranes with primary antibodies against:
        • Phospho-ERK and Total ERK to assess signaling pathway activation [2].
        • Cleaved Caspase-3, a key executioner of apoptosis.
        • Bax/Bcl-2 ratio, to evaluate pro- and anti-apoptotic protein balance.
      • Use appropriate HRP-conjugated secondary antibodies and detect signals via chemiluminescence.
    • TUNEL Assay: Directly label DNA fragments in apoptotic cells using a Terminal deoxynucleotidyl transferase (TdT) dUTP Nick-End Labeling (TUNEL) kit. Quantify the percentage of TUNEL-positive nuclei relative to total nuclei (counterstained with DAPI) using fluorescence microscopy.
  • Functional Apoptosis/Cell Viability Assays:

    • Cell Viability (MTT Assay): Measure the reduction of MTT tetrazolium salt to purple formazan by metabolically active cells. A decrease in absorbance indicates reduced cell viability or increased cell death.
    • LDH Release Assay: Quantitate the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cell membrane integrity.

The overall experimental workflow integrating these protocols is as follows:

G Isolation Isolate Neonatal Rat Cardiomyocytes Pretreat Pre-treatment with This compound Isolation->Pretreat Stimulus Apply Apoptotic Stimulus Pretreat->Stimulus Assays Conduct Assays Stimulus->Assays ROS_Assay ROS Measurement (DCFH-DA) Assays->ROS_Assay WB Western Blotting (p-ERK, Caspases) Assays->WB TUNEL TUNEL Assay Assays->TUNEL MTT MTT/LDH Assays Assays->MTT

Diagram 2: Experimental workflow for evaluating the anti-apoptotic effects of this compound.

Data Analysis and Interpretation

  • Statistical Analysis: Perform all experiments in at least triplicate. Express data as mean ± standard error of the mean (SEM). Use Student's t-test for comparisons between two groups and one-way ANOVA followed by a post-hoc test (e.g., Tukey's) for multiple comparisons. A p-value of < 0.05 is considered statistically significant.
  • Expected Outcomes: Successful this compound treatment should result in a significant decrease in ROS fluorescence, reduced phosphorylation of ERK, a lower percentage of TUNEL-positive cells, and decreased levels of cleaved Caspase-3 compared to the stimulus-only group.
  • Troubleshooting: Include appropriate controls: a vehicle control (e.g., DMSO), a positive control for apoptosis induction (e.g., Staurosporine), and a reference antioxidant control (e.g., N-Acetyl-Cysteine) [2]. Ensure this compound is properly dissolved and that the solvent concentration is consistent across all groups.

Conclusion

This compound is a promising natural compound for mitigating cardiomyocyte apoptosis. The detailed protocols provided here for measuring ROS, ERK signaling, and apoptotic markers offer a robust framework for researchers to validate and further explore its therapeutic potential in cardiovascular drug development.

References

Application Note: Analysis of Trilinolein on Endothelial Activation

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To investigate the effect of the natural compound trilinolein on the mRNA expression of adhesion molecules ICAM-1 and E-selectin in an in vitro model of endothelial inflammation.

1. Background and Introduction Endothelial activation is a hallmark of inflammatory processes. Upon stimulation by cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1), endothelial cells undergo significant changes, including the de novo synthesis and cell surface expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 [1] [2]. The increased surface expression of these molecules is directly related to increased gene transcription and elevated levels of mRNA [1]. This process is critical for the recruitment of leukocytes from circulation into tissues, a key step in both physiological immune responses and the pathogenesis of various inflammatory, autoimmune, and vascular diseases [3] [4]. The ability to accurately measure changes in the mRNA of these molecules is therefore essential for studying potential therapeutic agents, such as this compound, that may modulate this inflammatory pathway.

2. Key Experimental Findings from Literature The following table summarizes quantitative findings on ICAM-1 and E-selectin from recent studies in different pathological contexts, illustrating their role as biomarkers.

Disease Context Molecule Key Finding Measurement Method Citation
Autoimmune Disease with Interstitial Lung Disease (RA-ILD+) ICAM-1, E-selectin, ET-1 Serum levels significantly increased in RA-ILD+ patients compared to those without ILD (RA-ILD-). ELISA on serum samples [3]
Systemic Sclerosis with ILD (SSc-ILD+) ICAM-1 Serum levels significantly increased in SSc-ILD+ patients compared to SSc-ILD- patients. ELISA on serum samples [3]
Atopic Dermatitis E-selectin The E-selectin-positive endothelial surface area was 3.5-fold larger in AD-affected skin compared to controls. Immunohistochemistry & Digital Analysis [5]
Atopic Dermatitis ICAM-1 The ICAM-1-positive area in the dermis was almost 4-fold larger in AD-affected skin. Immunohistochemistry & Digital Analysis [5]
In Vitro Endothelial Activation E-selectin, ICAM-1 Soluble forms are detectable in supernatant of HUVECs activated by TNF, IL-1, or LPS. Cell culture supernatant ELISA [2]

3. Detailed Experimental Protocol This protocol is adapted from established methodologies for quantifying adhesion molecule mRNA [1] [6], providing a framework for evaluating this compound.

3.1. Cell Culture and Treatment

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Culture Conditions: Maintain cells in an appropriate endothelial growth medium.
  • Experimental Groups:
    • Untreated Control: Cells in normal growth medium.
    • Inflammatory Control: Cells stimulated with TNF-α (e.g., 10 ng/mL) for a defined period (e.g., 4-6 hours) [1].
    • Treatment Groups: Cells pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for a suitable duration (e.g., 2 hours) prior to the addition of TNF-α.

3.2. RNA Extraction

  • Lyse cells directly in the culture dish using TRIzol reagent (approximately 1 mL per 10 cm²) [6].
  • Homogenize the lysate and add chloroform to separate phases. Centrifuge and transfer the aqueous RNA-containing phase to a new tube.
  • Precipitate RNA by adding isopropanol. Wash the pellet with 75% ethanol and air-dry.
  • Dissolve the pure RNA pellet in RNase-free water [6].
  • Quantify RNA concentration using a spectrophotometer.

3.3. Reverse Transcription and Quantitative PCR (qRT-PCR)

  • Reverse Transcription: Use 1 µg of total RNA to synthesize cDNA with a Reverse Transcription kit (e.g., Superscript III First-Strand Synthesis System), using oligo(dT) or random hexamers [6].
  • Quantitative PCR:
    • Reaction Mix: Prepare reactions using a SYBR Green qPCR Master Mix, cDNA template, and gene-specific primers.
    • Primer Sequences: The table below suggests example primer sequences. It is critical to validate these primers for your specific experimental conditions.
Gene Forward Primer (5' → 3') Reverse Primer (5' → 3') Amplicon Size
ICAM-1 To be designed by researcher To be designed by researcher ~100 bp
E-selectin To be designed by researcher To be designed by researcher ~100 bp
GAPDH To be designed by researcher To be designed by researcher ~100 bp
  • Run and Analyze: Perform qPCR on a detection system (e.g., ABI Prism 7900). Use the ∆∆Ct method to calculate relative gene expression, normalizing data to a housekeeping gene (e.g., GAPDH) and then to the control group [6].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed signaling pathway through which this compound may inhibit the expression of ICAM-1 and E-selectin, and the workflow to test this hypothesis.

cluster_path Proposed Molecular Pathway cluster_work Experimental Workflow TNFa Inflammatory Stimulus (e.g., TNF-α) NFkB Transcription Factor Activation (NF-κB) TNFa->NFkB mRNA ICAM-1 / E-selectin mRNA Expression NFkB->mRNA Protein Membrane Protein Expression mRNA->Protein This compound This compound Treatment This compound->NFkB  Inhibits CellCulture Cell Culture (HUVECs) Treatment Treatment Groups: 1. Control 2. TNF-α 3. TNF-α + this compound CellCulture->Treatment RNA RNA Extraction Treatment->RNA cDNA cDNA Synthesis RNA->cDNA qPCR qPCR Analysis cDNA->qPCR

Discussion and Conclusion

The protocol above provides a robust method to quantify the potential anti-inflammatory effects of this compound. A significant reduction in TNF-α-induced ICAM-1 and E-selectin mRNA in the treatment groups would support the hypothesis that this compound acts at the transcriptional level to suppress endothelial activation.

To build a comprehensive picture, your research could be extended by:

  • Protein-Level Analysis: Confirm findings at the protein level using Western Blot or ELISA to measure soluble forms of ICAM-1 and E-selectin in the cell culture supernatant [2].
  • Functional Assays: Perform leukocyte adhesion assays under flow conditions to demonstrate the functional consequence of reduced adhesion molecule expression.
  • Mechanistic Studies: Investigate the specific signaling pathways involved (e.g., NF-κB nuclear translocation) to further elucidate the mechanism of action of this compound.

References

Trilinolein (TL): Mechanisms and Measurement in Reactive Oxygen Species (ROS) Research

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities and Mechanistic Insights of Trilinolein

This compound is a triacylglycerol molecule containing three linoleic acid chains. Its biological activities are primarily linked to the reduction of oxidative stress and modulation of key cellular signaling pathways.

Table 1: Characterized Biological Activities of this compound
Activity Experimental Model Key Findings Proposed or Demonstrated Mechanism
Photoprotection [1] UVB-irradiated Human Skin Fibroblasts (HSF) & KM mice Reduced UVB-induced cell death and ROS; alleviated skin photodamage in vivo. Induction of cytoprotective autophagy via the AMPK-mTOR signaling pathway. [1]
Anti-inflammatory & Antioxidant [2] IL-4/TNF-α-induced HaCaT keratinocytes & DNCB-induced atopic dermatitis (AD) mouse model Improved AD-like lesions; reduced ROS and mitochondrial dysfunction in keratinocytes. Activation of the AhR-Nrf2 pathway; reduction of NOX2 expression. [2]
Cardio- & Cerebro-protection [3] Cerebral ischemia-reperfusion rat model; A7r5 vascular smooth muscle cells Reduced cerebral infarction; inhibited vascular smooth muscle cell migration. Inhibition of Ras/MEK/ERK signaling and MMP-2 activity. [3]
Anticancer Potential [3] A549 (non-small cell lung cancer) cells Induced apoptosis and G0/G1 cell cycle arrest; increased intracellular ROS. Inhibition of PI3K/Akt and Ras/MEK/ERK pathways; downregulation of MMP-2. [3]

Experimental Protocols for Key Applications

Protocol: Evaluating TL's Photoprotective Effect via Autophagy Induction in HSF Cells

This protocol is adapted from a study investigating TL's protection against UVB-induced photodamage [1].

2.1.1. Materials
  • Test Compound: this compound (purity ≥98%), reconstituted in DMSO [1].
  • Cell Line: Human Skin Fibroblasts (HSF) [1].
  • Key Reagents: CCK-8 assay kit, Lactate dehydrogenase (LDH) assay kit, DCFH-DA fluorescent probe, Western blot reagents, autophagy inhibitors (e.g., Wortmannin, Bafilomycin A1), AMPK inhibitor (e.g., Compound C) [1].
2.1.2. Methods
  • Cell Viability and Cytotoxicity:

    • Seed HSF cells in 96-well plates and treat with a range of TL concentrations (e.g., 0.3125 to 40 μM) for 24 hours.
    • Assess cell viability using the CCK-8 assay. Cytotoxicity can be measured by the release of LDH.
    • *Expected Outcome: TL concentrations of 1.25–5 μM are typically non-toxic and may enhance viability, while concentrations ≥10 μM can be inhibitory [1].
  • UVB Irradiation Model:

    • Culture HSF cells until 80% confluency. Replace medium with PBS and expose to UVB irradiation (e.g., 30 mJ/cm²).
    • After irradiation, replace with fresh medium containing TL (1.25, 2.5, 5 μM) or vehicle control and incubate for 24 hours.
  • Intracellular ROS Measurement:

    • Post-treatment, incubate cells with 10 μM DCFH-DA for 30 minutes at 37°C.
    • Wash cells with PBS and analyze fluorescence intensity (Ex/Em = 488/525 nm) using a microplate reader or flow cytometer.
    • *Expected Outcome: Pre-treatment with TL should significantly reduce UVB-induced fluorescence, indicating decreased ROS levels [1].
  • Mechanistic Investigation via Western Blot:

    • Lyse treated cells and extract total protein.
    • Perform Western blot analysis to detect key proteins in the AMPK-mTOR-autophagy axis:
      • Autophagy Markers: LC3-II/I ratio, Beclin-1, p62.
      • Signaling Kinases: Phospho-AMPK (p-AMPK), Phospho-mTOR (p-mTOR).
    • *Expected Outcome: TL treatment should increase p-AMPK, decrease p-mTOR, and increase the LC3-II/I ratio and Beclin-1 expression [1].
  • Functional Validation with Inhibitors:

    • Pre-treat cells with an AMPK inhibitor (e.g., Compound C) or autophagy inhibitors (e.g., Wortmannin) before TL addition and UVB exposure.
    • Re-measure cell viability, ROS, and autophagy markers. The protective effect of TL should be attenuated, confirming the involvement of the AMPK-mTOR-autophagy pathway [1].
Protocol: Assessing TL's Effect on Mitochondrial ROS and the AhR-Nrf2 Pathway in Keratinocytes

This protocol is based on research into TL's anti-atopic dermatitis mechanism [2].

2.2.1. Materials
  • Test Compound: this compound [2].
  • Cell Line: HaCaT human keratinocytes [2].
  • Key Reagents: Cytokine mix (IL-4 and TNF-α), MitoSOX Red mitochondrial superoxide indicator, JC-1 dye for mitochondrial membrane potential, AhR inhibitor (e.g., CH-223191), antibodies for AhR, Nrf2, CYP1A1, NOX2.
2.2.2. Methods
  • Cell Stimulation and Treatment:

    • Pre-treat HaCaT cells with TL (e.g., 5-20 μM) for a set period (e.g., 2 hours).
    • Stimulate cells with a combination of IL-4 (e.g., 10 ng/mL) and TNF-α (e.g., 10 ng/mL) for 24 hours to induce inflammation and oxidative stress.
  • Measurement of Mitochondrial ROS:

    • Incubate stimulated cells with MitoSOX Red (5 μM) for 30 minutes at 37°C.
    • Wash and analyze fluorescence (Ex/Em ~510/580 nm). TL treatment is expected to reduce cytokine-induced mitochondrial superoxide production [2].
  • Analysis of Mitochondrial Membrane Potential (ΔΨm):

    • Use JC-1 dye according to the manufacturer's instructions. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. TL should help maintain the ratio, stabilizing ΔΨm [2].
  • Pathway Activation Analysis:

    • Perform Western blot or immunofluorescence on TL-treated cells to assess protein levels of AhR, its target CYP1A1, and Nrf2. TL should upregulate these proteins in a dose-dependent manner [2].
    • To confirm pathway dependency, repeat the ROS and Western blot experiments in the presence of an AhR inhibitor. The inhibitor should block TL's effects on Nrf2 and its antioxidant outcomes [2].

Critical Considerations for ROS Measurement

When designing experiments to measure ROS, careful consideration must be given to the choice of assay and interpretation of data.

  • Specificity and Limitations: The term "ROS" encompasses a wide variety of species (O₂•⁻, H₂O₂, •OH, etc.) with different reactivities and half-lives [4]. No single assay captures all ROS.
  • Probe Selection: Common fluorescent probes like DCFH-DA are sensitive but not specific, reacting with various oxidants. For mitochondrial ROS, MitoSOX Red is more specific for superoxide [4] [5].
  • Best Practices:
    • Avoid Over-interpretation: Do not equate results from a single assay (e.g., DCFH-DA) with total "ROS levels." Use the term "cellular oxidative activity" for such broad measurements [4].
    • Use Multiple Assays: Corroborate findings with different techniques (e.g., fluorescent probes, ELISA for oxidized biomolecules, antioxidant enzyme activity assays) [5].
    • Include Appropriate Controls: Always include positive (e.g., H₂O₂-treated) and negative (vehicle-only) controls to validate the assay's performance in your specific experimental setup [4].

Visualizing Key Signaling Pathways

The following diagrams illustrate the primary molecular mechanisms through which this compound exerts its observed effects.

Diagram 1: TL-Mediated Photoprotection via Autophagy Induction

G UVB UVB ROS ROS UVB->ROS Induces AMPK AMPK ROS->AMPK Activates (p-AMPK↑) TL TL TL->AMPK Activates (p-AMPK↑) Autophagy Autophagy TL->Autophagy Potentiates mTOR mTOR AMPK->mTOR Inhibits (p-mTOR↓) mTOR->Autophagy Inhibits Protection Protection Autophagy->Protection Provides Cytoprotection

Diagram 2: TL-Mediated Activation of the AhR-Nrf2 Antioxidant Pathway

G Cytokines Cytokines NOX2 NOX2 Cytokines->NOX2 Activates mtROS mtROS NOX2->mtROS Generates TL TL AhR AhR TL->AhR Activates Nrf2 Nrf2 AhR->Nrf2 Stabilizes/ Activates Antioxidants Antioxidants Nrf2->Antioxidants Transactivates Genes Antioxidants->NOX2 Suppresses Antioxidants->mtROS Scavenges

Conclusion and Research Outlook

This compound emerges as a multifaceted natural compound with documented efficacy in mitigating oxidative stress and inflammation across various disease models. Its mechanism of action is context-dependent, primarily functioning through the induction of protective autophagy via the AMPK-mTOR pathway and the activation of the antioxidant AhR-Nrf2 axis.

Future research should prioritize:

  • In-depth Pharmacokinetics: Systematic studies on the absorption, distribution, metabolism, and excretion of TL.
  • Human Clinical Trials: Translating promising preclinical results into validated human therapies for skin disorders, neurodegenerative diseases, and beyond.
  • Synergistic Combinations: Exploring TL's potential in combination with other therapeutic agents to enhance efficacy.

References

Comprehensive Application Notes and Protocols: Trilinolein and Erythrocyte Deformability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erythrocyte Deformability and Trilinolein

Erythrocyte deformability refers to the remarkable capacity of red blood cells (RBCs) to alter their shape in response to mechanical forces while traversing the microvasculature. This fundamental biomechanical property enables RBCs with typical diameters of 6.2-8.2 μm to pass through capillaries as narrow as 3 μm, ensuring efficient oxygen delivery to tissues and optimal microcirculatory function. The deformability of RBCs is governed by three primary determinants: (1) the surface-area-to-volume ratio of the cell, (2) the viscoelastic properties of the membrane (determined by the spectrin-based cytoskeleton and lipid bilayer), and (3) the cytoplasmic viscosity (largely influenced by hemoglobin concentration and composition) [1] [2]. These mechanical properties collectively influence how RBCs respond to shear stress within the circulation and during passage through microvascular constrictions.

This compound is a triglyceride compound with linoleic acid esterified at all three positions of glycerol. Research has demonstrated that this compound possesses significant rheological activity, particularly in its ability to improve erythrocyte deformability under pathological conditions. This compound belongs to a specific class of triacylglycerols that contain fatty acids with one or two double bonds, which appears to be essential for its biological activity on RBC membranes [3]. The therapeutic potential of this compound lies in its capacity to reverse acquired deficits in RBC deformability, thereby potentially improving microcirculatory flow in various clinical scenarios. The compound's effects have been specifically investigated in cardiopulmonary bypass (CPB)-induced erythrocyte damage, where it significantly reversed the reduction in red cell filtration rate at remarkably low concentrations [4] [5].

Quantitative Effects of this compound on Erythrocyte Deformability

Efficacy Under Pathological Conditions

The therapeutic potential of this compound becomes particularly evident under conditions associated with impaired erythrocyte deformability. Cardiopulmonary bypass surgery serves as a clinically relevant model of acquired RBC damage, where the mechanical stress of the bypass circuit significantly reduces erythrocyte deformability in a time-dependent manner. In blood samples collected from 12 patients undergoing CPB, this compound demonstrated a remarkable capacity to reverse this procedure-induced deficit. When administered at a concentration of 10⁻⁷ M, this compound significantly improved the red cell filtration rate (RFR) in samples collected at 30, 60, and 90 minutes from the start of CPB [4] [5]. This finding suggests that this compound may have clinical utility in surgical procedures involving extracorporeal circulation, where hemorheological disturbances contribute to postoperative complications.

Comparative Potency of Triacylglycerols

The structure-activity relationship of various triacylglycerols reveals that not all compounds in this class share the same capacity to influence erythrocyte deformability. In comparative studies using calcium-loaded RBCs as a model of impaired deformability, only specific triglycerides demonstrated efficacy. Tripalmitolein, triolein, and this compound improved deformability of calcium-loaded RBCs, while glycerol, linoleic acid, dilinoleoyl phosphatidyl choline, tripalmitin, tristearin, trilinolenin, and triarachidonin showed no beneficial effects [3]. This specificity suggests that the biochemical structure of the triglyceride, particularly the presence of fatty acids with one or two double bonds, is essential for the membrane-modifying activity. Researchers should note that maximal effects for each active compound were achieved at different concentrations: tripalmitolein at 10⁻⁹ M, triolein at 10⁻¹⁰ M, and this compound at 10⁻⁸ M [3].

Table 1: Quantitative Effects of this compound on Erythrocyte Deformability

Experimental Model Effective Concentration Measurement Technique Key Findings Reference
Cardiopulmonary bypass (patients) 10⁻⁷ M Filtration method (Red Cell Filtration Rate) Significant reversal of CPB-induced reduction in RFR at 30, 60, and 90 min [4] [5]
Calcium-loaded RBCs (in vitro) 10⁻⁸ M Reid's filtration technique Maximal improvement in deformability of calcium-loaded RBCs [3]
Comparative triacylglycerols 10⁻⁸ M (this compound) Filtration bioassay This compound effective; trilpalmitin, tristearin, trilinolenin ineffective [3]

Table 2: Structure-Activity Relationship of Triacylglycerols on Erythrocyte Deformability

Compound Fatty Acid Composition Effect on RBC Deformability Optimal Concentration Key Structural Feature
This compound Linoleic acid (18:2) Significant improvement 10⁻⁸ M Fatty acids with two double bonds
Triolein Oleic acid (18:1) Significant improvement 10⁻¹⁰ M Fatty acids with one double bond
Tripalmitolein Palmitoleic acid (16:1) Significant improvement 10⁻⁹ M Fatty acids with one double bond
Tristearin Stearic acid (18:0) No effect - Saturated fatty acids
Trilinolenin Linolenic acid (18:3) No effect - Fatty acids with three double bonds

Experimental Protocols for Assessing this compound Effects

Red Cell Filtration Rate Assay

The filtration method for assessing erythrocyte deformability provides a robust, quantitative measure of RBC capacity to pass through narrow constrictions, simulating transit through the microvasculature. This protocol, adapted from established methodologies used in this compound research [4] [5] [3], offers researchers a standardized approach to evaluate compound efficacy.

3.1.1 Sample Preparation
  • Blood Collection: Obtain venous blood using anticoagulant (K₂EDTA or heparin). Process within 2 hours of collection.
  • Washing Procedure: Centrifuge blood at 2000 × g for 15 minutes. Remove plasma and buffy coat. Resuspend RBCs in phosphate-buffered saline (PBS) without Mg²⁺ or Ca²⁺. Repeat washing three times.
  • Experimental Groups: Prepare control (vehicle-treated) and this compound-treated samples. Prepare this compound stock solution in appropriate solvent (DMSO or ethanol) with final solvent concentration not exceeding 0.1%.
  • Incubation: Incubate washed RBCs (at 5% hematocrit) with this compound at target concentrations (typically 10⁻¹⁰ to 10⁻⁶ M) for 30 minutes at 37°C with gentle agitation.
3.1.2 Filtration Measurement
  • Apparatus Setup: Use calibrated filtration system with polycarbonate membranes (3-5 μm pore diameter). Ensure temperature control at 37°C.
  • Baseline Measurement: Pass control suspension through membrane. Measure filtration time for fixed volume (typically 1 mL).
  • Experimental Measurement: Pass this compound-treated samples using identical parameters.
  • Calculation: Express results as Red Cell Filtration Rate (RFR) or filtration index. Normalize to control values.
3.1.3 Quality Control
  • Membrane Calibration: Use reference RBC samples with known deformability characteristics to validate each experiment.
  • pH and Osmolarity: Maintain physiological conditions (pH 7.4, 290-300 mOsm/kg) throughout.
  • Replication: Perform minimum of triplicate measurements for each condition.

filtration_assay start Start Blood Sample Processing wash Wash RBCs 3x in PBS (Centrifuge 2000×g, 15 min) start->wash prepare Prepare Experimental Groups (Control vs. This compound-Treated) wash->prepare incubate Incubate with this compound (30 min, 37°C, 5% Hct) prepare->incubate setup Set Up Filtration Apparatus (3-5 μm pores, 37°C) incubate->setup filter Perform Filtration Measurements (Record Time for Fixed Volume) setup->filter calculate Calculate Red Cell Filtration Rate (Normalize to Control) filter->calculate qc Quality Control Procedures (pH, Osmolarity, Replication) calculate->qc

Diagram 1: RBC Filtration Rate Assay Workflow

Calcium-Loading Model for Impaired Deformability

The calcium-loading model provides a controlled system for inducing reversible impairment of erythrocyte deformability, allowing researchers to test the efficacy of this compound in restoring RBC function [3]. This experimental approach mimics pathological elevations in intracellular calcium that occur in various clinical conditions.

3.2.1 Calcium Loading Protocol
  • Solution Preparation: Prepare calcium ionophore A23187 solution (10 mM stock in DMSO). Prepare working solution in PBS containing 2 mM CaCl₂.
  • Loading Procedure: Incubate washed RBCs (5% hematocrit) with ionophore working solution (final concentration 5 μM) for 15 minutes at 37°C.
  • Washing: Remove ionophore by centrifugation (2000 × g, 10 minutes) and resuspend in PBS with 2 mM CaCl₂.
  • Validation: Confirm calcium loading by measuring fluorescence with calcium-sensitive dyes (e.g., Fluo-4 AM) or by assessing morphological changes.
3.2.2 this compound Treatment
  • Intervention: Add this compound (10⁻⁹ to 10⁻⁷ M) to calcium-loaded RBCs. Include vehicle controls.
  • Incubation: Maintain samples for 30 minutes at 37°C with gentle agitation.
  • Assessment: Evaluate deformability using filtration methods or alternative techniques.
Microfluidic Deformability Assessment

Modern microfluidic approaches provide sophisticated platforms for assessing RBC deformability with physiological relevance. These systems mimic the dimensions and flow characteristics of the human microvasculature, offering high-resolution, single-cell analysis capabilities [6] [7].

3.3.1 Device Fabrication
  • Chip Design: Use PDMS-based microfluidic devices with constriction channels (3-8 μm width, 5-10 μm length). Incorporate multiple parallel channels for throughput.
  • Surface Treatment: Passivate channels with 1% BSA for 30 minutes before use to prevent adhesion.
3.3.2 Sample Processing
  • Preparation: Treat RBCs with this compound as described in Section 3.1.1. Adjust hematocrit to 0.5-1% for single-cell analysis.
  • Perfusion: Use syringe pump to perfuse samples at controlled flow rates (0.1-10 μL/min) to generate physiological shear stresses.
  • Imaging: Capture high-speed video (1000+ fps) of RBCs traversing constrictions.
3.3.3 Data Analysis
  • Deformation Metrics: Quantify transit time, elongation index, and entry time.
  • Statistical Analysis: Compare this compound-treated vs. control cells using appropriate statistical tests.

Advanced Methodologies in Erythrocyte Deformability Assessment

Emerging Measurement Technologies

The field of hemorheology has witnessed significant technological advances in recent years, providing researchers with diverse methodological options for assessing erythrocyte deformability. These approaches can be broadly categorized into single-cell methods, bulk measurement techniques, and emerging microfluidic platforms [8] [2].

Single-cell techniques include micropipette aspiration, optical tweezers, atomic force microscopy, and magnetic twisting cytometry. These approaches enable detailed characterization of individual cell mechanical properties, including membrane elasticity, cytoplasmic viscosity, and surface-area-to-volume ratio. While providing exquisite resolution, these methods typically have lower throughput and require sophisticated instrumentation [8].

Bulk measurement methods include ektacytometry, filtration assays, viscometry, and erythrocyte sedimentation rate. Ektacytometry, which measures laser diffraction patterns of RBCs under shear stress, provides a comprehensive assessment of deformability across multiple shear rates. Filtration methods, as described in the this compound studies, offer simplicity and clinical relevance [8] [2].

Microfluidic platforms represent the cutting edge in deformability assessment, enabling high-throughput, physiologically relevant measurements in devices that mimic the microvasculature. These systems can integrate multiple functionalities, including cell sorting, imaging, and analysis, making them particularly valuable for drug development applications [6] [2].

Artificial Intelligence and Machine Learning Approaches

Recent advances in computational analysis have introduced artificial intelligence and machine learning approaches for erythrocyte deformability assessment. Deep learning models can now predict RBC deformability from standard microscopy images with approximately 81% accuracy, creating opportunities for rapid screening of compounds like this compound without specialized deformability instrumentation [9]. These approaches significantly reduce measurement time and eliminate the need for highly skilled personnel for equipment operation, potentially enabling RBC deformability studies to be performed as part of routine clinical assessments.

Pathophysiological Context and Clinical Relevance

Disease Associations with Impaired Erythrocyte Deformability

The clinical significance of erythrocyte deformability extends across a broad spectrum of pathological conditions, many of which represent potential therapeutic targets for this compound intervention. Reduced RBC deformability is a hallmark of numerous diseases, including sickle cell disease, malaria, diabetes mellitus, sepsis, ischemia-reperfusion injury, and storage lesions in transfused blood [2]. In these conditions, the loss of normal RBC mechanical properties contributes to impaired microcirculatory flow, tissue hypoxia, and disease progression.

In sickle cell disease, hemoglobin polymerization during deoxygenation induces sickling and markedly reduces deformability. The resulting rheological abnormalities contribute to vaso-occlusive crises and end-organ damage [2]. Malaria infection, particularly with Plasmodium falciparum, compromises RBC deformability through multiple mechanisms, including parasite digestion of hemoglobin and oxidative damage to cell membranes [2]. Diabetes mellitus is associated with hemorheological abnormalities, including reduced RBC deformability resulting from nonenzymatic glycation of membrane proteins, which contributes to the development of microvascular complications [2].

The finding that this compound improves deformability in the cardiopulmonary bypass model [4] [5] suggests potential applications in other conditions characterized by acquired rather than inherited impairments in RBC mechanics. This includes sepsis, where inflammatory mediators reduce deformability, and storage lesions that develop in banked blood for transfusion [2].

Therapeutic Implications and Future Directions

The demonstration that this compound improves erythrocyte deformability at nanomolar concentrations [4] [3] highlights its potential as a therapeutic rheological agent. Future research directions should include:

  • Structure-activity studies to identify even more potent analogs
  • Combination therapies with established treatments for conditions like sickle cell disease
  • Formulation development for potential clinical administration
  • Expanded preclinical testing in animal models of impaired microcirculation

References

trilinolein glutathione peroxidase assay

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of GPX Activity Assays

The table below summarizes the core characteristics of two key spectrophotometric assays for measuring GPX activity, both of which are suitable for evaluating the effects of antioxidant compounds [1] [2].

Assay Characteristic GPX-Tiron Assay Modified DTNB Assay
Principle Measures residual H₂O₂ via Fenton reaction and ferri-Tiron complex formation [1]. Measures unreacted GSH via reaction with DTNB and TNB⁻ anion formation [2].
Detection Method Spectrophotometry Spectrophotometry
Detection Wavelength Information not specified in search results 412 nm [2]
Key Advantage Eliminates protein precipitation steps; interference-free [1]. No protein precipitation required; high accuracy (R=0.9991) [2].
Workflow Complexity Simplified and rapid [1]. Effective and straightforward [2].
Best For Scenarios requiring minimal sample preprocessing and high reproducibility [1]. Labs seeking a robust, well-validated method using a common reagent [2].

Detailed Experimental Protocols

Here are the step-by-step protocols for the two assays summarized above. You can adapt these to test the effects of trilinolein by including it in the initial incubation mixture.

Protocol 1: GPX-Tiron Assay [1]

This method uses a novel termination reagent to stop the reaction instantly without protein precipitation.

  • Sample Incubation: Incubate the enzyme sample in a suitable phosphate buffer containing specific concentrations of reduced glutathione (GSH) and hydrogen peroxide (H₂O₂) as the substrate.
  • Reaction Termination: After a suitable reaction time, add the termination reagent containing ferrous ion (Fe²⁺) and Tiron (C₆H₄Na₂O₈S₂) to stop the enzymatic reaction instantly.
  • Complex Development: The residual H₂O₂ undergoes a Fenton-type reaction with Fe²⁺, generating Fe³⁺. This Fe³⁺ then coordinates with Tiron to form a stable ferri-Tiron complex [Fe(C₆H₄Na₂O₈S₂)]³⁺.
  • Measurement: Measure the absorbance of the ferri-Tiron complex. The GPX activity is inversely proportional to the residual H₂O₂ and thus to the absorbance measured.

The workflow for this assay can be visualized as follows:

Start Start GPX-Tiron Assay Step1 Incubate sample with GSH and H₂O₂ substrate Start->Step1 Step2 Stop reaction with Fe²⁺ and Tiron reagent Step1->Step2 Step3 Fenton reaction: Residual H₂O₂ + Fe²⁺ → Fe³⁺ Step2->Step3 Step4 Complex formation: Fe³⁺ + Tiron → Ferri-Tiron complex Step3->Step4 Step5 Measure absorbance (GPX activity ∝ 1/Absorbance) Step4->Step5 End Analyze Data Step5->End

Protocol 2: Modified DTNB Assay [2]

This protocol refines the traditional DTNB method, removing the need for protein precipitation and strong acid treatment.

  • Sample Incubation: Incubate the enzyme sample in a phosphate buffer with defined concentrations of GSH and peroxide substrate (e.g., H₂O₂) for a set time to allow the GPX-catalyzed reaction to proceed.
  • Color Development: Add Ellman's reagent (DTNB) to the reaction mixture. The unreacted GSH in the sample reacts with DTNB.
  • Reaction with DTNB: The thiol group of GSH replaces a nitrobenzoic acid moiety in DTNB, releasing the nitro-2-thiobenzoate anion (TNB⁻), which is yellow.
  • Measurement: Measure the absorbance of the TNB⁻ anion at 412 nm. The GPX activity is proportional to the consumption of GSH, and therefore, is indicated by a decrease in absorbance at 412 nm [2].

The workflow for this modified DTNB assay is outlined below:

Start Start Modified DTNB Assay Step1 Incubate sample with GSH and Peroxide Substrate Start->Step1 Step2 Add Ellman's Reagent (DTNB) Step1->Step2 Step3 GSH + DTNB → TNB⁻ (yellow anion) Step2->Step3 Step4 Measure absorbance at 412 nm Step3->Step4 Step5 GPx activity ∝ Decrease in Absorbance Step4->Step5 End Analyze Data Step5->End

Application to this compound Research

To study the effect of this compound on GPX activity using the protocols above, you can introduce the compound into the initial incubation step. The general experimental approach would be:

  • Compound Addition: Add this compound at various concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) to the reaction mixture containing the enzyme sample, GSH, and H₂O₂ [3].
  • Control Setup: Always run parallel control experiments:
    • Positive Control: A known GPX activator or a standard antioxidant (e.g., Trolox) [3].
    • Negative Control: A reaction mixture without the test compound (this compound) to establish baseline GPX activity.
  • Activity Calculation: Calculate the percentage change in GPX activity in the this compound-treated samples compared to the negative control. A dose-responsive reduction in the measured parameter (e.g., residual H₂O₂ in the Tiron assay, or higher GSH consumption in the DTNB assay) would indicate that this compound is enhancing GPX activity.

Important Notes for Researchers

  • Sample Specificity: The modified DTNB and Tiron assays are particularly noted for their reliability with diverse and complex biological sample matrices, as they minimize matrix interference effects [1] [2].
  • Defining Activity: When reporting results for compounds like this compound, clearly state whether the compound is a direct activator of the GPX enzyme itself or is acting as an antioxidant in the system, thereby sparing GSH and indirectly influencing the assay readout.
  • Refer to Foundational Studies: The 1996 study on this compound measured its antioxidant activity using enhanced chemiluminescence, showing a maximal reduction of oxygen-derived free radicals [3]. This methodology and its findings can provide a valuable reference point for interpreting your own results from GPX activity assays.

References

Comprehensive Application Notes & Protocols: Evaluating Trilinolein in In Vitro Atherosclerosis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

Atherosclerosis, a chronic inflammatory disease of the arterial wall, represents the principal pathological foundation for cardiovascular diseases, which remain the leading cause of mortality globally. The complex pathogenesis of atherosclerosis involves multiple interconnected processes including endothelial dysfunction, lipid infiltration, oxidative stress, and inflammatory activation [1] [2]. Within this pathological framework, the oxidation of low-density lipoprotein (LDL) cholesterol represents a critical initiating event, as oxidized LDL (Ox-LDL) triggers a cascade of pro-atherogenic responses: endothelial activation with increased adhesion molecule expression, monocyte recruitment and differentiation into macrophages, and ultimately foam cell formation through unregulated Ox-LDL uptake via scavenger receptors [2]. The resulting fatty streaks evolve into advanced atherosclerotic plaques characterized by a lipid-rich necrotic core covered by a fibrous cap, which may rupture and cause catastrophic thrombotic events [1].

Trilinolein (C₅₇H₉₈O₆), a triglyceride composed of three linoleic acid chains, has emerged as a compound of significant research interest due to its potent antioxidant properties demonstrated in experimental models. The molecular structure of this compound, featuring multiple double bonds, enables effective neutralization of reactive oxygen species (ROS), which are key mediators of LDL oxidation and subsequent atherogenic processes [3]. While initial studies have characterized its fundamental antioxidant capacity, systematic investigation of this compound within physiological models of atherosclerosis remains limited. These application notes and protocols provide detailed methodologies to evaluate the potential anti-atherogenic effects of this compound across complementary in vitro systems, enabling researchers to dissect its multi-faceted mechanisms of action within biologically relevant contexts.

Experimental Data & Quantitative Analysis

Antioxidant Activity Assessment

The in vitro antioxidant capacity of this compound has been quantitatively evaluated using enhanced chemiluminescence measurements, which directly quantify free radical scavenging activity through oxygen-derived free radical (OFR) reduction percentages. Comparative analysis against reference compounds provides critical insight into this compound's relative potency and dose-response characteristics, establishing appropriate concentration ranges for subsequent atherosclerosis models.

Table 1: In Vitro Antioxidant Activity of this compound and Reference Compounds

Compound Concentration Range (M) Maximal OFR Reduction (%) Potency Comparison
This compound 10⁻¹⁰ to 10⁻⁶ 48.0% Most potent
Trolox (water-soluble vitamin E analog) 10⁻¹⁰ to 10⁻⁶ 39.2% Reference antioxidant
Catechin (plant antioxidant) 10⁻⁹ to 10⁻⁷ 40.0% Comparable to Trolox
Linoleic acid 10⁻⁹ to 10⁻⁷ 31.9% Less potent than this compound
Palmitic acid (saturated fatty acid) 10⁻⁷ to 10⁻⁶ 15.2% Weak antioxidant activity

The data reveal that this compound demonstrates superior antioxidant potency compared to both synthetic and natural reference antioxidants, with a maximal OFR reduction of 48.0% across a wide concentration range [3]. The presence of multiple double bonds in its molecular structure appears to enhance radical scavenging capacity, as evidenced by the markedly weaker activity of saturated analogs like palmitic acid (15.2% maximal reduction). This structure-activity relationship underscores the importance of unsaturated bonds in mediating antioxidant efficacy and suggests this compound's potential to directly inhibit the initiation of lipid peroxidation cascades central to LDL oxidation and atherogenesis.

Lipidomics and Proteomics in Metabolic Risk Conditions

Advanced multi-omics approaches have enabled comprehensive characterization of molecular alterations in dyslipidemic states, providing systems-level context for evaluating targeted interventions like this compound. Integrated lipidomics and proteomics analyses of human plasma samples from various metabolic risk categories (hypercholesterolemic, hypertriglyceridemic, hyperlipidemic, and hyperglycemic conditions) have identified distinct molecular signatures characterized by specific dysregulation in both lipid species and proteins compared to normolipidemic controls [4].

Table 2: Key Molecular Alterations in Metabolic Risk Conditions Relevant to this compound Research

Metabolic Category Dysregulated Lipid Species Dysregulated Proteins/Pathways Potential this compound Targets
Hypercholesterolemic (HC) Increased cholesteryl esters (CEs), Free cholesterol (FC) ApoB-100 structural modifications, LDL protein alterations LDL oxidation resistance, ApoB protection
Hypertriglyceridemic (HT) Elevated triacylglycerols (TAGs), Specific phospholipid alterations ApoC-II, ApoC-III imbalances, Lipoprotein lipase regulation TAG antioxidant protection, Lipoprotein remodeling
Hyperlipidemic (HL) Combined CE and TAG elevations, Complex lipid network disruptions Multi-apolipoprotein dysregulation, Inflammatory pathway activation Integrated lipid antioxidant effects, Inflammation modulation
All metabolic risk categories Phosphatidylcholine hydroperoxides (PL-OOH), Cholesterol linoleate hydroperoxides (CL-OOH) Oxidative stress markers, Acute phase proteins Direct hydroperoxide reduction, Oxidative stress mitigation

These molecular signatures highlight potential mechanistic targets for this compound intervention, particularly in relation to oxidizable lipid species such as phosphatidylcholines and cholesteryl esters containing linoleic acid moieties [4] [2]. The artificial neural network models successfully categorizing metabolic risk based on lipidomics and proteomics profiles further validate the biological significance of these molecular alterations and provide analytical frameworks for evaluating this compound-induced normalization of dysregulated pathways [4].

Protocol 1: LDL Oxidation Inhibition Assay

Background and Principles

The oxidative modification of LDL represents a critical early event in atherosclerosis pathogenesis, contributing directly to endothelial dysfunction, foam cell formation, and plaque progression [2]. This protocol establishes a standardized method for evaluating this compound's capacity to inhibit metal ion-mediated LDL oxidation, using established techniques with Cu²⁺ and Fe³⁺ as pro-oxidant catalysts [5]. The assay measures this compound's effects on both the kinetics of LDL oxidation and the ultimate generation of oxidation-specific products, providing quantitative assessment of its potential to interfere with this fundamental atherogenic process.

Materials and Reagents
  • LDL Isolation Materials: Human plasma or serum (fresh or freshly frozen), KBr for density adjustment, Ultracentrifuge with fixed-angle or swinging-bucket rotor, Dialysis membrane (MWCO 12-14 kDa) against EDTA-free PBS [5].
  • Oxidation System Components: Copper sulfate (CuSO₄) solution (0-50 μM working concentration) or Ferric chloride (FeCl₃) solution (0-100 μM working concentration), PBS (phosphate-buffered saline, pH 7.4), EDTA (for initial LDL stabilization) [5].
  • This compound Preparation: this compound standard (≥95% purity), Ethanol or DMSO as vehicle (ensure final solvent concentration ≤0.5% in assay), Dilution series for concentration-response (recommended range: 10⁻¹⁰ to 10⁻⁶ M based on antioxidant activity data) [3].
  • Oxidation Assessment Reagents: Thiobarbituric acid reactive substances (TBARS) assay kit, Lipid hydroperoxide (LOOH) detection reagents, Agarose gel electrophoresis system for LDL migration assessment [5].
Procedure
  • LDL Isolation and Characterization:

    • Isolate LDL from human plasma via sequential ultracentrifugation at density 1.019-1.063 g/mL using KBr density adjustment.
    • Dialyze extensively against PBS containing 0.01% EDTA (4°C, 24 hours, 3 buffer changes) to remove contaminating salts and low molecular weight compounds.
    • Determine LDL protein concentration using Lowry or BCA assay, adjust to 1.0 mg/mL in EDTA-free PBS for oxidation experiments.
    • Characterize baseline LDL quality via agarose gel electrophoresis to confirm minimal pre-oxidation.
  • Oxidation Inhibition Assay:

    • Prepare this compound working solutions in ethanol or DMSO at 1000× final desired concentrations (e.g., 10⁻⁷ M final requires 10⁻⁴ M stock).
    • Mix 100 μL LDL solution (1.0 mg/mL) with 1 μL this compound working solution or vehicle control in 1.5 mL microcentrifuge tubes (final volume adjusted to 1 mL with PBS).
    • Initiate oxidation by adding CuSO₄ to 5 μM final concentration (or FeCl₃ to 20 μM final concentration).
    • Incubate at 37°C for 0-24 hours with continuous mild agitation.
    • Terminate reactions at designated timepoints (e.g., 0, 2, 4, 8, 24 hours) by refrigeration (4°C) and addition of 20 μM EDTA.
  • Oxidation Product Quantification:

    • TBARS Assay: Mix 100 μL LDL sample with 500 μL TBA reagent (0.375% TBA, 15% trichloroacetic acid in 0.25 N HCl), incubate at 95°C for 60 minutes, cool, measure fluorescence (Ex/Em = 532/553 nm) against malondialdehyde standards.
    • Lipid Hydroperoxide Detection: Extract lipids with chloroform:methanol (2:1), assess hydroperoxide content using FOX2 (ferrous oxidation-xylenol orange) or similar assay at 560 nm.
    • Electrophoretic Mobility Shift: Perform agarose gel electrophoresis (0.5% agarose in barbital buffer, pH 8.6), stain with Fat Red 7B or Sudan Black, document migration distance relative to native LDL.
Data Analysis and Interpretation

Calculate percentage inhibition of LDL oxidation using the formula: % Inhibition = [1 - (Treatment - Native) / (Oxidized Control - Native)] × 100 where "Native" represents non-oxidized LDL, "Oxidized Control" represents vehicle-treated oxidized LDL, and "Treatment" represents this compound-treated oxidized LDL.

Generate dose-response curves across this compound concentrations (10⁻¹⁰ to 10⁻⁶ M) and determine IC₅₀ values for each oxidation parameter. Compare this compound's efficacy against reference antioxidants (Trolox, catechin) tested in parallel. The electrophoretic mobility shift provides qualitative confirmation of oxidized LDL generation and this compound's protective effect, with increased migration indicating greater LDL modification [5].

Protocol 2: Cell-Based Atheroprotection Models

Background and Principles

This protocol establishes standardized methodologies for evaluating this compound's bioactivity in cellular models relevant to atherosclerosis progression, particularly monocyte adhesion, macrophage foam cell formation, and endothelial dysfunction [1] [2]. These systems enable investigation of this compound effects within more complex biological contexts than acellular oxidation assays, incorporating cellular uptake, metabolism, and pathway modulation. The integrated approach assesses multiple anti-atherogenic mechanisms including inhibition of adhesion molecule expression, reduction of inflammatory cytokine secretion, and suppression of foam cell formation.

Materials and Reagents
  • Cell Culture Components: Human umbilical vein endothelial cells (HUVECs, passages 3-6), THP-1 monocytic cells or human primary monocytes, Macrophage differentiation agents (phorbol esters for THP-1), Cell culture media and supplements (endothelial growth media, RPMI 1640) [1].
  • Treatment Preparations: this compound in ethanol or DMSO (ensure final solvent concentration ≤0.1%), Oxidized LDL (prepared via copper oxidation as in Protocol 1), Cytokine inducers (TNF-α, IL-1β), Positive control antioxidants (Trolox, catechin) [2] [3].
  • Assessment Reagents: Fluorescently-labeled acetylated LDL (DiI-Ac-LDL) for foam cell quantification, Antibodies for adhesion molecules (VCAM-1, ICAM-1, E-selectin), ELISA kits for cytokine detection (MCP-1, IL-6), ROS detection probes (H₂DCFDA, DHE) [1] [2].
Procedure
  • Endothelial-Monocyte Adhesion Assay:

    • Culture HUVECs in 24-well plates to 90% confluence in complete endothelial growth media.
    • Pre-treat HUVECs with this compound (10⁻¹⁰ to 10⁻⁶ M) or vehicle for 2 hours before stimulating with TNF-α (10 ng/mL) for 6 hours to induce adhesion molecule expression.
    • During HUVEC stimulation, label THP-1 monocytes or human primary monocytes with fluorescent dye (e.g., calcein-AM, 5 μM, 30 minutes).
    • Wash HUVECs, add labeled monocytes (5:1 monocyte:endothelial ratio), co-incubate for 30-60 minutes under gentle rotation.
    • Wash non-adherent monocytes gently with PBS, visualize adherent monocytes via fluorescence microscopy, count cells in multiple standardized fields.
  • Macrophage Foam Cell Formation Assay:

    • Differentiate THP-1 monocytes into macrophages by treatment with phorbol ester (100 nM, 48 hours) in 24-well plates.
    • Pre-treat differentiated macrophages with this compound (10⁻¹⁰ to 10⁻⁶ M) or vehicle for 4 hours.
    • Add oxidized LDL (50 μg/mL) and continue incubation for 24-48 hours.
    • Assess foam cell formation via Oil Red O staining (neutral lipid accumulation) and/or DiI-Ac-LDL uptake (2-4 μg/mL, 4 hours, fluorescence quantification).
    • Quantify intracellular cholesterol content via enzymatic assays or gas chromatography.
  • Endothelial Inflammation and Oxidative Stress Assessment:

    • Culture HUVECs in appropriate plates, pre-treat with this compound before cytokine stimulation (TNF-α, IL-1β).
    • Measure adhesion molecule expression via cell surface ELISA or flow cytometry (VCAM-1, ICAM-1) at 6-24 hours post-stimulation.
    • Quantify secreted chemokines (MCP-1, IL-8) via ELISA of conditioned media collected 12-24 hours post-stimulation.
    • Assess intracellular ROS production using H₂DCFDA (5 μM, 30 minutes) or DHE (10 μM, 30 minutes) followed by fluorescence measurement or microscopy.
Data Analysis and Interpretation

Calculate percentage inhibition using the formula: % Inhibition = [1 - (Treatment - Basal) / (Stimulated Control - Basal)] × 100 where "Basal" represents unstimulated cells, "Stimulated Control" represents cytokine-treated cells without this compound, and "Treatment" represents this compound-treated stimulated cells.

Mechanistic Pathways and Molecular Targets

The anti-atherogenic effects of this compound likely involve multiple interconnected mechanisms targeting fundamental pathological processes in atherosclerosis development. Based on existing evidence and analogous compound activities, this compound may mediate protection through several key pathways:

G This compound This compound Antioxidant Antioxidant This compound->Antioxidant AntiInflammatory AntiInflammatory This compound->AntiInflammatory LipidProtection LipidProtection This compound->LipidProtection LDLox LDLox Antioxidant->LDLox Inhibits ROS ROS Antioxidant->ROS Scavenges Nrf2 Nrf2 Antioxidant->Nrf2 Activates Adhesion Adhesion AntiInflammatory->Adhesion Downregulates Cytokines Cytokines AntiInflammatory->Cytokines Reduces NFkB NFkB AntiInflammatory->NFkB Suppresses FoamCell FoamCell LipidProtection->FoamCell Prevents PPAR PPAR LipidProtection->PPAR Modulates Pathways Pathways Nrf2->Pathways ARE Activation NFkB->Pathways Inflammation Pathway PPAR->Pathways Lipid Metabolism

Diagram 1: Multifactorial mechanisms of this compound in atherosclerosis pathogenesis. The diagram illustrates this compound's proposed molecular targets across oxidative, inflammatory, and lipid metabolic pathways.

The direct antioxidant activity of this compound, demonstrated by its potent OFR scavenging capacity (48% maximal reduction), likely represents its primary mechanism of action [3]. Through this activity, this compound may directly inhibit the metal ion-catalyzed oxidation of LDL particles, preventing the formation of pro-inflammatory oxidized phospholipids and lipid hydroperoxides that trigger endothelial activation and promote macrophage foam cell formation [2] [5]. The molecular structure of this compound, featuring multiple double bonds, enables effective hydrogen donation to stabilize lipid radicals and interrupt chain propagation phases of lipid peroxidation.

Beyond direct free radical neutralization, this compound may modulate intracellular signaling pathways regulating antioxidant defense and inflammatory responses. Potential mechanisms include activation of the Nrf2-ARE pathway, leading to upregulated expression of endogenous antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase), and suppression of the NF-κB pathway, reducing expression of pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1, ICAM-1) [2]. Additional evidence suggests this compound may influence lipid metabolic pathways through PPAR activation, potentially promoting cholesterol efflux from macrophage foam cells and enhancing reverse cholesterol transport processes [6]. These multifaceted mechanisms position this compound as a compound with potential to intervene at multiple stages of atherosclerosis pathogenesis, from initial endothelial dysfunction to advanced plaque progression.

Research Applications and Integration

The experimental approaches outlined in these application notes support several key research applications in cardiovascular drug discovery and nutraceutical development:

  • Early-Stage Therapeutic Screening: The standardized LDL oxidation and cellular assays provide robust platforms for evaluating structure-activity relationships among this compound analogs and identifying compounds with enhanced anti-atherogenic potency [3].
  • Mechanistic Pathway Elucidation: Combined application of these protocols enables dissection of this compound's multi-target mechanisms, distinguishing direct antioxidant effects from broader anti-inflammatory and lipid-modulating activities [2].
  • Combination Therapy Development: These systems facilitate investigation of potential synergistic interactions between this compound and established cardiovascular therapeutics (statins, other lipid-lowering agents) [7].
  • Biomarker Discovery: Integration with multi-omics approaches (lipidomics, proteomics) can identify molecular signatures of this compound efficacy, potentially revealing novel biomarkers for clinical translation [4].

Recent advances in in vitro atherosclerosis modeling, including sophisticated 3D systems, tissue-engineered blood vessels, and vessel-on-a-chip technologies, offer enhanced physiological context for future this compound research [1]. These advanced models recapitulate critical aspects of arterial pathophysiology, including endothelial barrier function, hemodynamic flow conditions, and multi-cell type interactions, potentially providing more predictive platforms for evaluating this compound's integrated effects on atherosclerosis progression.

Conclusion

These application notes and protocols provide comprehensive methodological frameworks for investigating the potential anti-atherogenic properties of this compound across complementary experimental systems. The integrated approach encompasses fundamental antioxidant capacity assessment, LDL oxidation inhibition evaluation, and cellular atheroprotection models, enabling multidimensional characterization of this compound's bioactivity. The robust quantitative data generated through these standardized protocols support rigorous comparison with reference compounds and facilitate structure-activity relationship studies for this compound analogs.

The experimental evidence to date indicates this compound possesses potent antioxidant activity superior to reference compounds like Trolox, suggesting promise as a potential anti-atherogenic agent [3]. However, comprehensive understanding of its efficacy within physiological contexts and detailed mechanistic characterization require continued investigation using these validated methodologies. Future research directions should include evaluation in advanced 3D atherosclerosis models, investigation of metabolite activities, and exploration of potential synergistic combinations with established cardiovascular therapeutics to fully elucidate this compound's therapeutic potential and mechanisms of action in atherosclerosis prevention and treatment.

References

trilinolein solubilization DMSO for cell studies

Author: Smolecule Technical Support Team. Date: February 2026

Trilinolein and DMSO: Key Properties and Data

The table below summarizes the fundamental information you need to work with this compound.

Property Specification Relevance to Cell Studies
Molecular Weight 879.38 g/mol [1] [2] Required for molarity calculations.
CAS Number 537-40-6 [1] [2] For unique compound identification.
Physical Form Colorless to light yellow liquid [1] [2] -
Density ~0.92 g/cm³ [1] [2] -
Primary Solvent DMSO [1] [2] Suitable for creating high-concentration stock solutions.
Solubility in DMSO ≥100 mg/mL (≥113.72 mM) [1] Allows for concentrated stock solutions to minimize final DMSO concentration in cell culture.

Stock Solution Preparation Protocol

Here is a step-by-step guide for preparing a 100 mg/mL this compound stock solution in DMSO.

Step Procedure Critical Parameters
1. Materials This compound, anhydrous DMSO, glass vial, balance, ultrasonic bath. Use anhydrous DMSO to prevent moisture absorption, which can affect solubility.
2. Weighing Accurately weigh 50 mg of this compound liquid. The density is approx. 0.92 g/cm³; use a positive displacement pipette for accuracy [1] [2].
3. Dissolution Transfer this compound to a glass vial. Add 500 μL of DMSO to achieve a 100 mg/mL solution. Sonication is recommended to aid dissolution [2].
4. Storage Aliquot and store at -20°C in a sealed, light-proof container [1]. Avoid repeated freeze-thaw cycles. Stable for at least one month at -20°C [1].

Critical Considerations for Cell-Based Assays

The following points are crucial for designing valid and reliable cell experiments.

  • DMSO Cytotoxicity: DMSO is not biologically inert. For most cell lines, a final concentration of 0.3125% (v/v) DMSO has been shown to have minimal impact on cell viability over 24-72 hours [3]. However, this threshold can vary by cell type and exposure time. Always include a vehicle control with the same DMSO concentration as your treatment groups.
  • Dilution into Culture Medium: When adding the stock solution to aqueous cell culture medium, this compound may precipitate due to the "ouzo effect." To create a homogeneous working solution, sequentially dilute the DMSO stock into a medium containing carriers like PEG-300 and Tween-80 [1].
  • Solvent Verification: If you need to quantify the exact concentration of DMSO in your final formulations (e.g., in nanoformulations), direct-injection gas chromatography is the preferred analytical method, as headspace techniques are less suitable for DMSO [4].

Experimental Workflow for Treatment

The diagram below outlines the logical workflow for preparing and applying this compound treatments in a cell culture setting, highlighting key control points.

workflow This compound Treatment Workflow start Prepare 100 mg/mL Stock in DMSO step1 Dilute Stock in Medium with Carriers (e.g., PEG-300) start->step1 step2 Confirm Final DMSO Concentration ≤ 0.3125% step1->step2 step3 Apply to Cells (Include Vehicle Control) step2->step3 step4 Assay Endpoints: Viability, Apoptosis, Migration step3->step4

Application Notes & Troubleshooting

  • Biological Activity of this compound: Your experimental design should be guided by its known mechanisms. Research indicates this compound can inhibit cancer cell viability and induce apoptosis, potentially through downregulation of the PI3K/Akt signaling pathway and increased ROS production [1]. It also inhibits cell migration, which may be linked to its ability to reduce MMP-2 levels [1].
  • Troubleshooting Common Issues:
    • Precipitation: If the compound precipitates upon dilution, ensure you are using the recommended solvent mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and vortex/sonicate thoroughly [1].
    • High Cytotoxicity: If you observe unexpected cell death, first verify that the final DMSO concentration in your wells does not exceed the safe threshold for your specific cell line. Re-run a DMSO cytotoxicity curve if necessary.

References

Comprehensive Application Notes: Storage Conditions and Experimental Protocols for Trilinolein

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Trilinolein (CAS 537-40-6), chemically known as 1,2,3-trilinoleoyl glycerol or glyceryl trilinoleate, is a triglyceride in which all three hydroxy groups of glycerol are esterified with linoleic acid (C18:2). With the molecular formula C₅₇H₉₈O₆ and a molecular weight of 879.38 g/mol, this compound serves as a critical reference standard in lipid research, drug development, and nutritional studies. Linoleic acid is an essential fatty acid that the human body cannot synthesize and must obtain from dietary sources, making this compound an important compound in metabolic studies. The compound features multiple bis-allylic positions in its structure, making it particularly susceptible to oxidative degradation through free radical chain reactions. This susceptibility necessitates strict control of storage conditions and handling protocols to maintain compound integrity during experimental applications.

The physical properties of this compound include a density of 0.925 g/mL at 20°C, with different sources reporting varying physical states ranging from liquid to low melting-point solid (-5 to -4°C), likely due to different isomeric compositions or purity levels [1] [2]. As an endogenous metabolite found in various biological systems including Panax pseudoginseng and Morchella esculenta, this compound represents an important subject of study in lipidomics and metabolic research [2]. The compound's high number of rotatable bonds (50) and substantial LogP value (17.425-22.158) indicate significant hydrophobicity, necessitating specific solubilization strategies for experimental applications. These chemical characteristics directly inform the storage and handling requirements detailed in these application notes.

Storage Conditions and Parameters

Optimal Storage Specifications

Maintaining this compound stability requires strict adherence to specific storage parameters designed to mitigate both oxidative and hydrolytic degradation pathways. The recommended long-term storage temperature is -20°C ± 4°C, as explicitly indicated in multiple safety data sheets and product specifications [3] [2]. Storage at this temperature significantly reduces the rate of autoxidation while preventing potential hydrolysis reactions. For short-term storage during experimental procedures, this compound can be maintained at 4°C for up to 48 hours, though extended exposure to even refrigeration temperatures should be avoided. It is critical to note that storage below -30°C is not recommended unless the compound is packaged in sealed glass ampoules under inert gas, as the increased viscosity at extremely low temperatures can complicate handling and increase the risk of container damage [4].

The storage environment must be rigorously controlled for both atmosphere and container composition. This compound should be stored in glass containers with Teflon-lined closures, never in polymer or plastic containers (polystyrene, polyethylene, polypropylene) which can leach impurities and accelerate degradation [4]. The headspace atmosphere should be replaced with inert gas (argon or nitrogen) before sealing to eliminate molecular oxygen, a key initiator of oxidation cascades. Additionally, containers must be kept tightly sealed in a dry environment and maintained in an upright position to prevent leakage and minimize oxygen exposure during storage [3]. These measures collectively create a protective environment that preserves this compound integrity throughout the storage period.

Handling Procedures and Transfer Protocols

Proper handling techniques are equally critical as storage conditions for maintaining this compound stability. When removing this compound from storage, allow the container to reach room temperature before opening to prevent condensation and subsequent moisture introduction, which can catalyze hydrolysis [4]. For transfer of this compound solutions, always use glass, stainless steel, or Teflon implements – never plastic pipette tips or Eppendorf tubes, as organic solvents can leach impurities from plastics that catalyze degradation [4]. Similarly, Parafilm should never be used with organic solvents as it can introduce contaminants.

When preparing working solutions, aliquot quantities expected for immediate use to minimize repeated freeze-thaw cycles and extended exposure to ambient conditions. For this compound in solid form, it is recommended to dissolve in suitable organic solvent (chloroform works well) and store as a solution under inert atmosphere, as unsaturated lipids in powder form are extremely hygroscopic and quickly absorb moisture upon opening, becoming gummy and susceptible to degradation [4]. Always perform transfers in a controlled atmosphere (glove box or under positive nitrogen pressure) when possible, and work efficiently to minimize exposure time to ambient conditions.

Table 1: Comprehensive Storage Conditions for this compound

Parameter Specification Rationale References
Long-term Storage Temperature -20°C ± 4°C Slows oxidative and hydrolytic degradation [3] [2]
Short-term Storage Temperature 4°C (max 48 hours) Balance between stability and practical use [2]
Container Material Glass with Teflon-lined closure Prevents leaching of impurities from plastics [4]
Headspace Atmosphere Argon or nitrogen Eliminates oxidative degradation by oxygen [4]
Physical State Liquid or solid depending on purity Melting point: -5°C to -4°C [1]
Light Sensitivity Protect from light Prevents photo-oxidation [3]
Humidity Control Dry environment Preces hydrolysis of ester bonds [3] [4]

Table 2: Handling and Transfer Protocols for this compound

Procedure Recommended Practice Prohibited Materials Rationale
Container Transfer Glass, stainless steel, Teflon Plastic pipette tips, Eppendorf tubes Prevents leaching of impurities
Temperature Equilibration Bring to room temperature before opening Opening while cold Prevents condensation and moisture introduction
Sealing Method Tight container with Teflon liner Parafilm, plastic wraps Maintains inert atmosphere, prevents contamination
Aliquot Preparation Single-use aliquots Repeated use from stock Minimizes freeze-thaw cycles and exposure
Solvent Compatibility Chloroform, hexanes (sparingly) Aqueous solutions (long-term) Prevents hydrolysis in aqueous environments

Degradation Pathways and Stability Optimization

Oxidation Mechanisms and Prevention

This compound is particularly susceptible to autoxidation due to the presence of multiple bis-allylic positions in its linoleoyl chains. The oxidation process follows a classic free radical chain reaction mechanism comprising three distinct phases: initiation, propagation, and termination. During initiation, hydrogen atom abstraction occurs predominantly at the bis-allylic positions (C11 between the two double bonds in linoleate) due to the relatively low bond dissociation energy (75-80 kcal/mol) compared to allylic (88 kcal/mol) or alkyl (101 kcal/mol) positions [5]. The resulting pentadienyl radical undergoes molecular rearrangement followed by oxygen addition, forming peroxyl radicals that propagate the chain reaction by abstracting hydrogen from additional this compound molecules. This propagation phase leads to the formation of hydroperoxides as primary oxidation products, which subsequently decompose to secondary oxidation products including aldehydes, ketones, and carboxylic acids.

The oxidation process is significantly influenced by temperature, with studies demonstrating that the amounts of primary oxidation compounds (this compound oxidized monomers) that accumulate during the induction period decrease as temperature increases, indicating that the slope of the initial linear stage of oxidation is temperature-dependent [6]. At elevated temperatures, the induction period shortens considerably, leading to a sharp increase in total oxidation compounds and initiation of polymerization. Research has shown that the addition of α-tocopherol at concentrations of 250-500 mg/kg does not prevent oxidation but rather delays the formation of oxidized monomers and the initiation of polymerization by donating hydrogen atoms to peroxyl radicals, thereby interrupting the propagation phase [6]. However, the protective efficacy of α-tocopherol diminishes as temperature increases, with complete loss occurring at the end of the induction period.

Hydrolysis and Isomerization Pathways

In addition to oxidation, this compound is susceptible to hydrolytic degradation at the ester functionalities connecting the fatty acid chains to the glycerol backbone. Hydrolysis results in the formation of free fatty acids, diacylglycerols, monoacylglycerols, and ultimately glycerol, significantly altering the chemical composition and physical properties of the material. This degradation pathway is particularly problematic in aqueous suspensions or when moisture is introduced during storage, as the ester bond cleavage is catalyzed by both acids and bases. Studies have demonstrated that lipids should not be stored for long periods as aqueous suspensions, as storage in excess water accelerates hydrolysis [4]. The rate of hydrolysis is influenced by temperature, pH, and the presence of catalytic impurities.

Another significant degradation pathway under thermal stress is cis/trans isomerization. Research has demonstrated that when this compound is heated to 180°C to simulate frying conditions, significant isomerization occurs with the production of various trans-fatty acid isomers including C18:2-9c,12t; C18:2-9t,12c; and C18:2-9t,12t [7]. This isomerization was found to coincide with lipid oxidation, suggesting related radical-mediated mechanisms. The study further revealed that the activation energy for isomerization decreases with increasing numbers of double bonds, making this compound particularly susceptible to this degradation pathway compared to less unsaturated triglycerides [7]. These findings have important implications for experimental protocols involving heating of this compound, as both oxidative and isomerization processes must be considered when interpreting analytical results.

Table 3: Degradation Pathways and Stabilization Strategies for this compound

Degradation Pathway Primary Products Influencing Factors Stabilization Strategies
Autoxidation Hydroperoxides → Polymers, Dimers Temperature, Oxygen, Light, Metal ions Inert atmosphere, Metal chelators, Antioxidants, Low temperature storage
Hydrolysis Diacylglycerols, Monoacylglycerols, Free fatty acids Moisture, Temperature, pH Anhydrous conditions, Controlled pH, Moisture-free environment
cis/trans Isomerization Trans-fatty acid isomers High temperature, Oxygen Avoid high temperatures, Nitrogen atmosphere during heating
Polymerization Dimers, Oligomers, Polymers High temperature, Extended storage Temperature control, Limited storage time, Antioxidant addition

Experimental Protocols and Methodologies

Oxidation Stability Assessment Protocol

Principle: This protocol quantifies this compound oxidation by measuring the formation of oxidized monomers, dimers, and polymers using a combination of adsorption and exclusion chromatography [6]. The method provides comprehensive assessment of both primary and secondary oxidation products throughout the oxidation process.

Materials and Equipment:

  • This compound standard (purity ≥95%)
  • α-tocopherol (optional, for antioxidant studies)
  • HPLC system with size-exclusion column (e.g., Phenogel, 5μm, 100Å, 300×7.8mm)
  • Evaporative light scattering detector (ELSD) or UV detector (234nm for dienes)
  • Nitrogen or argon gas supply
  • Glass vials with Teflon-lined caps
  • Oven or heating block (for temperature-controlled studies)

Procedure:

  • Sample Preparation: Prepare this compound samples (approximately 100mg each) in glass vials. For antioxidant studies, add α-tocopherol (250-500 mg/kg) using appropriate solvent delivery and evaporate solvent under nitrogen.
  • Accelerated Oxidation: Incubate samples at controlled temperatures (e.g., 25°C, 60°C, 100°C) for predetermined time intervals [6].
  • Sample Extraction: At each time point, dissolve oxidized samples in appropriate HPLC mobile phase (typically tetrahydrofuran) at concentration of 5-10 mg/mL.
  • Chromatographic Analysis:
    • Inject 20μL of sample onto HPSEC column
    • Use isocratic elution with THF at 1.0 mL/min
    • Monitor elution with ELSD or UV detector
  • Quantification: Identify and quantify peaks based on retention times compared to standards:
    • Polymers (POL): earliest eluting peak
    • Dimers (DIM): intermediate peak
    • Oxidized monomers (oxMON): later eluting peak
    • Native this compound (LLL): last major peak

Data Interpretation: The induction period (IP) is determined as the time point preceding the sharp increase in total oxidation compounds and initiation of polymerization. The amounts of oxidized monomers accumulating during the induction period provide insight into early oxidation stages, while dimer and polymer formation indicates advanced oxidation.

Thermal Isomerization Analysis Protocol

Principle: This protocol monitors cis/trans isomerization of this compound under heat treatment, simulating processing conditions like frying. Analysis is performed via gas chromatography with flame ionization detection [7].

Materials and Equipment:

  • High-purity this compound (≥98%)
  • Fatty acid methyl ester (FAME) standards including cis and trans isomers
  • GC system with highly polar capillary column (CP-Sil 88, 100m × 0.25mm × 0.20μm)
  • Hydrogen or helium carrier gas
  • Methanol, n-hexane, potassium hydroxide
  • Heating block capable of maintaining 180°C

Procedure:

  • Heat Treatment: Place 1.0g this compound in glass tubes and incubate at 180°C for 2, 4, and 8 hours under air atmosphere [7].
  • Transesterification: After cooling, add 4mL n-hexane and 0.2mL 2N methanolic KOH to approximately 10mg of heated sample. Vortex for 30 seconds and let stand 5 minutes.
  • GC Analysis:
    • Inject 1μL of upper hexane layer
    • Use temperature programming: 120°C to 240°C at 2°C/min
    • Maintain injector and detector at 250°C
    • Use hydrogen carrier gas at 1.5mL/min
  • Identification and Quantification: Identify peaks by comparison with FAME standards. Calculate percentage of each isomer based on peak areas.

Data Interpretation: Monitor the formation of trans isomers (C18:2-9c,12t; C18:2-9t,12c; C18:2-9t,12t) relative to native cis-cis linoleate. The study by Tsuzuki et al. demonstrated that trans-isomer contents increase with heating time, with the most significant formation occurring after 4-8 hours at 180°C [7].

The following diagram illustrates the experimental workflow for stability assessment of this compound under various stress conditions:

G Start Start: this compound Stability Assessment Storage Storage Condition Testing Start->Storage OxStress Oxidative Stress Storage->OxStress ThermoStress Thermal Stress Storage->ThermoStress HydroStress Hydrolytic Stress Storage->HydroStress Analysis Analytical Assessment OxStress->Analysis ThermoStress->Analysis HydroStress->Analysis HPSEC HPSEC Analysis Analysis->HPSEC GC GC-FAME Analysis Analysis->GC Results Result Interpretation HPSEC->Results GC->Results

Diagram 1: Experimental workflow for comprehensive stability assessment of this compound under various stress conditions

Troubleshooting and Technical Notes

Common Storage Issues and Solutions

Problem: Unexpected viscosity increase or solidification

  • Cause: this compound has a melting point of approximately -5°C to -4°C, but impurities or partial hydrolysis can alter physical properties. Storage at temperatures below the recommended range can also cause undesirable phase changes.
  • Solution: Gradually warm the container to room temperature and mix thoroughly. If homogeneity is not restored, dissolve the entire contents in fresh chloroform and re-precipitate using appropriate techniques. Check storage temperature consistency and maintain at recommended -20°C.

Problem: Elevated baseline in chromatographic analysis

  • Cause: Indicates degradation, potentially from oxidative or hydrolytic processes. Oxidation products typically elute earlier than native this compound in reversed-phase HPLC.
  • Solution: Verify integrity of storage conditions including inert atmosphere and temperature control. Implement regular quality control checks using HPSEC to monitor for polymer formation. Consider adding fresh antioxidant (α-tocopherol, 250-500 mg/kg) if oxidation is detected [6].

Problem: Discoloration (development of yellow color)

  • Cause: Formation of secondary oxidation products, particularly conjugated compounds that absorb visible light. Exposure to light or elevated temperatures accelerates this process.
  • Solution: Protect from light during storage and handling. Replace headspace gas with fresh argon or nitrogen. Consider short-term purification through silica gel chromatography if discoloration is minimal, otherwise replace the material.
Quality Control and Stability Monitoring

Regular monitoring of this compound stability is essential for maintaining experimental integrity. Implement the following quality control protocols:

Periodic Purity Assessment:

  • Monthly HPSEC analysis to quantify polymers, dimers, and oxidized monomers
  • Acceptance criterion: ≤5% total degradation products for most applications
  • Track trends over time to predict useful shelf life

Performance Validation:

  • For critical applications, validate this compound performance in assay systems
  • Compare with freshly opened or newly purified material
  • Establish baseline values for key parameters

Storage Condition Verification:

  • Monitor freezer temperatures with continuous logging thermometers
  • Verify integrity of inert atmosphere by periodic headspace analysis
  • Inspect containers for seal integrity and signs of corrosion

Establish a stability-indicating profile for your this compound stock including physical appearance, chromatographic purity, and functional performance in your specific application. This comprehensive approach ensures that material quality is maintained throughout your research program.

References

trilinolein concentration for cell culture experiments

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Lipids in Cell Culture

Recent studies highlight that lipids are a crucial, growth-supporting component provided by fetal bovine serum (FBS) [1] [2]. Research indicates that cancer cells selectively consume albumin-bound lipids from the culture medium, and supplementing with specific lipid classes combined with micronutrients can effectively replace FBS for supporting robust cell proliferation [1] [2].

While trilinolein (a triglyceride with three linoleic acid chains) is mentioned in lipid analysis studies [3], the search results do not specify its use as a direct media supplement.

Framework for Lipid Supplementation

The table below summarizes a general approach based on current methodologies for adding complex lipids to serum-free media.

Aspect General Approach from Recent research Consideration for this compound
Carrier Protein Binding to fatty-acid-free Bovine Serum Albumin (BSA) [1]. Likely required due to hydrophobicity.
Solvent Initial dissolution in 100% methanol, followed by dilution in culture medium [1]. Likely required for stock solution.
Working Solution Prep Dilution in culture medium, shaking at 37°C [1]. Standard practice for ensuring complex formation.
Reported Concentrations Fatty acid mixes used at final working concentrations (e.g., 200 μM total fatty acids) [1]. Specific data for this compound not found.

Proposed Experimental Workflow

Based on the general principles, you can develop a protocol through systematic optimization. The following diagram outlines the key stages of this process.

Start Start: Protocol Development Stock 1. Prepare Stock Solution - Dissolve this compound in solvent (e.g., methanol) - Create aliquots in glass vials Start->Stock Complex 2. Form BSA Complex - Dilute stock into medium with FA-free BSA - Shake at 37°C Stock->Complex Dilute 3. Dilute to Working Conc. - Add complex to final culture medium - Sterile filter if needed Complex->Dilute Test 4. Test in Experiment - Use serum-free or low-serum conditions - Include BSA-only control Dilute->Test Optimize 5. Optimize & Validate - Titrate concentration - Assess cell viability/proliferation - Confirm uptake (e.g., lipidomics) Test->Optimize

References

trilinolein solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Trilinolein Quick Reference

For a quick overview, here are the key physicochemical and solubility properties of this compound:

Property Value / Description
Molecular Formula C₅₇H₉₈O₆ [1] [2] [3]
Molecular Weight 879.38 g/mol [1] [2] [3]
CAS Number 537-40-6 [1] [2] [3]
Physical State Colorless to pale yellow liquid [1] [2]
Density 0.925 g/mL at 20 °C [1] [4] [2]
Melting Point -5 °C to -4 °C [4] [2] [3]
Solubility in DMSO ~55 - 100 mg/mL (62.54 - 113.72 mM) [1] [5]
Other Compatible Solvents Chloroform (sparingly), hexanes (slightly), PEG300 [1] [2] [5]

Experimental Protocols for Solubilization

Here are detailed methodologies for preparing this compound stock solutions using DMSO and aqueous formulations for in vitro and in vivo applications.

Preparation of DMSO Stock Solution

This protocol is suitable for creating concentrated stock solutions for in vitro studies [1] [5].

  • Procedure:
    • Allow this compound (a liquid at room temperature) and DMSO to equilibrate to room temperature.
    • Gently add this compound to DMSO to achieve a final concentration of 55-100 mg/mL.
    • Mix by gentle inversion or vortexing. Sonication is recommended to aid in dissolution and ensure a homogeneous solution [5].
    • Aliquot the stock solution to avoid repeated freeze-thaw cycles.
    • Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months) [1] [5].
Preparation for In Vivo Studies

For animal studies, this compound often requires a complex solvent system to maintain solubility upon aqueous dilution. Below is a workflow for preparing a typical dosing formulation.

in_vivo_formulation Start Start: Prepare In Vivo Dosing Solution DMSO Prepare DMSO stock solution (e.g., 25 mg/mL) Start->DMSO PEG Add to PEG300 (Mix evenly until clear) DMSO->PEG Tween Add Tween-80 (Mix evenly until clear) PEG->Tween Saline Add Saline (Adjust to final volume) Tween->Saline Final Final Solution Ready (Use immediately for best results) Saline->Final

  • Example Formulation (2 mg/mL) [1] [5]:
    • 10% DMSO
    • 40% PEG300
    • 5% Tween 80
    • 45% Saline
  • Critical Protocol Notes:
    • Sequential Addition: The co-solvents must be added sequentially in the order listed (left to right), with clarification at each step before adding the next [1].
    • Stability: This working solution is recommended to be prepared and used immediately [5].

DMSO Concentration Guidelines for Cell-Based Assays

DMSO is a common solvent, but its concentration in cell culture media is critical. The following table summarizes the cytotoxic effects of DMSO on human apical papilla cells (hAPC), which can serve as a general guide [6].

Final DMSO Concentration Effect on Cell Viability & Activity
0.1% - 0.5% Generally safe. No significant reduction in cell viability compared to control. Not considered cytotoxic [6].
1% Caution advised. Did not show cytotoxicity at earlier time points but significantly reduced cell viability at 72 hours and 7 days [6].
5% - 10% Cytotoxic. Consistently reduced cell viability by more than 30% at all analyzed time points. Should be avoided [6].
  • Key Consideration: A final concentration of DMSO of 0.5% or less is typically safe for most cell cultures, but you should always validate this for your specific cell line [6].

Frequently Asked Questions (FAQs)

Q1: My this compound solution in DMSO is cloudy or has precipitated. What should I do? A1: First, try warming the solution gently to room temperature (if it was stored cold) and sonicate it. If the precipitate does not dissolve, you may need to dilute it with fresh DMSO or re-prepare the stock solution. Ensure that any aqueous formulations are prepared using the sequential method described above.

Q2: Can I use solvents other than DMSO to dissolve this compound? A2: Yes, based on its properties, this compound is sparingly soluble in chloroform and slightly soluble in hexanes [2]. However, DMSO is often preferred for creating stock solutions that can be further diluted into aqueous systems for biological assays.

Q3: Why is the sequential addition of solvents so critical for the in vivo formulation? A3: Adding solvents sequentially ensures that this compound remains in solution during the preparation. Adding an aqueous solution like saline directly to a concentrated DMSO stock can cause instantaneous precipitation due to a rapid change in solvent polarity. The step-wise dilution through PEG300 and Tween-80 helps maintain solubility [1].

References

trilinolein stability storage freezer -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Trilinolein Storage & Handling FAQ

Here are answers to common questions about handling this compound in the laboratory.

What are the recommended storage conditions for this compound? The recommended long-term storage condition for this compound is -20°C in a tightly closed container [1] [2]. It should be kept in a cool, dry, and well-ventilated place [1]. Storing it at -20°C helps preserve its chemical integrity over extended periods.

What are the main stability concerns for this compound? The primary stability concerns are related to its chemical nature as a triglyceride.

  • Polymorphism: Triglycerides can crystallize in different solid forms (polymorphs), each with distinct melting points and enthalpies. This can be influenced by thermal history and the presence of impurities [3].
  • Thermal Degradation: When exposed to high temperatures, triglycerides can undergo reactions like cis-trans isomerization, migration of double bonds, and fission/fusion of molecules [4].
  • Incompatibilities: this compound is incompatible with strong oxidizing agents, reducing agents, and water [1].

Is this compound stable through freeze-thaw cycles? While specific data for this compound is not available in the search results, studies on other complex biomolecules show that stability during freeze-thaw cycles can vary [5]. As a best practice, avoid repeated freeze-thaw cycles. To prevent this, aliquot this compound into single-use volumes upon receipt.

What personal protective equipment (PPE) should I use? Consult the Safety Data Sheet (MSDS) for definitive guidance. Generally, due to potential hazards such as skin irritation, allergic skin reactions, and serious eye irritation, the following PPE is advised [1]:

  • Wear protective gloves.
  • Use eye and face protection (safety glasses or a face shield).
  • Consider a complete chemical-protective suit depending on the concentration and amount handled.
  • Use respiratory protection if risk assessment indicates it is necessary.

Experimental Protocols for Handling this compound

Protocol: Safe Handling and Aliquoting of this compound This protocol minimizes decomposition and maintains sample integrity by limiting freeze-thaw cycles.

Workflow Overview

Retrieve Vial from -20°C Retrieve Vial from -20°C Thaw Under Inert Gas (N₂) Thaw Under Inert Gas (N₂) Retrieve Vial from -20°C->Thaw Under Inert Gas (N₂) Prepare Working Aliquot Prepare Working Aliquot Thaw Under Inert Gas (N₂)->Prepare Working Aliquot Reseal Master Vial Reseal Master Vial Prepare Working Aliquot->Reseal Master Vial Proceed with Experiment Proceed with Experiment Prepare Working Aliquot->Proceed with Experiment Promptly Return Master Vial to -20°C Promptly Return Master Vial to -20°C Reseal Master Vial->Promptly Return Master Vial to -20°C

  • Preparation: Cool a suitable solvent (e.g., DMSO) if needed for dissolution. Pre-label aliquot vials [2].
  • Thawing: Remove the master vial from –20°C and allow it to reach room temperature in a controlled environment. To minimize oxidation, consider thawing under an inert atmosphere like nitrogen gas.
  • Aliquoting: Briefly open the master vial to withdraw the required volume. Quickly transfer the material into pre-chilled aliquot vials.
  • Resealing and Storage: Immediately and tightly reseal all vials. Return the master vial and any unused aliquots to the –20°C freezer without delay.

Protocol: Sample Preparation for Analysis This is a generalized protocol for preparing this compound for downstream analytical applications, such as HPLC.

  • Dissolution: this compound is soluble in organic solvents like DMSO. For in vitro applications, a typical stock solution can be prepared at 100 mg/mL (approximately 113.7 mM) in DMSO [2].
  • Further Dilution: The stock solution can be diluted further using a biologically compatible solvent system. One example is 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [2]. Always add co-solvents sequentially and ensure the solution is clear before use.
  • HPLC Analysis: For triglyceride analysis, Reversed-Phase HPLC with non-aqueous elution (e.g., acetone-acetonitrile mixtures) is commonly used. Separation is based on the Equivalent Carbon Number (ECN = Carbon Number - 2 × Double Bond Number) [6].

Troubleshooting Common Issues

Issue Possible Cause Suggested Solution
Unexpectedly low purity or yield in synthesis Incomplete enzymatic reaction or inadequate purification. Optimize esterification conditions (temperature, pressure, enzyme load) [7] and use silica gel column chromatography for purification [7].
Multiple melting points observed Polymorphism—the compound has crystallized in different forms [3]. Control the thermal history (heating/cooling rate) and use seed crystals to promote the desired polymorph [3].
Sample degradation or inconsistent results Repeated freeze-thaw cycles, exposure to oxygen/moisture, or storage at incorrect temperature. Adhere to the single-use aliquot protocol. Ensure containers are tightly sealed and stored correctly at -20°C [1].

Key Technical Specifications for this compound

For your experimental records and reports, you can refer to the following table of key properties.

Property Value Source / Comments
CAS Number 537-40-6 [1] [2]
Molecular Formula C₅₇H₉₈O₆ [1] [2]
Molecular Weight 879.38 g/mol [1] [2]
Purity ≥98% (for commercial research material) [2]
Recommended Storage -20°C in a tightly closed container [1] [2]
Appearance Colorless to light yellow liquid / Solid [2] [1] (Varies with form)
Density 0.925 g/mL at 20°C [2]
Solubility (DMSO) 100 mg/mL (113.72 mM) [2]
  • Consulting the Manufacturer's CoA: Always review the Certificate of Analysis (CoA) for lot-specific data [1].
  • Performing Your Own Stability Studies: Conduct preliminary experiments to confirm stability under your specific laboratory conditions.
  • Implementing Meticulous Handling: Strictly follow the aliquoting and storage guidelines to minimize variables.

References

Gas Chromatography (GC) for Purity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Gas Chromatography is a powerful technique for separating and quantifying the components of a mixture to determine purity [1].

Aspect Details & Recommendations
General Principle Separates volatile compounds based on differential partitioning between a gas mobile phase and a liquid stationary phase [1].
Recommended Column Capillary column; specific chemistry should match analyte polarity/volatility. For MS detection, use MS-compatible phases [1].
Carrier Gas Helium (high resolution, fast), Hydrogen (best separation), or Nitrogen (affordable) [1].
Detection Flame Ionization Detector (FID) is common; can be coupled with Mass Spectrometer (MS) for impurity identification [1].
Key Application Determining purity of volatile substances like solvents; calculates purity by (target compound peak area / total peak area) x 100% [1].

Detailed GC Protocol for Purity Determination

  • Sample Preparation: Dissolve the trilinolein sample in a high-purity, volatile solvent compatible with the GC system (e.g., hexane). Ensure the concentration is within the linear range of the detector [1].
  • Instrument Setup: Select an appropriate capillary column. Common parameters to optimize include [1]:
    • Injection Port Temperature: High enough to instantly vaporize the sample (e.g., 250-300°C).
    • Detector Temperature: Typically set higher than the final column temperature (e.g., 250-300°C for FID).
    • Carrier Gas Flow Rate: Optimize for separation (e.g., 1-2 mL/min for helium).
    • Oven Temperature Program: Use a temperature ramp. For complex mixtures, start at a lower temperature and increase gradually to separate compounds with a wide boiling range [1].
  • Injection and Run: Inject a small, precise volume (e.g., 1 µL) using a split or splitless mode, depending on sample concentration. Run the method and record the chromatogram [1].
  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as: (Area of the this compound peak / Total area of all peaks) × 100% [1].

Thin-Layer Chromatography (TLC) for Identification

TLC is often used as a qualitative identity test. "Validation" of a TLC method primarily focuses on proving its specificity—ensuring it can distinguish the target compound from potential contaminants [2].

Detailed TLC Protocol for Specificity Testing

  • Solution Preparation: Prepare the following solutions [2]:
    • Sample Solution: The this compound sample.
    • Standard Solution: A reference standard of known purity this compound.
    • Placebo/Matrix Solution: The formulation base or expected matrix without the active compound (if applicable).
    • Placebo Spiked with Standard: The placebo mixed with the standard.
  • Chromatography Under Varied Conditions: To establish robustness, the TLC should be run under different conditions. A minimum of three chromatograms per experimental setup is recommended for consistency [2]. The conditions should include:
    • The correct mobile phase composition with both saturated and unsaturated chambers.
    • At least two different mobile phase variations (e.g., slight changes in solvent ratios) with both saturated and unsaturated chambers [2].
  • Development and Visualization: Spot the solutions on the TLC plate, develop in the chosen mobile phase, and dry the plate. Visualize using an appropriate method (e.g., UV light, iodine vapor, or charring).
  • Interpretation: The method is considered specific if, in all experiments [2]:
    • The analyte spot (this compound) is visible in the sample and standard solutions.
    • The analyte spot is absent in the placebo solution.
    • The Rf value of the main spot from the sample solution matches that of the standard solution in all variations.

Critical Parameter: Heat Control During Analysis

A key finding from the literature is that this compound is susceptible to thermal degradation, which can generate impurities like trans-linoleic acid and affect purity results. The table below summarizes quantitative data on this phenomenon [3].

Temperature Heating Duration Amount of trans C18:2 Formed Note
180°C 5 hours 0.074 mg/g A small but quantifiable amount is formed [3].
220°C 5 hours 0.198 mg/g Significant increase in degradation product [3].
≤ 140°C - - Recommended maximum temperature to avoid the formation of trans linoleic acid [3].

Troubleshooting Guide

Here are solutions to common problems you might encounter during these analyses.

Problem Possible Cause Suggested Solution

| GC: Tailing Peaks | 1. Active sites on the column (e.g., acidic silanols). 2. Non-chemical issues like poor connections or a dirty inlet frit [4]. | 1. Use a "low silanol activity" column [5]. 2. Check instrument connections and consider replacing the inlet frit or column [4]. | | GC: Poor Precision (<1%) | 1. Insufficient replication. 2. Sample preparation errors or low-quality solvents [6] [1]. | 1. Increase replicates; to halve your error, quadruple the number of replicates (N) [6]. 2. Use high-purity solvents (HPLC-grade) and ensure careful, consistent sample preparation [1]. | | TLC: Poor Specificity | The method cannot distinguish this compound from other components in the sample matrix [2]. | Verify the method's robustness by testing under varied conditions (mobile phase, chamber saturation). The Rf of the standard and sample must match in all valid variations [2]. |

Experimental Workflows

To visualize the core processes for each method, the following diagrams outline the key steps.

GC_Workflow Start Start GC Analysis Prep Sample Preparation Start->Prep Setup Instrument Setup Prep->Setup Inject Inject Sample Setup->Inject Separate Separation in Column Inject->Separate Detect Detection & Data Recording Separate->Detect Analyze Calculate Purity Detect->Analyze End Purity Result Analyze->End

GC Purity Analysis Workflow

TLC_Workflow Start Start TLC ID Test Prep Prepare Solutions: Sample, Standard, Placebo Start->Prep Spot Spot on TLC Plate Prep->Spot Develop Develop in Chamber Spot->Develop Visualize Visualize Spots Develop->Visualize Compare Compare Rf Values Visualize->Compare End Specificity Confirmed Compare->End

TLC Specificity Test Workflow

References

Analytical Methods for Trilinolein Verification

Author: Smolecule Technical Support Team. Date: February 2026

For a quick comparison, the following table summarizes two primary chromatographic methods used for the separation and quantification of trilinolein.

Method Key Feature Separation Capability Quantitative Performance
UHPLC-CAD [1] Charged Aerosol Detection; inverse-gradient solvent compensation Almost baseline separation of this compound from other TAGs [1]. Excellent linearity (R² > 0.999) for 0.05–10 µg of this compound on-column; uniform response for different TAGs [1].
HPLC-/UPLC-APCI-MS [2] [3] Atmospheric Pressure Chemical Ionization Mass Spectrometry Separates this compound from other lipid classes (e.g., free cholesterol, cholesteryl esters) without hydrolysis [3]. Used with external calibrators (e.g., triolein/tripalmitin/trilinolein mix) and internal standards (e.g., d98-tripalmitin) for precise quantification [3].

Key Considerations for Analysis

When setting up your experiments, paying attention to these factors will improve the reliability of your results.

  • Sample Preparation is Critical: For MS-based analysis, a high-throughput protocol involves precipitating and extracting lipids from a small volume of serum (e.g., 50 µL of a 1:100 dilution) with an ethanol solution containing internal standards, followed by complete evaporation and reconstitution [3]. This "one-pot" method in a 96-well format minimizes transfers and is suitable for limited samples [3].
  • Control the Thermal Environment: this compound is susceptible to heat-induced changes. Studies show that when heated to 180°C for 5 hours, this compound begins to form trans isomers (C18:2-9c12t and C18:2-9t12c) [4]. To avoid the formation of these artifacts, it is recommended to maintain the temperature at or below 140°C [4].
  • Address Isomerization Challenges: Discriminating between stereoisomers (e.g., cis/trans) and regioisomers (e.g., sn-1,2,3 positions) is analytically difficult as they share the same mass [5]. Advanced techniques like silver ion chromatography or novel differential sensing arrays with cross-reactive serum albumins may be required for such fine distinctions [5].

Experimental Protocol: UHPLC-CAD for this compound in Oils

This method is well-suited for applications like detecting adulteration in olive oil [1].

start Sample Preparation step1 Extract triglycerides from oil sample start->step1 step2 Dissolve in appropriate solvent (e.g., hexane) step1->step2 step3 Inject into UHPLC System step2->step3 step4 Separation on a superficially porous particle column step3->step4 step5 Detection via Charged Aerosol Detector (CAD) step4->step5 step6 Data Analysis: Identify and quantify This compound based on retention time and peak area step5->step6

Key Steps and Parameters:

  • Sample Preparation: Extract and dilute the oil sample to fall within the detector's linear range [1].
  • Column: Use a superficially porous particles column for improved separation [1].
  • Detection: The Charged Aerosol Detector (CAD) provides a uniform response for different triglyceride species, which simplifies quantification [1].
  • Calibration: Construct a calibration curve using a purified this compound standard over the range of 50 to 10,000 ng injected on-column [1].

Frequently Asked Questions

Q1: Why does my this compound concentration seem to decrease after heating the sample? This is likely due to heat-induced isomerization and decomposition. When heated above 140°C, the cis double bonds in this compound can rotate to form trans isomers (like C18:2-9c12t) [4]. Furthermore, oxidative cleavage can produce secondary products like aldehydes (e.g., hexanal, 2,4-decadienal) [4]. Since most analytical methods are specific for the native cis, cis structure, this conversion can lead to lower measured concentrations of the original compound.

Q2: My mass spectrometry results for triglycerides are inconsistent. What could be wrong? Ionization efficiency in MS can vary significantly depending on the triglyceride species. The ion abundance generally increases with a higher number of double bonds in the fatty acid chains [5]. For accurate absolute quantification, it is crucial to use internal standards (e.g., stable isotope-labeled triglycerides like d98-tripalmitin) and a calibration curve made with a representative mixture of triglyceride species that reflects your sample's composition [3].

Q3: What is the biological relevance of studying this compound? this compound, purified from the herb Panax pseudoginseng, has demonstrated significant cardiovascular protective effects in scientific studies. Its mechanisms are primarily linked to potent antioxidant activity, which preserves mitochondrial structure in heart cells during ischemia, improves erythrocyte deformability, and reduces infarct size. These effects are achieved through scavenging oxygen-free radicals and inhibiting specific signaling pathways (like ERK and JNK phosphorylation) induced by hypertrophic agents in cardiomyocytes [6] [7].

References

Understanding and Troubleshooting Precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Precipitation in cell culture is often caused by the formation of insoluble complexes from media components. The table below summarizes common causes and their solutions, which are highly relevant for working with insoluble compounds like trilinolein [1] [2] [3].

Cause of Precipitation Underlying Principle Solutions & Preventive Measures
Temperature Shifts [1] [2] Denaturation of high-MW proteins or salt crystallization due to extreme temperature changes (e.g., freeze/thaw, heat inactivation). Follow recommended media storage/handling guidelines; avoid repeated freeze-thaw cycles [1] [2].
Media Evaporation [1] [2] Water loss increases concentration of all components, leading to crystal formation, especially at the medium surface. Ensure culture vessels are properly sealed; monitor and maintain humidity in the incubator [2].
Calcium Salts [1] [2] Reactions between components like CaCl₂ and MgSO₄ form insoluble CaSO₄ crystals; order of addition is critical. Dissolve CaCl₂ separately in water before adding other components; use buffering agents [2].
Metal Supplements [1] [2] Cu, Fe, Zn can form insoluble carbonates, phosphates, or hydroxides at higher pH (>8), creating toxicity. Pay attention to supplement sequence and pH control; chelating agents may help maintain solubility.

For specialized work with lipids and hydrophobic proteins, a key consideration is that they are prone to aggregation and precipitation in aqueous buffers [4]. The general troubleshooting principles above should be your first line of defense.

Experimental Protocol for Handling Insoluble Lipids/Proteins

This detailed protocol, adapted from methods used to study lipid droplet-associated proteins, provides a robust strategy for handling and testing the solubility of challenging hydrophobic compounds like this compound [4].

Objective

To prepare a stable stock solution of a hydrophobic compound (e.g., this compound) and determine its solubility limit in aqueous culture medium for in vitro experiments.

  • Step 1: Prepare a Concentrated Stock Solution

    • Weigh an appropriate amount of this compound.
    • Dissolve in 100% DMSO or other organic solvents to create a concentrated stock (e.g., 10-100 mM). Sonication can be used to aid dissolution [5] [4].
    • Note: The stock solution must be clear before proceeding. Hygroscopic DMSO can affect solubility, so use newly opened aliquots [5].
  • Step 2: Determine Solubility in Aqueous Buffer

    • Gradually add a small volume of the stock solution to your chosen aqueous buffer or serum-free medium while vortexing.
    • Observe the solution for cloudiness or particulate matter, which indicates precipitation.
    • The maximum concentration achieved without visible precipitation is the approximate solubility limit.
  • Step 3: Prepare a Working Solution for Cell Treatment

    • Based on the solubility determined in Step 2, prepare a working dilution for experiments. Below are two standard solvent systems for in vivo administration, which can be adapted for in vitro use [5].
    • Protocol A: DMSO/PEG300/Tween-80/Saline
      • Combine 10% DMSO stock, 40% PEG300, 5% Tween-80, and 45% saline.
      • This protocol yields a clear solution suitable for short-term experiments.
    • Protocol B: DMSO/Corn Oil
      • Combine 10% DMSO stock with 90% corn oil.
      • This is better for long-term dosing but may not be suitable for all in vitro applications.
  • Step 4: Critical Controls

    • Always include a vehicle control group treated with the same concentration of solvents (DMSO, etc.) but without this compound, to rule out effects caused by the solvents themselves.

Troubleshooting Workflow and Experimental Design

The following diagrams summarize the logical workflow for troubleshooting precipitation and the experimental protocol for testing compound solubility.

G Start Observed Precipitation in Cell Culture C1 Rule Out Microbial Contamination Start->C1 C2 Check Media Handling & Storage C1->C2 No A1 Perform mycoplasma test. Discard contaminated culture. C1->A1 Yes C3 Review Media Composition C2->C3 No issue A2 Avoid freeze-thaw cycles. Ensure proper sealing to prevent evaporation. C2->A2 Issue found A3 Check calcium & metal supplements. Adjust order of component addition. C3->A3 Salts/Metals A4 For hydrophobic compounds: Use organic solvent stock & test solubility limit. C3->A4 Lipids/Insoluble Compounds End Precipitation Resolved A1->End A2->End A3->End A4->End

G Start Prepare Hydrophobic Compound S1 Step 1: Make Stock Solution Start->S1 S1a Dissolve compound in 100% DMSO or organic solvent. Use sonication. S1->S1a S2 Step 2: Test Solubility S1a->S2 S2a Gradually dilute stock into aqueous buffer with vortexing. Observe for cloudiness. S2->S2a S3 Step 3: Prepare Working Solution S2a->S3 S3a Use solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. S3->S3a S4 Step 4: Run Controls S3a->S4 S4a Include vehicle control with same amount of solvent but no test compound. S4->S4a End Proceed with Cell Treatment S4a->End

Key Considerations for Your Research

When building your FAQs, you might address these specific points:

  • Is the precipitate contamination or a compound? The first step is always to rule out biological contamination. Bacterial/fungal contamination often makes media turbid and can be confirmed under a microscope, while mycoplasma requires specialized detection kits [2].
  • Why does the order of adding components matter? In serum-free media, adding calcium salts (e.g., CaCl₂) and sulfates (e.g., MgSO₄) together can cause them to instantly react and form insoluble calcium sulfate crystals [1] [2]. Dissolving them separately prevents this.

References

trilinolein stock solution preparation stability

Author: Smolecule Technical Support Team. Date: February 2026

Trilinolein Properties and Storage Guidelines

The table below summarizes key physicochemical properties and recommended storage conditions for this compound from supplier data.

Property Detail
CAS Number 537-40-6 [1] [2] [3]
Molecular Formula C57H98O6 [1] [2] [3]
Molecular Weight 879.38 g/mol [1] [2] [3]
Form Colorless to pale yellow liquid [2] [3]
Recommended Storage Powder/Liquid: -20°C; Solution in DMSO: -80°C (6 months) / -20°C (1 month) [1]
Handling Note Store in a sealed, protected environment (e.g., under nitrogen); avoid exposure to moisture and light [1]

Stock Solution Preparation

Here are standard methodologies for preparing this compound stock solutions based on supplier protocols.

  • Solubility and Concentration: this compound is readily soluble in DMSO. A typical stock concentration is 100 mg/mL, which is equivalent to approximately 113.72 mM [1].
  • Preparation Workflow:
    • Weigh the required amount of this compound.
    • Add solvent (e.g., DMSO) to the vial.
    • Warm the tube at 37°C and shake it in an ultrasonic bath to achieve complete dissolution [4].
    • Aliquot the solution into single-use vials to minimize freeze-thaw cycles.
    • Store the aliquots under the recommended conditions (e.g., -80°C) [1].

The process for preparing a working solution from a DMSO stock for in vivo studies is visualized below.

G DMSO_Stock DMSO Stock Solution (25 mg/mL) Step1 Add 100 µL stock to 400 µL PEG300 DMSO_Stock->Step1 Step2 Mix evenly Step1->Step2 Step3 Add 50 µL Tween-80 Step2->Step3 Step4 Mix evenly Step3->Step4 Step5 Add 450 µL Saline Step4->Step5 Final_Solution Final Working Solution (2.5 mg/mL, 2.84 mM) Step5->Final_Solution

Based on a protocol from InvivoChem [1].

Determining Solution Stability

Since specific stability data for this compound is not publicly available, you should establish it experimentally. The general workflow involves comparing freshly prepared solutions to stored ones [5].

G Start Prepare stock solution from reference material Aliquots Prepare and store aliquots under test conditions (e.g., RT, 4°C, -20°C) Start->Aliquots Test_Interval At each test interval (e.g., 24h, 1 week, 1 month) Aliquots->Test_Interval Fresh_Solution Prepare a fresh stock solution from the SAME reference material Test_Interval->Fresh_Solution Analyze Analyze both solutions (stored vs. fresh) in a single LC-MS run Fresh_Solution->Analyze Compare Compare absolute peak areas Analyze->Compare Decision Degradation < 2%? (Establish expiration date) Compare->Decision

Based on a general methodology described in a chromatography forum [5].

Frequently Asked Questions

Q: How do I determine the expiration date for my stock solution during stability testing? A: Test at multiple time intervals. The expiration date is the last time point before a significant change (e.g., >2% difference in peak area compared to a fresh solution) is observed [5].

Q: Why compare peak areas instead of using a calibration curve for stock solution stability? A: Stability testing for stock solutions aims to detect decomposition of the pure analyte before it is introduced into a complex biological matrix. Comparing the absolute response (peak area) of a stored solution directly against a fresh one is a straightforward and effective measure for this purpose [5].

Q: My this compound solution appears frozen at -20°C. How can I use it? A: If the solution is stored in DMSO, thaw it by leaving the vial at room temperature for at least an hour before opening. Gently shake or centrifuge the vial to ensure all contents are at the bottom before use [4].

Troubleshooting Guide

Problem Possible Cause Solution
Low analytical signal Solution degradation Prepare a fresh stock solution and check stability under your storage conditions [5].
Precipitation upon dilution Solvent incompatibility Ensure co-solvents are added in the correct sequence (e.g., DMSO → PEG300 → Tween-80 → Saline) [1].
Inconsistent results Adsorption to vials Use silanized vials or ensure the stock solution is sufficiently concentrated.

References

Troubleshooting Guide: Trilinolein in Analytical Assays

Author: Smolecule Technical Support Team. Date: February 2026

The challenges and solutions below are extrapolated from established lipidomics methodologies and the specific chemistry of trilinolein.

Potential Issue Root Cause Recommended Solution Key Experimental Parameters & Citations

| Poor Extraction Recovery | Strong ionic interactions with proteins/polysaccharides; inefficient solvent disruption of lipid-biopolymer associations. [1] | - Use acidified Bligh-Dyer or Folch methods (chloroform:methanol). [1]

  • Maintain pH between 2-4 to disrupt bonds without causing hydrolysis. [1]
  • Control temperature during extraction to improve lipid stability. [1] | Solvent Ratio: Chloroform:MeOH:Water at 8:4:3 (v/v/v). [1] Acid: 5% Trichloroacetic acid. [1] Temperature: Perform extraction at reduced temperatures. [1] | | Analyte Degradation / Isomerization | Exposure to high heat, oxygen, or acidic conditions during sample preparation/analysis, leading to cis/trans isomerization or oxidative cleavage. [2] | - Limit heating temperatures. For this compound, maintain at or below 140°C to minimize trans-fatty acid formation. [2]
  • Use an inert atmosphere (e.g., nitrogen) during sample handling and storage. [2]
  • Avoid long-term storage in acidified conditions. [1] | Heating Limit: ≤ 140°C. [2] Storage: Seal under nitrogen; store at -20°C. [2] | | Chromatographic Interference | Co-elution of this compound isomers or oxidative byproducts with other analytes due to similar hydrophobicity. [2] | - Employ HILIC (Hydrophilic Interaction Liquid Chromatography) for class separation before MS analysis. [3]
  • Use a long, selective GC column (e.g., 100m HP-88)- to separate cis/trans isomers. [2] | GC Column: HP-88 (100 m × 0.25 mm × 0.20 μm). [2] GC Temp. Program: Ramp from 60°C to 225°C at defined rates. [2] | | Ion Suppression in MS | Ionization efficiency hampered by co-eluting lipids or matrix effects in complex samples. [1] [3] | - Use HILIC separation to reduce within-class and cross-class interference. [3]
  • Apply multiple internal standards (IS) per lipid class for accurate quantitation. [3]
  • Consider acidified extraction to potentially improve ionization. [1] | Internal Standards: Use multi-IS per class with post-hoc correction. [3] | | General Handling & Storage | Incorrect physical storage leading to degradation before analysis. | Store as a liquid at 2-8°C or -20°C; density is 0.925 g/mL at 20°C. [4] [5] | Appearance: Colourless to Pale Yellow liquid. [4] Storage Temp: 2-8°C, -20°C for long-term. [4] [5] |

Experimental Protocols for Mitigation

Here are detailed methodologies for key experiments cited in the guide.

Acidified Lipid Extraction for Improved Recovery

This protocol is adapted from the Folch/Bligh-Dyer methods for challenging matrices. [1]

  • Step 1: Homogenization. Homogenize your sample (tissue, cells) in a chloroform:methanol (2:1, v/v) mixture.
  • Step 2: Acidification. Add a volume of 5% trichloroacetic acid (or acidify water to pH 2-4 with HCl) equivalent to the aqueous portion of the sample. Vortex thoroughly.
  • Step 3: Phase Separation. Centrifuge the mixture to achieve a biphasic system. The lipid-rich organic layer (chloroform, bottom layer) will separate from the aqueous and solid phases.
  • Step 4: Washing & Collection. Carefully collect the lower organic layer. To remove non-lipid contaminants, wash it with a theoretical upper phase solution (e.g., chloroform:methanol:water at 3:48:47, v/v/v). The lipid-containing chloroform phase is now ready for evaporation and reconstitution.
  • Critical Control: Perform the entire extraction process at reduced temperatures and proceed to analysis immediately to prevent acid-hydrolysis of ester bonds. [1]
GC Analysis of this compound and Its Isomers

This protocol is used to separate and quantify the cis/trans isomers of linoleic acid derived from this compound. [2]

  • Step 1: Derivatization. Convert the triglycerides to Fatty Acid Methyl Esters (FAMEs). Weigh ~20 mg of this compound sample, add 4 mL of 2% sulfuric acid in methanol, and heat at 80°C for 2 hours in a stoppered vial. [2]
  • Step 2: Extraction of FAMEs. After cooling, add 2 mL of deionized water and 2 mL of n-hexane. Vortex and allow phases to separate. Collect the upper n-hexane layer containing the FAMEs.
  • Step 3: Washing. Wash the hexane phase with 1 mL of 2% KOH solution to remove free acids, then dry over anhydrous sodium sulfate.
  • Step 4: GC Analysis. Inject the purified FAME sample into a GC system equipped with a flame ionization detector (FID) and a 100 m HP-88 capillary column.
    • Carrier Gas: Nitrogen.
    • Injection Temp: 225°C.
    • Oven Program: Start at 60°C for 5 min, ramp to 160°C at 25°C/min, hold for 5 min, then ramp to 225°C at 2°C/min and hold for 14.5 min. [2]
  • Quantitation: Identify isomers by comparison with authentic standards and calculate amounts based on peak areas. [2]

Workflow for this compound Analysis and Troubleshooting

The following diagram maps the experimental workflow and key decision points for troubleshooting common this compound assay issues.

cluster_extraction Extraction & Recovery cluster_storage Handling & Stability cluster_separation Separation & Analysis cluster_detection Detection & Quantitation Start Start: Sample Preparation Ex1 Organic Solvent Extraction (Folch/Bligh-Dyer) Start->Ex1 Ex2 Low Recovery? Ex1->Ex2 Ex3 Switch to Acidified Extraction Method Ex2->Ex3 Yes S1 Control Temperature (Store at -20°C) Ex2->S1 No Ex3->S1 S2 Limit Heat Exposure (≤ 140°C) S1->S2 S3 Use Inert Atmosphere (Seal under N₂) S2->S3 Sp1 Chromatographic Separation (HILIC-LC or Long GC Column) S3->Sp1 Sp2 Peak Tailing/ Co-elution? Sp1->Sp2 Sp3 Optimize Gradient/Column Validate with Standards Sp2->Sp3 Yes D1 Mass Spectrometric Analysis Sp2->D1 No Sp3->D1 D2 Low Signal/ Ion Suppression? D1->D2 D3 Use HILIC Separation Apply Multiple Internal Standards D2->D3 Yes End End: Data Analysis D2->End No D3->End

Key Takeaways for Researchers

  • Temperature is Critical: The most specific data indicates that heating this compound above 140°C readily induces cis/trans isomerization. [2] This is a major source of analytical interference, creating new compounds that can co-elute or be misidentified.
  • Extraction is Foundational: Inefficient recovery is a primary source of variability and interference. The classic Folch and Bligh-Dyer methods are a starting point, but acidification is a powerful tool for difficult matrices, though it must be carefully controlled. [1]
  • Chromatography is Your Best Tool: Proper chromatographic separation, via HILIC-LC or long GC columns, is essential to resolve this compound from its isomers and degradation products, thereby minimizing mass spectrometric interference. [2] [3]

References

trilinolein cytotoxicity testing optimal concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Documented Cytotoxic Concentrations of Trilinolein

The table below summarizes specific concentrations at which this compound has demonstrated cytotoxic or protective effects in various studies.

Experimental Context Reported Concentration/Dose Observed Effect Citation
Cytotoxicity against HCT116 (colorectal carcinoma) -- Compound found to be cytotoxic [1] [1]
Protection in Cerebral Ischemia/Reperfusion (in vivo, rodents) 50, 100, and 200 mg/kg (oral) Reduced cerebral infarction area and neurological deficit [2] [2]
Inhibition of VSMC Migration (in vitro, A7r5 cells) 5, 10, and 20 µM Significantly inhibited PDGF-BB-stimulated cell migration [2] [2]

Experimental Protocol: Cytotoxicity Testing via MTT Assay

For determining the cytotoxic profile of a compound like this compound, the MTT assay is a standard and reliable method. Below is a generalized workflow you can adapt [1] [3].

workflow cluster_culture Key Considerations cluster_assay Assay Specifics cluster_analysis Key Output start 1. Cell Culture Preparation treat 2. Treatment with Test Substance start->treat select Select appropriate cell line (e.g., HCT116 for cancer research) incubate 3. Incubation treat->incubate apply 4. Assay Application incubate->apply measure 5. Detection & Measurement apply->measure mtt Add MTT reagent (Mitochondrial dehydrogenase converts MTT to purple formazan) analyze 6. Data Analysis measure->analyze ic50 Calculate IC50 value: Concentration that reduces cell viability by 50% plate Grow cells to appropriate density in multi-well plates solubilize Solubilize formazan crystals with organic solvent (e.g., DMSO)

Detailed Methodology
  • Cell Culture Preparation: Select a relevant cell line (e.g., HCT116 for colorectal cancer studies). Culture the cells in appropriate medium and seed them into a 96-well plate at a density that will allow for ~70-80% confluence after the treatment period [3].
  • Treatment with Test Substance:
    • Prepare a stock solution of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for lipophilic compounds; ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent toxicity.
    • Serially dilute the stock to create a range of concentrations. A broad range (e.g., from 0.1 µM to 100 µM) is recommended for initial experiments to determine the effective range.
    • Add these solutions to the cultured cells, including appropriate controls (e.g., cells with medium only, and cells with solvent only).
  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂. The duration can affect the results, so it should be standardized [3].
  • Assay Application:
    • Add the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
    • Incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.
    • Carefully remove the medium and solubilize the formed crystals with an organic solvent like DMSO or isopropanol [4] [3].
  • Detection and Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of around 492 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells [1] [3].
  • Data Analysis:
    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.
    • Plot cell viability (%) against the logarithm of the compound concentration.
    • Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50% [5] [3].

FAQs and Troubleshooting

Q1: Why is my IC50 value for this compound different from values reported in literature? This is expected. The IC50 is not a fixed value and is highly dependent on your specific experimental conditions, including:

  • Cell line: Different cancer cell lines have varying sensitivities.
  • Assay duration: Longer exposure times typically lower the IC50.
  • Serum content in the culture medium.
  • Metabolic activity of your specific cell batch.

Q2: The formazan crystals in my MTT assay did not dissolve properly. What went wrong? This is a common issue. Ensure that:

  • All culture medium is completely removed before adding the solubilization solvent (e.g., DMSO).
  • The plate is placed on an orbital shaker for several minutes to ensure complete dissolution of the crystals.
  • You are using an adequate volume of solvent.

Q3: How can I distinguish if cell death is due to apoptosis or necrosis? The MTT assay indicates overall loss of viability but not the mechanism. To confirm apoptosis, you would need to use specific follow-up assays on your effective this compound concentrations [3]:

  • Caspase Activity Assays: Measure the activation of key enzymes in the apoptosis pathway [1] [3].
  • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis [3].
  • TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis [1] [3].

Expert Recommendations

  • Start with a Wide Range: For initial tests with a new cell line, use a wide range of this compound concentrations (e.g., from 1 µM to 200 µM) in a log-scale to capture the full dose-response curve.
  • Include a Positive Control: Always include a well-known cytotoxic agent (e.g., cisplatin or staurosporine) to validate your assay is working correctly.
  • Beyond IC50: The IC50 is a starting point. For drug development, also assess the therapeutic index (TI), which is the ratio between the cytotoxic concentration (CC50) and the therapeutic concentration (EC50). A high TI indicates a safer drug profile [3].

References

trilinolein solvent compatibility experimental protocols

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Heated Trilinolein Analysis

The following methodology is adapted from a study that investigated the isomerization and oxidation of purified this compound under heating [1].

  • Heating Procedure: Approximately 1 gram of highly purified this compound was heated in a glass tube placed in a methyl silicon oil bath. The temperatures tested were 120, 140, 160, 180, 200, and 220 °C, with a constant heating duration of 5 hours. The temperature control was ±1 °C. After heating, samples were cooled, sealed under nitrogen, and stored at -20 °C before analysis [1].
  • Preparation of Fatty Acid Methyl Esters (FAMEs): For GC analysis, 20 mg of heated this compound was weighed and derivatized using 4 mL of a 2% sulfuric acid/methanol solution. The mixture was heated in a water bath at 80 °C for 2 hours. After cooling, 2 mL each of deionized water and n-hexane were added. The n-hexane layer containing the FAMEs was then washed with 1 mL of a 2% KOH solution before analysis [1].
  • GC Analysis for Fatty Acids: The FAMEs were analyzed using a Gas Chromatograph with a Flame Ionization Detector (GC-FID) and a 100 m HP-88 capillary column. Key parameters included a split ratio of 100:1 and a temperature program that ramped from 60°C to 225°C. The isomers of linoleic acid (e.g., C18:2-9c12c, C18:2-9c12t, C18:2-9t12c, C18:2-9t12t) were identified by comparing their retention times with commercial standards [1].
  • Quantification of Fatty Acids: The amount of each fatty acid isomer was calculated using a specific formula that incorporates the peak area from the GC, a correlation coefficient from a calibration curve, and molecular weight conversion factors [1].

Quantitative Data on this compound Isomerization

The table below summarizes the quantitative findings from the heating experiment, showing how temperature affects the formation of trans linoleic acid isomers [1].

Temperature (°C) Amount of trans C18:2 (mg/g) Key Isomers Formed
180 0.074 C18:2-9c12t, C18:2-9t12c
220 0.198 C18:2-9c12t, C18:2-9t12c

Based on this data, the study concluded that to avoid the formation of trans fatty acids, vegetable oils high in linoleic acid should be kept at temperatures of 140 °C or below [1].

Suggested Framework for Your Troubleshooting Guide

Since direct FAQs on this compound solvent issues are unavailable, here is a framework and key considerations you can use to build your guide, drawing from general laboratory practice.

  • Solvent Selection for Analysis: The experimental protocols from the search results consistently use *n*-hexane to dissolve this compound and its derivatives for GC analysis [1] [2]. This is a strong starting point for methods involving GC.
  • Quartz Cuvette Compatibility: For UV-Vis or fluorescence spectroscopy, solvent compatibility with quartz cuvettes is critical. One source provides a structured risk classification for various solvents, which can be directly adapted into a troubleshooting FAQ [3].
    • Low Risk: Water, buffers, ethanol, and methanol at room temperature.
    • Moderate Risk: Acetone, dichloromethane (at limited concentrations and temperatures).
    • High Risk: Strong alkalis, concentrated acids (especially hydrofluoric acid, which rapidly etches quartz).
  • Material Incompatibility Warnings: A primary troubleshooting step should be to check for chemical etching or cloudiness on cuvettes and to verify that the solvent does not react with any components of the experimental setup (e.g., seals, tubing).

Experimental Workflow for Heated this compound Analysis

The diagram below outlines the key steps for analyzing thermally treated this compound, as described in the research [1].

Start Start Experiment Heat Heat this compound Sample (120-220°C for 5 hours) Start->Heat Cool Cool under Nitrogen Store at -20°C Heat->Cool Deriv Derivatization to FAMEs (2% H₂SO₄/Methanol, 80°C, 2h) Cool->Deriv Extract Extract with n-Hexane Deriv->Extract Analyze GC-FID Analysis Extract->Analyze Quantify Quantify Isomers Analyze->Quantify

References

trilinolein scaling production research to commercial

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Scalability

For scaling production, a 2019 study provides a well-defined enzymatic esterification protocol. The table below summarizes the optimal conditions for synthesizing high-purity trilinolein [1].

Parameter Optimal Condition
Catalyst Novozym 435
Temperature 100°C
Pressure 0.9 kPa (residual pressure)
Enzyme Load 6% (by weight)
Molar Ratio (Glycerol:Linoleic Acid) 1:3
Reaction Time 8 hours
Final Purification Silica gel column chromatography
Reported Purity 95.43 ± 0.97%

Detailed Experimental Protocol:

  • Fatty Acid Preparation: First, isolate linoleic acid from a natural source like safflower seed oil using the urea adduct method [1].
  • Esterification Reaction: Set up the reaction with glycerol and the isolated linoleic acid under the optimal conditions listed above [1].
  • Product Purification: Purify the crude this compound product using silica gel column chromatography to achieve the high purity levels reported [1].

Troubleshooting FAQ

Q1: How can I achieve a higher purity yield from the enzymatic synthesis? The purity of 95.43% is achieved through a final purification step using silica gel column chromatography [1]. If your yields are lower, consider these points:

  • Verify Fatty Acid Purity: The initial purity of your linoleic acid, isolated via the urea adduct method, is critical. Impurities in the starting material will carry through to the final product.
  • Optimize Column Conditions: The efficiency of silica gel chromatography can vary. You may need to optimize the mobile phase (solvent system) and column dimensions for your specific crude mixture.

Q2: At what temperature does this compound begin to isomerize, and how can this be managed during scale-up? Thermal isomerization is a significant concern during scaling, especially if processes involve heating. The following data, based on heating 1g of pure this compound for 5 hours at different temperatures, illustrates this risk [2]:

Heating Temperature Trans C18:2 Isomer Content
140°C Not detected
180°C 0.074 mg g⁻¹
220°C 0.198 mg g⁻¹
  • Primary Isomers Formed: The main trans fatty acids formed are C18:2-9c12t and C18:2-9t12c [2].
  • Mechanism & Management: The energy difference between cis and trans linoleic acid is small (about 6.2 kJ mol⁻¹), making isomerization thermodynamically favorable at higher temperatures [2]. To manage this:
    • Control Temperature: Strictly maintain processing temperatures at or below 140°C to minimize isomer formation [2].
    • Use Inert Atmosphere: Conduct heating steps under an inert atmosphere, such as nitrogen, to mitigate both isomerization and oxidative degradation [3] [2].

Q3: What are the main oxidative cleavage products to watch for, and what is their significance? When this compound is heated, especially in the presence of oxygen, oxidative cleavage occurs. Be aware of these key aldehydes, which are indicators of degradation and can pose safety concerns [2]:

  • Hexanal
  • trans-2-hexenal
  • trans-2-nonenal
  • trans-2-decenal
  • trans,trans-2,4-decadienal These secondary oxidation compounds are associated with reduced nutritional quality, off-flavors, and potential health risks due to their toxicity and reactivity [2].

Experimental Workflows

The following diagrams outline the core experimental workflows based on the provided research.

synthesis_workflow start Start: Raw Oil (Safflower Seed) fa_extraction Fatty Acid Extraction (Urea Adduct Method) start->fa_extraction linoleic_acid Isolated Linoleic Acid fa_extraction->linoleic_acid reaction Esterification Reaction Novozym 435, 100°C, 8h linoleic_acid->reaction crude_product Crude this compound reaction->crude_product purification Purification (Silica Gel Column) crude_product->purification final High-Purity this compound purification->final

Synthesis and Purification Workflow of this compound

thermal_pathways This compound This compound (9c12c) heat Heat (>140°C) This compound->heat oxidation Oxidative Cleavage This compound->oxidation isomer_9c12t Isomer: 9c12t heat->isomer_9c12t isomer_9t12c Isomer: 9t12c heat->isomer_9t12c isomer_9t12t Isomer: 9t12t heat->isomer_9t12t aldehydes Toxic Aldehydes (Hexanal, 2,4-decadienal) oxidation->aldehydes

Thermal Degradation Pathways of this compound

I hope this technical resource provides a solid foundation for your scaling efforts.

References

trilinolein vs tristearin cell viability effects

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of Effects

The table below summarizes the experimental data on how these triglycerides affect endothelial cells under oxidative stress induced by oxidized LDL (oxLDL) [1].

Compound Fatty Acid Profile Cell Viability (vs. oxLDL control) Apoptosis Rate (vs. oxLDL control) Key Observed Effects
Trilinolein Linoleic acid (C18:2, polyunsaturated) Increased (78%) Reduced (19%) Strong antioxidant activity; inhibited expression of ICAM-1 and E-selectin [1].
Triolein Oleic acid (C18:1, monounsaturated) Increased (90%) Reduced (16%) Strong antioxidant activity; inhibited expression of ICAM-1 and E-selectin [1].
Tristearin Stearic acid (C18:0, saturated) Decreased (55%) Increased (34%) Showed only weak antioxidant activity and worsened oxLDL-induced damage [1] [2].

Experimental Context & Methodology

To interpret the data above, it's important to understand the experimental conditions from the key study cited [1].

  • Biological Model: The experiments were conducted in vitro (in a lab setting outside a living organism) using endothelial cells (the cells that line blood vessels).
  • Stress Induction: Oxidative stress was induced by treating the cells with oxidized low-density lipoprotein (oxLDL). The uptake of oxLDL is a critical early step in the development of atherosclerosis [1].
  • Experimental Treatment: The cells were simultaneously exposed to oxLDL and one of the three triglycerides: tristearin, triolein, or this compound.
  • Assay Endpoints:
    • Cell Viability: This measures the proportion of living, healthy cells after treatment. The specific assay used in these studies isn't detailed, but common methods include measuring ATP levels, metabolic activity (e.g., MTT, resazurin reduction), or cell membrane integrity [3] [4].
    • Apoptosis: This quantifies the percentage of cells undergoing programmed cell death.
    • Gene Expression: Levels of ICAM-1 and E-selectin, which are adhesion molecules that promote inflammation, were measured.

G Start Experimental Setup OxLDL Apply oxLDL to Endothelial Cells Start->OxLDL Treatment Co-treat with Triglycerides OxLDL->Treatment Compare Compare Effects Treatment->Compare Unsaturated Unsaturated Triglycerides (this compound & Triolein) Compare->Unsaturated Saturated Saturated Triglyceride (Tristearin) Compare->Saturated Result1 Outcome: Protective Unsaturated->Result1 Result2 Outcome: Damaging Saturated->Result2 Mech1 Mechanism: • Enhanced Antioxidant Defense • Reduced Inflammation (↓ICAM-1, ↓E-selectin) Result1->Mech1 Mech2 Mechanism: • Weak Antioxidant Activity • Increased Apoptosis Result2->Mech2

Mechanistic Insights: How They Work at a Cellular Level

The differential effects are primarily attributed to the degree of unsaturation in their fatty acid chains, which influences their antioxidant capacity [1] [2].

  • Antioxidant Defense: This compound and triolein possess double bonds in their fatty acid chains. This chemical structure allows them to effectively scavenge oxygen-derived free radicals (OFR), which are harmful molecules generated during oxLDL-induced stress. By neutralizing OFR, they reduce lipid peroxidation and oxidative damage, thereby preserving cell health [1] [2]. One study found this compound to be a particularly potent antioxidant [2].
  • Anti-Inflammatory Action: As a consequence of reducing oxidative stress, this compound and triolein inhibit the expression of pro-inflammatory adhesion molecules like ICAM-1 and E-selectin. This reduces the recruitment of inflammatory cells to the endothelium, a key step in atherosclerosis [1].
  • Contrast with Tristearin: As a saturated triglyceride, tristearin lacks this antioxidant capability. It shows only weak OFR scavenging activity and fails to activate the protective cellular pathways, leaving cells vulnerable to oxLDL's damaging effects [1] [2].

Key Takeaways for Researchers

  • This compound and Triolein are not merely neutral lipids; they exhibit active cytoprotective, antioxidant, and anti-inflammatory properties in models of endothelial oxidative stress.
  • The saturated nature of tristearin is associated with a lack of protection and an exacerbation of cellular damage in this specific context.
  • These findings highlight the importance of lipid structure in cellular health and suggest that unsaturated triglycerides may have therapeutic potential in cardiovascular diseases involving oxidative stress, such as atherosclerosis.

References

trilinolein comparative analysis linoleic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Functional Comparison

The table below summarizes the core characteristics of linoleic acid and its triglyceride form, trilinolein.

Property Linoleic Acid (Parent Fatty Acid) This compound (Triglyceride)
Chemical Identity Polyunsaturated fatty acid (PUFA), C18:2-9c,12c [1] Triacylglycerol (TAG) where glycerol is esterified with three linoleic acid molecules [2]
CAS Number 60-33-3 (implied) 537-40-6 [3]
Molecular Formula C₁₈H₃₂O₂ (implied) C₅₇H₉₈O₆ [3]
Molecular Weight 280.45 g/mol (implied) 879.38 g/mol [3]
Chemical Structure Free fatty acid with two cis double bonds at carbons 9 and 12 [1] Glycerol backbone with three linoleic acid chains attached by ester bonds [2]
Primary Role/Function Essential fatty acid; precursor for eicosanoids; structural component of cell membranes [4] Storage and transport form of linoleic acid in natural oils; a major lipid class in food and biological systems [2] [5]
Solubility Soluble in organic solvents (general for fatty acids) Soluble in chloroform, dichloromethane, DMSO, acetone, etc. [3]

Key Experimental Data for Comparison

For a professional guide, quantitative data on stability and analytical behavior is crucial. The following tables consolidate key experimental findings.

Thermal Stability and Isomerization [1]
Heating Temperature (°C) Total Trans Linoleic Acid Formed (mg/g) Main Isomers Identified
140 -- --
160 -- --
180 0.074 C18:2-9c12t, C18:2-9t12c
200 -- --
220 0.198 C18:2-9c12t, C18:2-9t12c

> Key Insight: The energy difference between cis and trans linoleic acid is calculated to be 6.2 kJ/mol. The study recommends maintaining oils high in linoleic acid at or below 140°C to minimize the formation of trans fatty acids [1].

Analytical Response in HPLC-ELSD [5]
Lipid Standard Observation in ELSD Response
Tripalmitin Different response compared to this compound
This compound Different response compared to tripalmitin

> Key Insight: The Evaporative Light Scattering Detector (ELSD) response depends not only on the lipid class but also on the identity of the esterified fatty acids they contain (chain length, degree of unsaturation). This makes fully accurate quantification challenging and highlights the need for appropriate calibration standards [5].


Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in this guide, provided to ensure reproducibility.

Protocol for Thermal Isomerization Study [1]

This method describes the procedure for investigating the formation of trans fatty acids in heated this compound.

  • 1. Heating Procedure:

    • Material: Approximately 1 g of high-purity this compound.
    • Apparatus: 10 mL glass tube immersed in a methyl silicon oil bath with temperature control accuracy of ±1°C.
    • Conditions: Incubate samples for 5 hours at temperatures ranging from 140°C to 220°C.
    • Post-treatment: After heating, cool samples to room temperature, seal under a nitrogen atmosphere, and store at -20°C until analysis.
  • 2. Derivatization into FAMEs (Fatty Acid Methyl Esters):

    • Weigh 20 mg of the heated this compound sample into a stoppered glass tube.
    • Add 4 mL of 2% sulfuric acid in methanol (H₂SO₄/MeOH).
    • Place the tube in an 80°C water bath for 2 hours.
    • After cooling, add 2 mL of deionized water and 2 mL of n-hexane. Stir the mixture for 2 minutes.
    • Transfer the supernatant n-hexane layer to a new tube and wash with 1 mL of 2% potassium hydroxide (KOH) solution.
    • Dry the n-hexane phase over anhydrous sodium sulfate before analysis by Gas Chromatography (GC).
  • 3. GC Analysis:

    • Instrument: GC equipped with a Flame Ionization Detector (FID) and a fused-silica capillary column (e.g., HP-88, 100 m × 0.25 mm × 0.20 μm).
    • Carrier Gas: Nitrogen.
    • Oven Program: Initial temperature 60°C (hold 5 min), ramp to 160°C at 25°C/min (hold 5 min), then ramp to 225°C at 2°C/min (hold 14.5 min).
    • Identification: Identify cis and trans FAME isomers by comparing their retention times with authentic standards.
Protocol for Purification of High-Purity this compound [6]

This method outlines the enzymatic synthesis and purification of high-purity this compound for use as a standard or in experiments.

  • 1. Enzymatic Synthesis:

    • Catalyst: Novozym 435 (a commercial immobilized lipase).
    • Reaction: Esterification of glycerol with purified linoleic acid (e.g., extracted from safflower seed oil).
    • Optimal Conditions: Reaction temperature of 100°C, under reduced pressure (0.9 kPa), with 6% enzyme dosage, a glycerol-to-fatty acid molar ratio of 1:3, and a reaction time of 8 hours.
  • 2. Purification:

    • The crude synthesis product is purified using silica gel column chromatography.
    • This process can yield this compound with a purity of 95.43% ± 0.97%.

The workflow for this thermal isomerization study can be visualized as follows:

Start Start with High-Purity this compound Heat Heat Sample (140°C - 220°C for 5h) Start->Heat Cool Cool and Store (Under N₂, at -20°C) Heat->Cool Deriv Derivatization (Convert to FAMEs with H₂SO₄/MeOH) Cool->Deriv Extract Liquid-Liquid Extraction (n-Hexane) Deriv->Extract Analyze GC-FID Analysis Extract->Analyze Results Identify and Quantify Cis/Trans Isomers Analyze->Results


Interpretation and Research Implications

  • Purity is Critical for Stability Studies: Using high-purity this compound, as obtained via methods like enzymatic synthesis and column chromatography [6], is essential for studying its intrinsic thermal behavior without interference from other oil components [1].
  • Analytical Challenges: The finding that ELSD response varies significantly even between different triacylglycerols like this compound and tripalmitin [5] is critical for accurate quantification. It underscores that area normalization in HPLC-ELSD can lead to inaccuracies, and proper calibration with authentic standards is mandatory for precise work.
  • Pathway Visualization: The following diagram maps the primary thermal degradation pathway of this compound, summarizing the key findings from the experimental data [1]:

This compound This compound (Three C18:2-9c,12c chains) TransIsomers Formation of Trans Isomers (C18:2-9c,12t / 9t,12c) This compound->TransIsomers  Isomerization OxidativeCleavage Oxidative Cleavage This compound->OxidativeCleavage HeatInput Thermal Energy (> 140°C) HeatInput->this compound Aldehydes Toxic Aldehydes (e.g., Hexanal, 2,4-Decadienal) OxidativeCleavage->Aldehydes

This comparative analysis provides a foundation for your technical guide. I hope this detailed synthesis of properties, data, and protocols is helpful.

References

trilinolein IC50 comparison other antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant Data

Substance Class / Type Key Measured Activity Experimental Model / Assay Citation
Trilinolein Polyunsaturated triglyceride -48.0% max reduction of OFR (at 10^(-10) to 10^(-6) M) In vitro enhanced chemiluminescence (measuring oxygen-free radicals, OFR) [1]
Catechin Flavonoid (flavan-3-ol) -40.0% max reduction of OFR (at 10^(-7) M) In vitro enhanced chemiluminescence (measuring oxygen-free radicals, OFR) [1]
Trolox Water-soluble vitamin E analog -39.2% max reduction of OFR In vitro enhanced chemiluminescence (measuring oxygen-free radicals, OFR) [1]
Triolein Monounsaturated triglyceride -31.9% max reduction of OFR In vitro enhanced chemiluminescence (measuring oxygen-free radicals, OFR) [1]
Quercetin Flavonoid (flavonol) Apparent rate constant: 0.34 ± 0.06 s⁻¹; Activation Energy: 23.0 ± 2.5 kJ/mol In vitro DPPH radical reduction assay [2]
Catechin Flavonoid (flavanol) Apparent rate constant: 0.09 ± 0.02 s⁻¹; Activation Energy: 32.5 ± 2.5 kJ/mol In vitro DPPH radical reduction assay [2]
Naringenin Flavonoid (flavanone) Not oxidized by DPPH radical In vitro DPPH radical reduction assay [2]

Experimental Protocols Cited

The data in the table above is derived from specific methodologies. Here are the details of the key experimental protocols:

  • Enhanced Chemiluminescence Assay (for this compound, Catechin, etc.): This study used enhanced chemiluminescence to measure the scavenging of oxygen-derived free radicals (OFR) [1]. Chemicals were pretreated at concentrations ranging from 10^(-9) to 10^(-7) M. The antioxidant activity was reported as the maximal percentage reduction of OFR compared to a baseline, showing a dose-responsive effect. The study concluded that unsaturated compounds generally showed stronger antioxidant activity than saturated ones [1].

  • DPPH Radical Reduction Assay (for Quercetin, Catechin, etc.): This methodology involved the reduction of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical by flavonoids [2]. The apparent reaction rate constants (s⁻¹) were measured at 20 °C, and the activation energies (kJ/mol) for the reaction were calculated. The stoichiometry of the DPPH–flavonoid reaction was determined to be 1:1. This study also connected the differences in activity to the molecular structure of the flavonoids [2].

Structural Determinants of Antioxidant Activity in Flavonoids

The significant difference in activity between the flavonoids tested in the DPPH assay can be understood by examining their molecular structures. Research has identified key features that contribute to high radical-scavenging activity [2].

G Flavonoid Structure Flavonoid Structure High Antioxidant Activity High Antioxidant Activity Flavonoid Structure->High Antioxidant Activity Leads to Catechol Group in B Ring Catechol Group in B Ring High Antioxidant Activity->Catechol Group in B Ring C2=C3 Double Bond in C Ring C2=C3 Double Bond in C Ring High Antioxidant Activity->C2=C3 Double Bond in C Ring 3-OH Group on C Ring 3-OH Group on C Ring High Antioxidant Activity->3-OH Group on C Ring Planar Molecular Structure Planar Molecular Structure High Antioxidant Activity->Planar Molecular Structure Example: Quercetin Example: Quercetin Catechol Group in B Ring->Example: Quercetin All present Missing Structural Feature Missing Structural Feature Catechol Group in B Ring->Missing Structural Feature One or more absent C2=C3 Double Bond in C Ring->Example: Quercetin All present C2=C3 Double Bond in C Ring->Missing Structural Feature One or more absent 3-OH Group on C Ring->Example: Quercetin All present 3-OH Group on C Ring->Missing Structural Feature One or more absent Planar Molecular Structure->Example: Quercetin All present Planar Molecular Structure->Missing Structural Feature One or more absent Potent Antioxidant Potent Antioxidant Example: Quercetin->Potent Antioxidant e.g. Example: Catechin / Naringenin Example: Catechin / Naringenin Lower or No Activity Lower or No Activity Example: Catechin / Naringenin->Lower or No Activity e.g. Missing Structural Feature->Example: Catechin / Naringenin e.g.

This diagram illustrates why quercetin is a more potent antioxidant than catechin or naringenin in the DPPH assay. Quercetin contains all the favorable structural motifs: a catechol group (3',4'-ortho-dihydroxyl) in the B-ring, which is a key radical target site; the C2=C3 double bond in conjugation with the 4-oxo group in the C-ring, which allows for electron delocalization across the molecule; and a 3-OH group on the C-ring that enhances activity [2]. This structure also allows for a planar configuration. In contrast, catechin lacks the C2=C3 double bond, and naringenin lacks both this double bond and the 3-OH group, explaining their significantly lower or absent activity in the DPPH model [2].

A Guide for Further Research

To build a comprehensive comparison guide for a research audience, I suggest the following steps:

  • Systematic Literature Review: Conduct a focused review for "this compound AND IC50" and for standard antioxidants (e.g., Trolox, ascorbic acid, quercetin) in well-defined assays like DPPH, ORAC, or FRAP.
  • Standardized Experimental Comparison: If feasible, the most authoritative approach would be to generate new experimental data by testing this compound and key comparator antioxidants side-by-side in the same laboratory under identical conditions and multiple assays.
  • Consult Specialized Databases: Utilize biochemical databases like PubChem or ChEMBL for curated bioactivity data, which may contain IC50 values for various compounds in standardized tests.

References

Experimental Data on Trilinolein's Inhibition of ERK Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Agonist (Stimulus) Cell Type Experimental Readout Effect of Trilinolein Key Supporting Evidence
Norepinephrine (NE) [1] [2] Neonatal rat cardiomyocytes ERK phosphorylation (Western blot) Inhibition Reduced NE-induced ERK phosphorylation [1] [2].
Reactive Oxygen Species (ROS) generation Inhibition Attenuated intracellular ROS, a key upstream mediator [1] [2].
β-myosin heavy chain (β-MyHC) promoter activity Inhibition Inhibited NE-induced hypertrophic response [1] [2].
Endothelin-1 (ET-1) [3] Neonatal rat cardiomyocytes ERK phosphorylation Inhibition Decreased ET-1-induced ERK phosphorylation [3].
c-fos gene expression Inhibition Suppressed expression of this early hypertrophic gene [3].
JNK phosphorylation Inhibition Also inhibited this other MAPK pathway [3].
Angiotensin II [4] Neonatal rat cardiomyocytes Cardiomyocyte hypertrophy Inhibition Blocked the Angiotensin II-induced increase in protein synthesis [4].
β-myosin heavy chain gene expression Inhibition Suppressed this molecular marker of hypertrophy [4].
Hydrogen Peroxide (H₂O₂) [1] [3] Neonatal rat cardiomyocytes ERK phosphorylation Inhibition Directly inhibited ROS-induced ERK activation [1] [3].

Mechanism of Action and Signaling Pathway

The collected research suggests that this compound does not directly inhibit ERK but acts as a potent antioxidant that interrupts the signaling cascade upstream. The proposed mechanism is that this compound reduces the generation of Reactive Oxygen Species (ROS), which are critical second messengers for the activation of the Ras/Raf/MEK/ERK pathway in response to various hypertrophic agonists [1] [4] [3].

The diagram below illustrates this signaling pathway and the point at which this compound is believed to exert its inhibitory effect.

G Hypertrophic_Agonist Hypertrophic Agonist (e.g., Norepinephrine, Angiotensin II) ROS_Generation ROS Generation Hypertrophic_Agonist->ROS_Generation Ras_Raf_MEK Ras/Raf/MEK Pathway Activation ROS_Generation->Ras_Raf_MEK ERK_Phosphorylation ERK Phosphorylation (p-ERK) Ras_Raf_MEK->ERK_Phosphorylation Hypertrophic_Response Hypertrophic Response (β-MyHC expression, etc.) ERK_Phosphorylation->Hypertrophic_Response This compound This compound This compound->ROS_Generation Inhibits

Key Experimental Context and Protocols

To help you evaluate and potentially apply these findings, here is more context on the experimental methodologies used in the cited research.

  • Cell Model: The primary model used was cultured neonatal rat cardiomyocytes [1] [4] [2].
  • Key Measurement Techniques:
    • ERK Phosphorylation: Primarily detected using Western blot analysis [1] [3]. This technique separates proteins by size and uses specific antibodies to detect the phosphorylated (active) form of ERK.
    • ROS Generation: Measured using the redox-sensitive fluorescent dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) [1] [2].
    • Hypertrophic Markers: [3H]-leucine incorporation (for protein synthesis) and β-myosin heavy chain (β-MyHC) promoter activity (via reporter gene assays) were standard measures of cardiomyocyte hypertrophy [1] [4] [2].
  • Control Conditions: In these experiments, the "control" refers to cells treated with the agonist (e.g., Norepinephrine) alone, which consistently induced ERK phosphorylation. The test condition was the co-treatment of the agonist with this compound, which showed a significant reduction in ERK phosphorylation compared to the agonist control [1] [3].

Summary and Research Considerations

When interpreting these findings for your own work, please consider:

  • The evidence is strong but comes from a specific cellular model (neonatal rat cardiomyocytes). The effect may need validation in other cell types, adult cells, or in vivo models.
  • The research primarily focuses on pathways relevant to cardiac hypertrophy. The efficacy of this compound in inhibiting ERK signaling in other pathological contexts (e.g., cancer) is less established, though one source mentions investigation in non-small cell lung cancer [5].

References

Mechanistic Comparison: Trilinolein vs. Standard Anti-inflammatory Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanisms based on experimental data.

Therapeutic Agent Primary Molecular Target(s) Key Downstream Effects Cellular/Animal Model

| Trilinolein (Natural Product) | NF-κB pathway, MAPK pathway (JNK, ERK, p38), AMPK-mTOR pathway [1] [2] [3] | Suppresses iNOS, COX-2, TNF-α, IL-1β, IL-6; enhances autophagy; improves skin barrier function (filaggrin, loricrin) [1] [4] [2] | In vitro: LPS-stimulated RAW264.7 macrophages; HaCaT keratinocytes. In vivo: Carr-induced mouse paw edema; MC903-induced mouse model of Atopic Dermatitis [1] [4] [2]. | | Standard NSAIDs (e.g., Ibuprofen, Naproxen) | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) [5] [6] [7] | Reduces production of prostaglandins (PGs) that cause pain, fever, and swelling [5] [8] [7] | Clinical use in humans for pain, fever, and inflammation [5]. | | COX-2 Selective Inhibitors (e.g., Celecoxib) | Cyclooxygenase-2 (COX-2) only [5] [8] [7] | Reduces inflammatory prostaglandins while largely sparing protective prostaglandins in gut and kidneys [5] [8] [7] | Clinical use in humans for arthritis and pain [5]. |

Detailed Experimental Data and Protocols

For researchers seeking to replicate or build upon these findings, here is a detailed breakdown of the key experimental methodologies and results.

Experimental Data on this compound

1. In Vitro Model (RAW264.7 Macrophages)

  • Protocol: Mouse macrophage (RAW264.7) cells were stimulated with Lipopolysaccharide (LPS) to induce inflammation. Cells were treated with various concentrations of this compound [1].
  • Key Measurements:
    • Cytokine Production: NO, TNF-α, IL-1β, and IL-6 levels were measured in the culture supernatant. This compound treatment resulted in a significant concentration-dependent inhibition of these pro-inflammatory mediators [1].
    • Western Blot Analysis: Revealed that this compound blocked the protein expression of iNOS, COX-2, and the activation of NF-κB and MAPK pathways [1].

2. In Vivo Model (Mouse Paw Edema)

  • Protocol: Mouse paw edema was induced by injection of Carrageenan (Carr). This compound was administered to the animals [1].
  • Key Measurements:
    • Paw Edema: this compound decreased the paw edema at the 5th hour after Carr administration [1].
    • Oxidative Stress & Serum Markers: TL significantly attenuated the malondialdehyde (MDA) level in the edema paw and reduced serum levels of NO and TNF-α [1].
    • Western Blot Analysis: Confirmed that TL decreased Carr-induced iNOS and COX-2 expressions in the edema paw tissue [1].

3. Model of Atopic Dermatitis (AD)

  • Protocol: Used an MC903-induced mouse model of AD to test a traditional herbal oil (LWRF Oil) containing this compound. A separate study used TNF-α/IFN-γ-stimulated HaCaT keratinocytes [4] [2].
  • Key Measurements:
    • Clinical Scoring: LWRF Oil significantly reduced the severity of AD lesions and prevented relapse [4].
    • Skin Barrier Function: In HaCaT cells, this compound upregulated the expression of skin barrier proteins like filaggrin and loricrin [2].
    • Metabolomic Analysis: LWRF Oil was found to restore the skin metabolome, reversing BCAA-driven inflammatory senescence [4].
Mechanism of Standard NSAIDs

1. Primary Protocol (In Vitro Enzyme Inhibition)

  • Protocol: The core assay for NSAID activity involves testing the compound's ability to inhibit the cyclooxygenase (COX) enzyme in cell-free systems or intact cells [6] [7].
  • Key Measurements:
    • COX-1 vs. COX-2 Selectivity: Drugs are characterized by their IC50 values for inhibiting COX-1 (constitutive enzyme) versus COX-2 (induced during inflammation). Selective COX-2 inhibitors like celecoxib are designed to spare COX-1 [5] [7].

Visualizing the Signaling Pathways

The diagrams below illustrate the distinct anti-inflammatory pathways targeted by this compound and standard NSAIDs, based on the described experimental data.

This compound's Multi-Targeted Anti-Inflammatory Action

G cluster_stimuli Inflammatory Stimuli cluster_this compound This compound Action cluster_signaling Signaling Pathways & Transcription cluster_output Inflammatory Output LPS LPS NFkB NF-κB Activation LPS->NFkB Carrageenan Carrageenan Carrageenan->NFkB Cytokines Cytokines MAPK MAPK Pathway Cytokines->MAPK TL This compound TL->NFkB Suppresses TL->MAPK Suppresses AMPK AMPK Pathway TL->AMPK Activates iNOS iNOS NFkB->iNOS COX2 COX2 NFkB->COX2 CytokinesOut TNF-α, IL-1β, IL-6 NFkB->CytokinesOut MAPK->iNOS MAPK->COX2 MAPK->CytokinesOut mTOR mTOR AMPK->mTOR Inhibits Autophagy ↑ Autophagy mTOR->Autophagy Inhibits Invisible

Standard NSAIDs' COX-Targeted Mechanism

G cluster_cox Cyclooxygenase (COX) Enzymes cluster_pg Prostaglandin (PG) Production cluster_effects Effects NSAID e.g., Ibuprofen, Celecoxib COX1 COX-1 (Constitutive) NSAID->COX1 Non-Selective NSAIDs Inhibit COX2 COX-2 (Inducible) NSAID->COX2 All NSAIDs Inhibit PGs_Physio Physiological PGs (Gastric Protection) COX1->PGs_Physio PGs_Inflamm Inflammatory PGs (Pain, Fever, Swelling) COX2->PGs_Inflamm SideEffect Side Effect (Gastric Irritation) PGs_Physio->SideEffect Therapeutic Therapeutic (Anti-inflammatory, Analgesic) PGs_Inflamm->Therapeutic COX2Selective COX-2 Selective Inhibitors COX2Selective->COX2 Inhibit

Conclusion for Research and Development

  • Standard NSAIDs primarily act by directly inhibiting the COX enzymes, the catalysts for prostaglandin production. This offers effective symptomatic relief but can lead to mechanism-based side effects [5] [8] [7].
  • This compound exhibits a multi-targeted, modulatory mechanism. It acts upstream, suppressing the activation of key signaling hubs (NF-κB, MAPK) that drive the expression of multiple inflammatory mediators, including COX-2 itself [1]. Furthermore, it activates pathways related to cellular protection and barrier integrity (AMPK-autophagy) [2] [3].

This suggests that this compound, and compounds with similar mechanisms, could represent a promising therapeutic strategy for complex inflammatory conditions like atopic dermatitis, where multiple pathways are involved. Its potential to modify underlying disease pathology, rather than just block a final inflammatory product, merits further investigation in clinical settings.

References

Biological Effects of Trilinolein Across Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line / Model Biological Effects of Trilinolein (TL) Key Findings / Output Parameters Concentration / Dose Citation

| RAW 264.7 (Mouse macrophages) | Potent anti-inflammatory effects | Concentration-dependent inhibition of NO, TNF-α, IL-1β, IL-6. Suppressed protein expression of iNOS, COX-2, NF-κB, IκBα, and MAPKs. | Treated with different concentrations alongside LPS stimulation [1] | | Neonatal Rat Cardiomyocytes | Protection against cardiomyocyte hypertrophy | Inhibited ET-1-induced protein synthesis ([3H]leucine incorporation). Suppressed β-myosin heavy chain (β-MyHC) promoter activity. Reduced intracellular ROS generation. | 1 and 10 μM [2] | | In Vivo Model (Mouse Paw Edema) | Anti-inflammatory effects | Decreased paw edema. Lowered MDA level (indicator of lipid peroxidation). Reduced serum NO and TNF-α levels. Decreased Carr-induced iNOS and COX-2 expressions in the paw. | Administered after λ-Carr injection [1] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the methodologies used in the key experiments.

Anti-Inflammatory Effects in RAW 264.7 Macrophages [1]
  • Cell Culture & Treatment: RAW 264.7 mouse macrophage cells were stimulated with Lipopolysaccharide (LPS) to induce inflammation. Cells were treated with different concentrations of this compound alongside LPS.
  • Key Assays:
    • Cytokine Measurement: NO production was measured using Griess reagent. TNF-α, IL-1β, and IL-6 levels were also detected.
    • Protein Analysis: Western blotting was performed to analyze the expression levels of iNOS, COX-2, NF-κB, IκBα, and MAPK pathway proteins.
  • Outcome Measurement: The suppression of pro-inflammatory cytokines and key signaling proteins demonstrated TL's mechanism of action via the NF-κB and MAPK pathways.
Anti-Hypertrophic Effects in Neonatal Rat Cardiomyocytes [2]
  • Cell Culture & Treatment: Primary cardiomyocytes from neonatal rats were stimulated with Endothelin-1 (ET-1, 10 nM) to induce hypertrophy.
  • Key Assays:
    • Protein Synthesis: Measured via [3H]leucine incorporation.
    • Hypertrophy Marker: β-myosin heavy chain (β-MyHC) promoter activity was assessed.
    • Oxidative Stress: Intracellular ROS levels were quantified using the redox-sensitive fluorescent dye 2',7'-dichlorofluorescin diacetate (DCFH-DA).
  • Outcome Measurement: this compound inhibited ET-1-induced hypertrophy by reducing ROS and downstream signaling, highlighting its antioxidant mechanism.

Signaling Pathways of this compound's Effects

The experimental data from the studies reveal that this compound exerts its effects through specific molecular pathways. The diagram below summarizes these mechanisms.

G cluster_inflammatory Anti-inflammatory Mechanism (RAW 264.7 Macrophages) cluster_cardiac Anti-hypertrophy Mechanism (Neonatal Rat Cardiomyocytes) TL This compound (TL) ROS ROS Production TL->ROS Suppresses NFkB NF-κB Pathway TL->NFkB Suppresses MAPK MAPK Pathway TL->MAPK Suppresses LPS LPS (Stimulus) LPS->NFkB Induces LPS->MAPK Induces ET1 ET-1 (Stimulus) ET1->ROS Induces Hypertrophy Cardiomyocyte Hypertrophy (Protein Synthesis, β-MyHC) ROS->Hypertrophy Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 Promotes MAPK->Cytokines Promotes

Research Implications and Future Directions

The existing data robustly demonstrates this compound's potential, particularly as an anti-inflammatory and cardioprotective agent. However, its biological profile remains incomplete.

  • Mechanistic Insight: The current evidence strongly suggests that this compound's primary mechanisms involve the suppression of the NF-κB and MAPK signaling pathways to reduce inflammation, and the scavenging of reactive oxygen species (ROS) to protect cardiomyocytes [1] [2].
  • Knowledge Gaps: A comprehensive comparison guide is limited by the lack of published studies on a wider array of cell lines. Critical areas for future research include investigating its effects on:
    • Human cell lines and primary cells (e.g., primary hepatocytes [3]).
    • Metabolic diseases, given the established link between inflammation, oxidative stress, and conditions like MASLD [4].
    • 3D cell culture models [5], which may provide more physiologically relevant data for drug development.

References

×

Physical Description

Solid

XLogP3

20.3

Hydrogen Bond Acceptor Count

6

Exact Mass

878.73634084 g/mol

Monoisotopic Mass

878.73634084 g/mol

Heavy Atom Count

63

UNII

V5LJ52OGS7

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

Other CAS

537-40-6

Wikipedia

Trilinolein

Use Classification

Cosmetics -> Viscosity controlling; Emollient; Solvent; Refatting

Dates

Last modified: 08-15-2023

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